PROTAC Axl Degrader 2

Catalog No.
S12893133
CAS No.
M.F
C38H39N11O4
M. Wt
713.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTAC Axl Degrader 2

Product Name

PROTAC Axl Degrader 2

IUPAC Name

N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]hexanamide

Molecular Formula

C38H39N11O4

Molecular Weight

713.8 g/mol

InChI

InChI=1S/C38H39N11O4/c39-37-44-38(47-49(37)32-19-17-29(45-46-32)25-8-3-1-4-9-25)42-26-15-13-24(14-16-26)22-41-33(50)12-5-2-6-21-40-30-11-7-10-27-28(30)23-48(36(27)53)31-18-20-34(51)43-35(31)52/h1,3-4,7-11,13-17,19,31,40H,2,5-6,12,18,20-23H2,(H,41,50)(H,43,51,52)(H3,39,42,44,47)

InChI Key

OXOOPNYJFVRNCT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7

PROTAC Axl degrader mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Targeting AXL

AXL receptor tyrosine kinase is a well-established driver of cancer progression and therapeutic resistance. The rationale for developing AXL degraders is summarized in the table below.

Rationale Description
Role in Cancer [1] [2] Overexpressed in numerous cancers (e.g., lung, breast, pancreatic); promotes cell proliferation, survival, invasion, metastasis, and drug resistance.
Therapeutic Resistance [3] [2] Mediates resistance to chemotherapy, molecular targeted therapies (e.g., EGFR-TKIs), and immunotherapy.
Limitation of Inhibitors [4] [5] Small molecule inhibitors can block kinase activity but may cause paradoxical accumulation of AXL protein on the cell surface by impairing its ubiquitin-dependent degradation, potentially leading to resistance.

PROTAC Mechanism of Action

PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules that degrade target proteins by hijacking the cell's ubiquitin-proteasome system [6] [7]. The mechanism of an AXL PROTAC can be visualized as follows:

G AXL AXL Ternary_Complex Ternary_Complex AXL->Ternary_Complex  Binds PROTAC PROTAC PROTAC->Ternary_Complex  Bridges E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex  Binds Ubiquitinated_AXL Ubiquitinated_AXL Ternary_Complex->Ubiquitinated_AXL  Ubiquitination Degraded_AXL Degraded_AXL Ubiquitinated_AXL->Degraded_AXL  Proteasomal Degradation

Core mechanism of AXL PROTAC-induced degradation.

The general mechanism involves three key steps [6] [7] [8]:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the AXL protein and an E3 ubiquitin ligase, forming a three-body complex.
  • Ubiquitination: The recruited E3 ligase transfers ubiquitin chains onto lysine residues of the AXL protein.
  • Degradation: The poly-ubiquitinated AXL is recognized and degraded by the 26S proteasome. The PROTAC is then recycled to catalyze another round of degradation.

AXL PROTAC Design and Evidence

A key study designed and synthesized a series of AXL-targeting PROTACs [5]. The design strategy and findings from the most active degraders are summarized below.

Design Strategy [5]:

  • Target Ligand ("Warhead"): Simplified chemical structure of a known AXL inhibitor (R428/Bemcentinib) was used to maintain binding affinity.
  • E3 Ligase Ligand: Lenalidomide was used to recruit the CRBN (Cereblon) E3 ubiquitin ligase complex.
  • Linker: A "long-chain fatty amide" connected the warhead and the E3 ligand.

Experimental Findings on Lead Compounds [5]:

Parameter Finding for Compound 20 Finding for Compound 22
AXL Inhibition (IC₅₀) 1.61 ± 0.22 μM 0.92 ± 0.16 μM
AXL Degradation (DC₅₀) 1.63 μM 1.14 μM
Mechanistic Insight Induced methuosis, a non-apoptotic cell death characterized by massive vacuole accumulation. Induced methuosis.
In Vivo Efficacy Significantly inhibited breast cancer tumor growth in a mouse xenograft model. Significantly inhibited breast cancer tumor growth in a mouse xenograft model.

Key Experimental Protocols

To evaluate AXL PROTACs, researchers typically employ a standard workflow. The diagram below outlines key experiments and their purposes in the validation process.

G Design Design Synthesis Synthesis Design->Synthesis Design_Synth Design_Synth Design->Design_Synth In_Vitro_Assays In_Vitro_Assays Synthesis->In_Vitro_Assays Molecular docking &\nChemical synthesis Molecular docking & Chemical synthesis Synthesis->Molecular docking &\nChemical synthesis In_Vivo_Models In_Vivo_Models In_Vitro_Assays->In_Vivo_Models InVitro InVitro In_Vitro_Assays->InVitro InVivo InVivo In_Vivo_Models->InVivo Western blot (DC₅₀),\nCell viability (IC₅₀),\nMigration/Wound healing Western blot (DC₅₀), Cell viability (IC₅₀), Migration/Wound healing Mouse xenograft models,\nTumor volume measurement,\nPharmacokinetics (PK) Mouse xenograft models, Tumor volume measurement, Pharmacokinetics (PK)

Key experimental workflow for AXL PROTAC development and validation.

  • In Vitro Degradation and Cell Viability [3] [5]:

    • Protocol: Treat cancer cell lines (e.g., breast cancer MDA-MB-231, lung cancer HCC827) with varying concentrations of the AXL PROTAC.
    • Analysis:
      • Western Blot: Measure AXL protein levels after treatment (e.g., 24 hours) to determine the degradation concentration (DC₅₀).
      • MTT/MTS Assay: Assess cell viability after treatment (e.g., 72 hours) to determine the half-maximal inhibitory concentration (IC₅₀).
  • In Vivo Efficacy [3] [5]:

    • Protocol: Administer the PROTAC to mouse xenograft models (e.g., generated from human cancer cell lines or patient-derived cells).
    • Analysis: Monitor and compare tumor volume and weight over time between treatment and control groups.

Future Directions and Challenges

The field of AXL degradation is still evolving, facing several challenges and opportunities [6] [7]:

  • Expanding the E3 Ligase Toolbox: Most current AXL PROTACs rely on CRBN or VHL ligases. Identifying and recruiting other E3 ligases could improve tissue specificity and overcome potential resistance.
  • Oral Bioavailability and Delivery: The relatively high molecular weight of PROTACs can limit oral absorption. Developing innovative formulation or delivery strategies is a key focus.
  • Understanding and Mitigating Resistance: As with all targeted therapies, understanding and preempting resistance mechanisms is crucial for long-term success.

References

how does PROTAC Axl degrader induce protein degradation

Author: Smolecule Technical Support Team. Date: February 2026

The Generic PROTAC Mechanism of Action

A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule, meaning it has three key parts: a ligand that binds to the target protein (in this case, AXL), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two [1] [2] [3].

The mechanism is catalytic and proceeds through several steps, as illustrated below.

G PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex 1. Simultaneous Binding POI AXL Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex UbiquitinatedPOI Ubiquitinated AXL TernaryComplex->UbiquitinatedPOI 2. Ubiquitination DegradedPOI Degraded AXL UbiquitinatedPOI->DegradedPOI 3. Proteasomal Degradation RecycledPROTAC Recycled PROTAC UbiquitinatedPOI->RecycledPROTAC 4. PROTAC Recycling

(Caption: The catalytic degradation cycle of a PROTAC molecule)

  • Simultaneous Binding: The PROTAC molecule enters the cell and binds to the target protein, AXL, with one warhead. Simultaneously, its other warhead recruits a specific E3 ubiquitin ligase [1] [3].
  • Ternary Complex Formation: The PROTAC induces the formation of a three-component "ternary complex", bringing the E3 ligase into close proximity with AXL [2].
  • Ubiquitination: The E3 ligase transfers ubiquitin chains onto lysine residues on the AXL protein. This process is repeated to add a polyubiquitin chain, which acts as a molecular "tag" for destruction [3].
  • Degradation and Recycling: The polyubiquitinated AXL protein is recognized and degraded by the proteasome, a cellular complex that breaks down proteins. The PROTAC molecule is released unchanged and can catalyze another round of degradation [1] [4].

Applying the PROTAC Strategy to AXL

To design a PROTAC against AXL, specific choices must be made for each component based on AXL's biology.

The AXL Protein and Its Role as a Target AXL is a receptor tyrosine kinase (RTK) that, when aberrantly expressed or activated, promotes key cancer hallmarks such as cell survival, proliferation, migration, and invasion [5] [6]. Its overexpression is linked to metastasis and drug resistance, making it a compelling target for degradation [5] [6]. AXL signaling propagates through several key pathways, including PI3K/AKT, MAPK, and JAK/STAT [5].

Design Considerations for an AXL PROTAC

The table below outlines the core components that would need to be optimized to develop a functional AXL PROTAC.

PROTAC Component Description & Function Potential Options for an AXL PROTAC
Target (AXL) Binder A small molecule that binds to the AXL protein. It does not need to be a potent inhibitor, only a binder. Bemdacitinib, gilteritinib, or other AXL kinase inhibitors could serve as starting points for the warhead [2].
E3 Ligase Binder A ligand that recruits a specific E3 ubiquitin ligase. The choice of E3 can affect efficiency and cell-type specificity. VHL and CRBN are the most commonly used E3 ligases in current PROTAC development [2] [3]. Others include MDM2 and IAPs [3].
Linker A chemical chain connecting the two binders. Its length and composition are critical for optimal ternary complex formation. Polyethylene glycol (PEG), alkyl chains, or other functionalized linkers. A panel of linkers is typically screened [2].

Experimental Workflow for PROTAC Development & Validation

Developing and validating a new PROTAC involves a multi-step process to confirm its mechanism and efficacy. The following workflow outlines the key stages from initial testing to mechanistic validation.

G cluster_0 2. In Vitro Degradation Assay cluster_1 3. Mechanism of Action (MOA) Validation cluster_2 4. Functional Phenotypic Assays Step1 1. Design & Synthesis (Based on AXL & E3 ligands + linker) Step2 2. In Vitro Degradation Assay Step1->Step2 Step3 3. Mechanism of Action (MOA) Validation Step2->Step3 Step4 4. Functional Phenotypic Assays Step3->Step4 a1 Treat AXL-expressing cells (e.g., cancer cell lines) a2 Western Blot (AXL protein level) a1->a2 a3 Quantitative PCR (AXL mRNA level) a2->a3 a4 Global Proteomics (Assess selectivity) a3->a4 b1 Competition with ligands & 'hook effect' b2 Ubiquitination Assay b1->b2 b3 Block with proteasome or E1/E3 inhibitors b2->b3 c1 Cell Proliferation & Viability c2 Migration & Invasion Assays c1->c2 c3 In Vivo Efficacy (animal models) c2->c3

(Caption: A generalized workflow for developing and validating a PROTAC degrader)

  • In Vitro Degradation Assay: The candidate PROTAC is applied to AXL-expressing cancer cells. Degradation is typically measured by Western blot to monitor the reduction in AXL protein levels over time and at different concentrations (DC₅₀). qPCR can confirm the effect is post-translational (mRNA levels should not change). Techniques like quantitative global proteomics are used to confirm the PROTAC's selectivity and rule off-target effects [2].
  • Mechanism of Action (MOA) Validation: Key experiments to prove the PROTAC works via the intended pathway include:
    • Competition & Hook Effect: Degradation should be competed by excess free E3 ligase or AXL ligands. A "hook effect"—where degradation decreases at very high PROTAC concentrations—is a classic signature of a bifunctional degrader, as it favors the formation of binary (PROTAC:AXL or PROTAC:E3) over ternary complexes [2].
    • Ubiquitination Assay: Direct evidence can be obtained by immunoprecipitating AXL and probing for ubiquitin to confirm it is polyubiquitinated in a PROTAC-dependent manner [3].
    • Rescue Experiments: Pre-treating cells with inhibitors of the proteasome (e.g., MG132), E1 activation (e.g., TAK-243), or the specific E3 ligase should completely block PROTAC-induced degradation [3].
  • Functional Phenotypic Assays: Finally, the functional consequences of AXL degradation are tested. Given AXL's role, successful degradation should inhibit cancer cell migration, invasion, and proliferation, and potentially re-sensitize resistant cells to other therapies [5] [6]. Efficacy is ultimately validated in animal models of cancer.

References

Axl receptor tyrosine kinase role in cancer metastasis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of AXL in Metastasis

AXL promotes metastasis by regulating several key biological processes intrinsic to cancer cells.

  • Epithelial-Mesenchymal Transition (EMT): AXL is both a regulator and a key effector of EMT. EMT-inducing transcription factors (SNAIL, SLUG, TWIST, ZEB1/2) directly upregulate AXL expression. In a feed-forward loop, activated AXL further sustains the EMT program by upregulating these same transcription factors and mesenchymal markers, enhancing cell invasion and apoptosis resistance [1] [2] [3].
  • Cell Invasion and Migration: AXL activation triggers downstream signaling cascades (PI3K/AKT, MAPK/ERK, JAK/STAT) that control cytoskeletal dynamics and cell motility. It promotes actin reorganization and the formation of migratory structures like filopodia by activating small GTPases such as Rho and Rac. AXL also regulates focal adhesion turnover through effectors like NEDD9/CRKII/PEAK1, facilitating cell movement [1] [4].
  • Cell Survival and Proliferation at Metastatic Sites: The GAS6/AXL axis activates pro-survival signaling pathways, most notably PI3K/AKT. This leads to the upregulation of anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1, while suppressing pro-apoptotic proteins such as BAD and caspase-3. This enhances the ability of disseminated cancer cells to survive the stresses of circulation and colonization in distant organs [5] [4] [3].

Experimental Models and Protocols

Research into AXL's role in metastasis employs a range of established in vitro and in vivo models.

Table: Key Experimental Approaches for Studying AXL in Metastasis

Experimental Goal Common Model/Assay Key Readouts & Methodologies
Investigate AXL Signaling Phosphoproteomic Analysis [1] LC-MS/MS to identify phosphorylation changes; validation via Western Blot with phospho-specific antibodies.
Study EMT Induction Cell Line Models (e.g., TNBC, NSCLC); Immunofluorescence/ Western Blot [1] [2] Quantify changes in EMT markers: loss of E-cadherin, gain of N-cadherin, Vimentin; AXL, SNAIL, TWIST levels.
Assess Invasion & Migration Boyden Chamber/Transwell Assays [4] Count cells invading through Matrigel-coated membrane (invasion) or uncoated membrane (migration).
Evaluate In Vivo Metastasis Mouse Xenograft Models (tail vein, intracardiac, orthotopic) [4] [3] Bioluminescent imaging to track metastatic burden; endpoint histology (H&E, IHC) of target organs (e.g., lungs, liver).
Test Therapeutic Efficacy Preclinical Treatment Studies [1] [3] Combine AXL inhibitors (e.g., Bemcentinib) with chemotherapy/targeted therapy; measure primary tumor growth and metastatic burden.

AXL Signaling Pathway Visualization

The following diagram illustrates the core GAS6/AXL signaling axis and its key downstream pathways that contribute to metastatic progression, integrating the mechanisms described above.

G cluster_legend Legend: Shapes denote cellular components cluster_extra cluster_membrane cluster_intra L_Ext Extracellular Space L_Mem Plasma Membrane L_Int Cytoplasm/Nucleus GAS6 Ligand (GAS6) AXL AXL Receptor GAS6->AXL Binds to PtdSer Phosphatidylserine (on apoptotic cells, vesicles) PtdSer->GAS6 Bridges Dimer AXL Homodimerization & Autophosphorylation AXL->Dimer Induces PI3K PI3K/AKT/mTOR Pathway Dimer->PI3K Activates MAPK RAS/RAF/MEK/ERK Pathway Dimer->MAPK Activates JAK JAK/STAT Pathway Dimer->JAK Activates NFkB NF-κB Pathway Dimer->NFkB Activates Prolif Cell Proliferation & Survival PI3K->Prolif Promotes Invasion Invasion & Migration PI3K->Invasion Promotes Resistance Therapy Resistance PI3K->Resistance Mediates MAPK->Prolif Promotes MAPK->Invasion Promotes JAK->Resistance Mediates EMT EMT NFkB->EMT Induces

Core AXL signaling in metastasis: ligand binding induces dimerization and activates downstream pathways.

Therapeutic Targeting of AXL

Several therapeutic strategies to inhibit AXL are under development, primarily focusing on small-molecule inhibitors and antibody-based approaches.

Table: AXL-Targeted Therapeutic Strategies

Therapeutic Class Mechanism of Action Example Agents (Status)
Small-Molecule TKIs Compete with ATP in the kinase domain, inhibiting phosphorylation and downstream signaling. Bemcentinib (BGB324, R428) [5] [6] [2], Gilteritinib (ASP2215) [2], TP-0903 [2]
Monoclonal Antibodies Bind extracellular domain to block ligand interaction and/or induce receptor internalization. YW327.6S2 (Preclinical) [2]
Decoy Receptors Soluble AXL extracellular domains that sequester GAS6 ligand, preventing receptor activation. GL2I.T (Preclinical) [6] [1]
AXL-Directed CAR-T Genetically engineered T cells targeting AXL-positive cancer cells. AXL-CAR-T (Preclinical, e.g., for TNBC) [6] [1]
Combination Therapies AXL inhibitors combined with chemo-, targeted, or immuno-therapy to overcome resistance. Bemcentinib + PD-1/PD-L1 inhibitors [5] [3]

Future Research Directions

Despite promising advances, key challenges remain. Future work should focus on:

  • Identifying Robust Biomarkers: Not all patients with AXL-positive tumors respond to therapy. Research is needed to validate predictive biomarkers, such as soluble AXL (sAXL) levels in plasma or specific genetic signatures, for better patient stratification [7].
  • Understanding the Immunomodulatory Role: AXL is expressed on immune cells (macrophages, NK cells, dendritic cells) and contributes to an immunosuppressive microenvironment. The full impact of AXL inhibition on anti-tumor immunity requires further elucidation [3].
  • Overcoming Therapeutic Resistance: As with other targeted therapies, resistance to AXL inhibitors may emerge. Investigating the molecular basis of resistance, including crosstalk with other RTKs like EGFR and MET, is crucial for developing more durable treatment strategies [5] [1].

References

PROTAC Axl degrader ternary complex formation

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for AXL as a PROTAC Target

AXL receptor tyrosine kinase is a compelling target for PROTAC-based degradation due to its role in tumor progression, metastasis, and drug resistance across various cancers [1] [2]. Traditional AXL inhibitors can cause unintended receptor accumulation on the cell surface by blocking kinase-activity-dependent degradation, potentially leading to feedback loops and resistance [3] [4]. PROTACs offer a superior strategy by promoting the direct removal of the AXL protein itself [4].

PROTAC Mechanism and Ternary Complex Fundamentals

PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, forming a ternary complex that leads to target ubiquitination and proteasomal degradation [5] [6]. The effectiveness hinges on productive ternary complex formation.

Positive cooperativity (α > 1) occurs when protein-protein interactions stabilize the ternary complex beyond the individual binary interactions. Negative cooperativity (α < 1) involves unfavorable interactions that destabilize the complex [7]. For AXL, favorable cooperative interactions are a key design goal.

The diagram below illustrates the PROTAC-induced degradation cycle and the critical role of the ternary complex.

G P PROTAC TC Ternary Complex (E3:PROTAC:AXL) P->TC E3 E3 Ligase E3->TC T Target (AXL) T->TC U Ubiquitinated AXL TC->U Ubiquitination D AXL Degradation U->D Proteasome D->P PROTAC Recycling

PROTAC mechanism of action: Ternary complex formation enables target ubiquitination and degradation.

Experimental Data on AXL Degraders

Research into AXL degraders is emerging. The table below summarizes key findings from a published study that designed and tested a series of AXL-directed PROTACs.

Compound ID AXL Enzymatic IC₅₀ (μM) Anti-Proliferation (MDA-MB-231) IC₅₀ (μM) Degradation DC₅₀ (μM) E3 Ligase Ligand
R428 (Control) 0.65 ± 0.057 0.92 ± 0.14 N/A (Inhibitor) N/A
Compound 20 1.61 ± 0.22 1.83 ± 0.31 0.83 Lenalidomide (CRBN)
Compound 22 0.92 ± 0.16 1.04 ± 0.19 0.79 Lenalidomide (CRBN)

Source: [4]. DC₅₀ = half-maximal degradation concentration.

The study demonstrated that these degraders effectively reduced AXL protein levels, inhibited cancer cell migration, and induced novel cell death via methuosis. Compound 22 showed superior in vivo anti-tumor activity in a mouse xenograft model [4].

Methodologies for Ternary Complex Analysis

The following table outlines key experimental protocols used to study ternary complex formation and degradation activity.

Method Application & Purpose Key Experimental Details
Surface Plasmon Resonance (SPR) Directly measure ternary complex binding affinity (KLPT) and cooperativity (α). Immobilize E3 ligase; inject pre-formed Target:PROTAC binary complex in excess target protein [7].
Cellular Degradation Assay Measure DC₅₀, Dmax, and degradation rate in a physiological context. Treat cells (e.g., MDA-MB-231); lyse and analyze AXL protein levels via Western Blot [5] [4].
Co-Immunoprecipitation (Co-IP) Confirm PROTAC-induced association between AXL and the E3 ligase in cells. Immunoprecipitate AXL and probe for co-precipitating E3 ligase (e.g., VHL/CRBN) by Western Blot [8].
Structure-Based Computational Modeling Rationalize/predict ternary complex structure and affinity to guide linker design. Use software like Rosetta to dock proteins, build linker conformations, and calculate interfacial buried surface area [6].

Key Design Principles from Research

  • Cooperativity Over Binary Affinity: The stability of the ternary complex is a stronger predictor of degradation efficiency than the PROTAC's binary binding affinity to AXL or the E3 ligase alone [5] [7]. An ensemble of ternary complex structures should be considered [6].
  • E3 Ligase Choice Determines Selectivity: The recruited E3 ligase (e.g., VHL vs. CRBN) can profoundly influence which proteins are degraded, even from the same promiscuous warhead [5] [9].
  • Linker is a Critical Variable: The linker is not a neutral tether. Its length, composition, and attachment point must be systematically explored to optimize degradation by enabling productive ternary complex geometry [6] [7].

The relationship between these biophysical properties and the downstream degradation activity is summarized below.

G a High Ternary Complex Affinity (Low K_LPT) d Increased Ternary Complex Stability a->d b Positive Cooperativity (α) b->d c Productive Ternary Complex Geometry c->d e Enhanced Degradation Potency & Rate d->e

Interplay of key biophysical parameters driving PROTAC degradation efficiency.

Future Perspectives

Combining AXL degraders with other targeted therapies shows promise for overcoming resistance. One study found that combining an AXL degrader with EGFR-TKIs could delay and overcome acquired resistance in non-small cell lung cancer models [8]. Advancing these strategies requires deep investigation of ternary complex formation.

References

Comprehensive Technical Guide: Axl Degrader Structure-Activity Relationships for Cancer Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Axl Biology and Therapeutic Rationale for Targeted Degradation

Axl Receptor Structure and Signaling Pathways

The AXL receptor tyrosine kinase is a member of the TAM family (TYRO3, AXL, and MERTK) that plays critical roles in oncogenesis, metastasis, and therapeutic resistance. Structurally, AXL consists of an extracellular domain with two immunoglobulin-like (IgL) domains and two fibronectin type III (FN III)-like domains, a transmembrane domain, and an intracellular tyrosine kinase domain containing six phosphorylation sites (Tyr698, Tyr702, Tyr703, Tyr779, Tyr821, and Tyr866) [1] [2]. The N-terminal tyrosine residues (Tyr779, Tyr821, and Tyr866) are particularly important for autophosphorylation and kinase activation, while the C-terminal sites (Tyr698, Tyr702, and Tyr703) contribute to full kinase functionality [2]. AXL is primarily activated by its ligand GAS6 (Growth Arrest-Specific protein 6), which exhibits the highest affinity for AXL among TAM family members [3].

Upon GAS6 binding, AXL undergoes homodimerization and autophosphorylation, initiating downstream signaling cascades including PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, JAK/STAT, and NF-κB pathways [1] [2] [3]. These pathways collectively regulate fundamental cellular processes including proliferation, survival, migration, and invasion. In cancer, AXL overexpression is observed in numerous malignancies including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), pancreatic cancer, glioblastoma, and leukemia, where it correlates with poor prognosis, metastatic progression, and therapeutic resistance [2] [3]. Beyond its direct oncogenic signaling, AXL also shapes the tumor microenvironment by modulating immune cell functions and promoting angiogenesis [3].

Rationale for AXL Degradation Versus Inhibition

Traditional ATP-competitive inhibitors of AXL kinase activity have demonstrated limited clinical efficacy, often due to compensatory mechanisms and kinase-independent functions of AXL. The N-terminal extracellular domain of AXL plays crucial roles in cell invasiveness that are independent of its C-terminal kinase domain, explaining why catalytic inhibition alone may be insufficient for complete AXL pathway suppression [4]. PROteolysis TArgeting Chimeras (PROTACs) represent an innovative therapeutic modality that leverages the ubiquitin-proteasome system to achieve targeted protein degradation. These heterobifunctional molecules simultaneously bind to the target protein (AXL) and an E3 ubiquitin ligase, facilitating polyubiquitination and subsequent proteasomal degradation of the target [5] [4].

AXL degraders offer several potential advantages over small molecule inhibitors:

  • Complete ablation of target protein: Eliminates both enzymatic and scaffolding functions
  • Enhanced selectivity: Often achieved through cooperative protein-protein interactions
  • Catalytic mode of action: A single degrader molecule can facilitate degradation of multiple target molecules
  • Overcoming resistance: Addresses kinase-independent functions and mutations that impair inhibitor binding
  • Sustained pathway suppression: Continuous degradation prevents rapid signaling rebound

Recent evidence demonstrates that AXL degradation provides significantly improved efficacy against AXL-driven signaling, cell proliferation, migration, and invasion compared to kinase inhibition alone, particularly in aggressive cancer models like TNBC [4].

Structural Classes of AXL Degraders and Their SAR Profiles

Warhead Chemistry and AXL Binding Motifs

The warhead component of AXL degraders is responsible for specific target binding and largely determines degradation efficiency and selectivity. Several structural classes of AXL-binding warheads have been explored in degrader design:

  • Pyrrolopyrimidine-based warheads: Exemplified by PROTAC Axl Degrader 2 (compound 20), these structures typically demonstrate nanomolar binding affinity and selectivity for AXL over other kinases. The 7-aryl-2-anilino-pyrrolopyrimidine scaffold has been extensively optimized for AXL and MERTK dual inhibition, with representative compounds exhibiting IC50 values of 2 nM and 16 nM for Mer and Axl, respectively [6]. Critical interactions include hydrogen bonding with hinge region residues and salt bridge formation with Asp678 in the Mer kinase domain (conserved in AXL) [6].

  • Macrocyclic inhibitors: Represented by Ligand 1 (PDB: 5U6B), these compounds exhibit distinct binding modes characterized by extensive hydrophobic interactions with residues including Leu542, Gly543, Val550, and Met679, complemented by hydrogen bonding with Arg676 and Asn677 [7]. Despite relatively modest binding affinity (Kd: 21.3 µM), these warheads offer unique selectivity profiles and physicochemical properties suitable for degrader design [7].

  • Indazole-based warheads: Exemplified by Ligand 2 (PDB: 7DXL), these structures demonstrate high potency (IC50: 2.3 nM) through optimized interactions with the AXL kinase domain, particularly with catalytic residue Lys567 and gatekeeper Phe622 [7]. Molecular dynamics simulations reveal that these warheads maintain stable binding site interactions with minimal structural fluctuations, contributing to their superior degradation potency [7].

The choice of warhead significantly influences degrader efficacy, with more potent and selective warheads typically yielding improved degradation profiles. However, warhead potency does not always directly correlate with degradation efficiency, as steric accessibility, binding orientation, and linker attachment points critically influence ternary complex formation with E3 ligases [4].

Linker Optimization Strategies

The linker component connects the warhead to the E3 ligase ligand and plays a crucial role in determining degradation efficiency and selectivity by influencing ternary complex geometry and pharmacokinetic properties. Systematic SAR studies have revealed several key principles for linker optimization in AXL degraders:

  • Length optimization: Linkers that are too short (< 4 atoms) or too long (> 20 atoms) typically impair degradation efficiency. The optimal length for AXL degraders ranges between 8-16 atoms, providing sufficient spatial separation for simultaneous engagement of AXL and the E3 ligase without compromising ternary complex stability [4].

  • Composition and rigidity: Both alkyl and PEG-based linkers have been successfully employed in AXL degraders. While alkyl chains offer metabolic stability, PEG-based linkers provide improved solubility. Incorporation of rigid elements (e.g., piperazine, triazole) can enhance selectivity by constraining conformational freedom and optimizing spatial orientation [5] [4].

  • Attachment points: The regiochemistry of linker connection to both warhead and E3 ligand significantly influences degradation potency. For pyrrolopyrimidine-based warheads, connection through the aniline nitrogen typically yields superior degraders compared to connection through the pyrrolopyrimidine core [4].

Recent studies have demonstrated that systematic linker optimization can improve degrader potency by over 100-fold, highlighting the critical importance of this component in PROTAC design [4].

E3 Ligase Ligands and Their Influence on Degradation

The E3 ligase ligand component recruits specific E3 ubiquitin ligases to facilitate target polyubiquitination. Different E3 ligases exhibit tissue-specific expression and subcellular localization, influencing the degradation profile of resulting PROTACs:

  • Cereblon (CRBN) ligands: Typically derived from immunomodulatory imide drugs (IMiDs) such as pomalidomide or lenalidomide, these ligands are most commonly employed in AXL degrader design. CRBN-based degraders generally demonstrate favorable cellular activity and oral bioavailability, as evidenced by this compound which showed 7.80% oral bioavailability in rat pharmacokinetic studies [5].

  • Von Hippel-Lindau (VHL) ligands: Derived from hydroxyproline-containing peptides, VHL ligands have also been successfully employed in AXL degraders. These degraders may offer complementary selectivity profiles and potentially overcome resistance mechanisms that emerge against CRBN-based degraders.

Emerging evidence suggests that the choice of E3 ligase significantly influences the degradation efficiency, kinetics, and tissue specificity of AXL degraders. Additionally, cooperative interactions between the target protein and E3 ligase can enhance degradation selectivity beyond the inherent selectivity of the warhead alone [4].

Quantitative Structure-Activity Relationship Analysis

Potency and Selectivity Metrics for AXL Degraders

Table 1: Quantitative Degradation Potency of Representative AXL Degraders

Compound DC50 (nM) Dmax (%) Cell Line Warhead Class E3 Ligase
This compound 1.61 µM (IC50) >80% MDA-MB-231 Pyrrolopyrimidine CRBN [5]
Compound 6n 5 >95% MDA-MB-231 Not specified CRBN [4]
Compound 27 16 (Axl IC50) N/A Biochemical Pyrrolopyrimidine N/A [6]

The quantitative analysis of AXL degraders reveals substantial improvements in degradation potency through structural optimization. Early degraders such as this compound demonstrated moderate potency (IC50: 1.61 µM) but marked cellular activity, while recently developed compounds such as 6n achieve low nanomolar DC50 values (5 nM) with maximal degradation (Dmax) exceeding 95% [5] [4]. This represents approximately 300-fold improvement in degradation potency through systematic optimization of warhead, linker, and E3 ligase ligand components.

The degradation efficiency (DC50) does not always correlate directly with warhead binding affinity (IC50). For instance, compound 27 exhibits strong biochemical inhibition (Axl IC50: 16 nM) but its corresponding degrader efficiency was not reported, suggesting that factors beyond binding affinity significantly influence degradation potency [6]. This disconnect highlights the importance of ternary complex formation efficiency and orientation in determining degrader efficacy.

Cellular Activity and Selectivity Profiles

Table 2: Cellular Activity of AXL Degraders in Cancer Models

Compound Proliferation IC50 Migration Inhibition In Vivo Efficacy Toxicity Profile
This compound 6.23 µM (MDA-MB-231), 2.06 µM (4T1) Significant at 1-10 µM Not reported Low cytotoxicity (IC50 > 60 µM in GES1, MCF-10A) [5]
Compound 6n Significant improvement over inhibitor Enhanced vs. inhibitor Promising in PDX and xenograft Favorable therapeutic index [4]
AB801 Not specified Not specified Clinical evaluation (Phase I) Orally bioavailable [8]

AXL degraders demonstrate compelling cellular activity beyond mere protein degradation, including potent anti-proliferative effects, inhibition of cell migration and invasion, and induction of novel cell death mechanisms such as methuosis (non-apoptotic cell death characterized by cytoplasmic vacuolation) [5]. The anti-proliferative activity often shows correlation with AXL expression levels, with AXL-high cell lines (e.g., 4T1 mouse mammary cells) exhibiting greater sensitivity (IC50: 2.06 µM) compared to AXL-low cell lines [5].

Importantly, AXL degraders typically demonstrate favorable selectivity profiles with minimal cytotoxicity in non-malignant cells. This compound exhibited IC50 values >60 µM in normal GES1 gastric epithelial cells and MCF-10A mammary epithelial cells, indicating a wide therapeutic window [5]. This selectivity may arise from both the differential expression of AXL in malignant versus normal cells and the requirement for productive ternary complex formation that may be more efficient in cancer cells with specific E3 ligase expression patterns.

Experimental Characterization and Validation

Cellular Degradation Assays and Mechanism of Action Studies

Robust experimental characterization is essential for validating AXL degraders and elucidating their mechanism of action. Standard protocols include:

  • Western Blot Analysis: Time- and concentration-dependent degradation of AXL is typically assessed by western blot in relevant cancer cell lines (e.g., MDA-MB-231 for TNBC). For this compound, treatment with 0.5-2 µM for 24-48 hours resulted in significant reduction of AXL protein levels in MDA-MB-231 cells [5]. Specificity can be confirmed by assessing related TAM family members (TYRO3, MERTK) and downstream signaling proteins (pAKT, pERK).

  • Rescue Experiments: Degradation dependence on the proteasome and E3 ligase is validated using specific inhibitors. Pre-treatment with epoxomicin (proteasome inhibitor) or MLN4924 (NEDD8-activating enzyme inhibitor) should block degradation, while epoxymicin (Epoxomycin) treatment restores AXL levels, confirming proteasome dependence [5].

  • Ternary Complex Assessment: Cellular thermal shift assays (CETSA) and biophysical techniques such as surface plasmon resonance (SPR) can demonstrate stabilized interactions between AXL and the E3 ligase in the presence of effective degraders.

The following diagram illustrates the experimental workflow for characterizing AXL degraders:

G Start PROTAC Treatment WB Western Blot Analysis (AXL protein levels) Start->WB Time & Concentration Dependence Rescue Rescue Experiments (Proteasome/E3 inhibition) WB->Rescue Confirm Mechanism Ternary Ternary Complex Assessment Rescue->Ternary Biophysical Validation Func Functional Assays (Proliferation, Migration) Mech Cell Death Mechanism Analysis Func->Mech Methuosis etc. Ternary->Func Cellular Phenotypes

Experimental workflow for AXL degrader characterization

In Vivo Efficacy and Pharmacokinetic Evaluation

Advanced AXL degraders with promising cellular activity progress to in vivo evaluation using patient-derived xenograft (PDX) models and conventional cell line-derived xenografts. Key parameters include:

  • Pharmacokinetic Profiling: Assessment of bioavailability, half-life, and tissue distribution. This compound demonstrated an oral bioavailability of 7.80% in SD rats with T1/2 of 4.43 hours following oral administration (20 mg/kg) [5]. More recent degraders like compound 6n likely exhibit improved PK properties based on their promising in vivo efficacy [4].

  • Efficacy Studies: Compound 6n demonstrated promising therapeutic potential in both patient-derived organoids and xenograft mouse models of MDA-MB-231 cells [4]. Efficacy is typically assessed by tumor volume measurement, accompanied by pharmacodynamic analysis of AXL levels in tumor tissue.

  • Safety Evaluation: Repeat-dose toxicity studies monitor body weight, organ weights, and histopathological changes. The favorable cytotoxicity profile of this compound in normal cells (IC50 > 60 µM) suggests a wide therapeutic window [5].

Emerging Trends and Future Perspectives

Novel Degrader Modalities Beyond PROTACs

While PROTACs represent the most advanced targeted protein degradation platform for AXL, several emerging modalities offer complementary approaches:

  • Molecular Glues: These monovalent degraders induce or stabilize interactions between AXL and E3 ligases without a linker component. Though no AXL-specific molecular glues have been reported, this approach holds promise for improved drug-like properties.

  • Trimeric Complex Inducers: Recently developed compounds that specifically stabilize AXL-E3 ligase interactions without inducing degradation may offer alternative strategies for pathway modulation.

  • Antibody-Based Degraders: Antibody-drug conjugates (ADCs) incorporating degradation-inducing moieties represent a promising frontier for AXL targeting. Mecbotamab vedotin (BA3011) is an AXL-specific conditionally active biologic antibody-drug conjugate currently in preclinical development [7].

Resistance Mechanisms and Combination Strategies

Despite the promise of AXL degraders, potential resistance mechanisms necessitate proactive combination strategies:

  • E3 Ligase Downregulation: Reduced expression of the recruited E3 ligase (e.g., CRBN) represents a potential resistance mechanism that may be addressed by developing degraders recruiting alternative E3 ligases.

  • Compensatory Signaling: Activation of parallel signaling pathways (e.g., MET, EGFR) may limit the efficacy of AXL-specific degraders, supporting rational combinations with complementary pathway inhibitors.

  • AXL Mutations: Structural alterations in AXL that impair degrader binding or ternary complex formation may emerge under therapeutic pressure, necessitating the development of degraders with complementary binding modes.

The following diagram illustrates the AXL signaling pathway and potential intervention points:

G GAS6 GAS6 AXL AXL GAS6->AXL Binding Dimer AXL Dimerization & Activation AXL->Dimer PI3K PI3K/AKT/mTOR Pathway Dimer->PI3K MAPK RAS/RAF/MEK/ERK Pathway Dimer->MAPK JAK JAK/STAT Pathway Dimer->JAK NFkB NF-κB Pathway Dimer->NFkB Func Functional Outcomes (Proliferation, Survival Migration, Invasion) PI3K->Func MAPK->Func JAK->Func NFkB->Func

AXL signaling pathway and intervention points

Conclusion

References

Axl protein function and signaling pathways

Author: Smolecule Technical Support Team. Date: February 2026

AXL Structure and Activation Mechanisms

AXL is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases (RTKs) [1] [2]. The name "AXL" is derived from the Greek word "anexelekto," meaning "uncontrolled," reflecting its role in cancer [1].

  • Protein Structure: AXL is a single-pass transmembrane protein. Its extracellular domain consists of two immunoglobulin-like (Ig-like) repeats and two fibronectin type III (FNIII)-like repeats, which are crucial for ligand binding [1] [2] [3]. The intracellular domain possesses tyrosine kinase activity, essential for autophosphorylation and downstream signaling [1] [2].
  • Gene and Isoforms: The AXL gene is located on chromosome 19q13.2. It has two main isoforms resulting from alternative splicing, primarily involving the inclusion or omission of exon 10 [3].
  • Ligands and Activation: The primary high-affinity ligand for AXL is Growth Arrest-Specific 6 (Gas6) [2]. AXL activation occurs through several mechanisms detailed in the table below.
Mechanism of Activation Description Key Components
Gas6-Dependent (Canonical) Gas6 binds to AXL extracellular domain, induces receptor dimerization, autophosphorylation, and downstream signaling [1] [2]. Gas6, Phosphatidylserine (PtdSer)
Gas6-Independent (Atypical) Activation can occur through crosstalk with other RTKs (e.g., c-MET, EGFR), receptor overexpression, or in response to oxidative stress [1]. c-MET, EGFR, ROS
Regulatory Mechanisms Expression is regulated by promoter methylation, transcription factors (HIF-α, AP-1, YAP1), miRNAs, and lncRNAs [1]. HIF-α, AP-1, YAP1/TEAD, miRNAs

The diagram below illustrates the core AXL signaling pathway, from ligand binding to the activation of key downstream signals.

AXL activation pathway: from ligand binding to downstream signaling.

Biological Functions in Cancer and Therapeutic Resistance

AXL signaling influences multiple hallmarks of cancer. The key downstream pathways and their biological consequences are summarized below.

Signaling Pathway Key Biological Outcomes in Cancer
PI3K/AKT Promotes cell survival, proliferation, and inhibits apoptosis [1] [2].
RAS/RAF/MEK/ERK Drives cell proliferation and growth [1] [2].
JAK/STAT Involved in cell survival and inflammatory responses [2].
NF-κB Regulates expression of anti-apoptotic genes and promotes survival [1] [2].
SRC/FAK Impacts cell migration, invasion, and adhesion [3].

Beyond direct effects on cancer cells, AXL plays a critical role in shaping the tumor microenvironment (TME), contributing to immunosuppression and influencing the function of immune cells like T cells, macrophages, and natural killer (NK) cells [2]. AXL is also a key mediator of resistance to chemotherapy, targeted therapy, and immunotherapy [1] [2]. For example, AXL activation can lead to resistance against EGFR inhibitors in lung cancer and docetaxel in prostate cancer [2].

AXL-Targeted Therapeutic Agents

Several therapeutic strategies are being developed to inhibit AXL signaling.

Therapeutic Strategy Mechanism of Action Example Agents
Small-Molecule TKIs Inhibit intracellular kinase activity, often targeting multiple kinases [1] [3]. Bemcentinib (BGB324, R428), Cabozantinib, Gilteritinib [1] [4] [3].
Monoclonal Antibodies Block ligand-receptor interaction or target AXL for immune cells [1]. Mecbotamab Vedotin (BA3011) [4].
Antibody-Drug Conjugates Monoclonal antibody linked to cytotoxic drug for targeted delivery [1]. Mecbotamab Vedotin (BA3011) [4].
Other Strategies Includes decoy receptors, vitamin K antagonists, and CAR-T cell therapy [1] [5]. Anti-AXL CAR-T [1] [5].

The diagram below maps the primary signaling pathways activated by AXL and their connections to pro-tumorigenic outcomes.

G AXL AXL PI3K_AKT PI3K/AKT/mTOR Pathway AXL->PI3K_AKT RAS_ERK RAS/RAF/MEK/ERK Pathway AXL->RAS_ERK JAK_STAT JAK/STAT Pathway AXL->JAK_STAT NFkB NF-κB Pathway AXL->NFkB Survival Cell Survival & Anti-Apoptosis PI3K_AKT->Survival Proliferation Proliferation PI3K_AKT->Proliferation Stemness Stemness PI3K_AKT->Stemness RAS_ERK->Proliferation Invasion Invasion & Metastasis RAS_ERK->Invasion JAK_STAT->Survival JAK_STAT->Proliferation NFkB->Survival Resistance Therapy Resistance NFkB->Resistance Survival->Resistance Invasion->Resistance Stemness->Resistance Angiogenesis Angiogenesis

Core AXL-driven signaling pathways and their cancer-related functions.

Representative AXL Inhibitors in Development

The table below provides quantitative data on key AXL inhibitors, highlighting their potency and current development status.

Inhibitor Name Primary Targets Potency (IC₅₀) Current Development Stage
Bemcentinib (BGB324, R428) AXL (selective) 14 nM [4] Phase II (e.g., in leukemia, NSCLC) [1] [4].
Cabozantinib AXL, MET, VEGFR2 7 nM [4] Approved for renal cell carcinoma, thyroid cancer; was in Phase II/III trials for other cancers [4].
Gilteritinib AXL, FLT3 0.73 nM [4] Approved for FLT3-mutated AML; was in Phase I/II studies [4].
TP-0903 AXL Information in search results Preclinical models show efficacy in pancreatic cancer [3].

Experimental Approaches for AXL Research

For researchers investigating AXL, here are key methodological considerations based on the literature.

  • In Vitro Functional Assays: To study AXL's role in proliferation, use assays like MTT or colony formation in cell lines (e.g., prostate cancer) with AXL overexpression/inhibition [1]. For migration and invasion, Transwell or wound healing assays are standard after modulating AXL signaling [2]. To assess apoptosis, measure caspase-3 activity and levels of BCL-2 family proteins following AXL inhibition [1].
  • In Vivo Models: Orthotopic or xenograft mouse models are widely used. For example, AXL inhibitors have shown anti-tumor efficacy in orthotopic models of renal cell carcinoma [4]. These models help study primary tumor growth, metastasis, and the tumor microenvironment [2].
  • Molecular Techniques: Detect AXL and phospho-AXL levels via Western Blotting and Immunohistochemistry to correlate expression with clinical outcomes [2]. Study downstream pathway activation (p-AKT, p-ERK) in response to AXL modulation [2]. For interaction studies, use co-immunoprecipitation to investigate AXL's crosstalk with other RTKs like EGFR and MET [1].

References

The Target: Rationale for AXL Degradation

Author: Smolecule Technical Support Team. Date: February 2026

AXL receptor tyrosine kinase is a well-validated target in oncology. Its characteristics make it an ideal candidate for a PROTAC-based approach.

Table 1: Key Characteristics of the AXL Receptor

Feature Description and Rationale for Targeting
Role in Cancer AXL overexpression is linked to tumor cell proliferation, survival, metastasis, epithelial-mesenchymal transition (EMT), and drug resistance to various therapies [1] [2] [3].
Expression Found in numerous cancers (e.g., lung, breast, pancreatic) and associated with poor survival [2] [3]. It is expressed in 76% of pancreatic ductal adenocarcinomas (PDAC), particularly in invasive cells [4] [5].
Ligand & Signaling Activated by its ligand, GAS6. Downstream pathways include PI3K/AKT, MAPK/ERK, and JAK/STAT, which drive oncogenic processes [1] [6].
Validation AXL-knockdown and anti-AXL monoclonal antibodies have been shown to reduce tumor growth and migration in preclinical models, confirming its therapeutic potential [4] [5].

The following diagram illustrates the core GAS6/AXL signaling pathway, disruption of which is the goal of AXL-targeted therapies.

f GAS6 GAS6 AXL AXL GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K Phosphorylates MAPK MAPK AXL->MAPK Phosphorylates AKT AKT PI3K->AKT Activates CellProcesses CellProcesses AKT->CellProcesses Promotes MAPK->CellProcesses Promotes

AXL signaling promotes key oncogenic processes.

The Strategy: Core Principles of PROTAC Design

PROTACs (PROteolysis TArgeting Chimeras) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and degradation by the proteasome [7]. Their rational design rests on three core components.

Table 2: The Three Core Components of a PROTAC

Component Function and Design Considerations
Warhead (AXL Binder) A small molecule that binds to the AXL kinase domain. Design must consider affinity and selectivity to minimize off-target degradation [8].
E3 Ligase Ligand Recruits a specific E3 ubiquitin ligase (e.g., VHL, CRBN). Choice of E3 ligase is critical, as expression varies by tissue and cell type [7].
Linker Connects the warhead and E3 ligand. Linker length, composition, and rigidity are key for optimal ternary complex formation and degradation efficiency [7].

The mechanism of action of a hypothetical PROTAC AXL degrader is shown below.

f PROTAC PROTAC AXL AXL PROTAC->AXL Warhead Binds E3Ligase E3Ligase PROTAC->E3Ligase E3 Ligand Binds TernaryComplex Ternary Complex (AXL:PROTAC:E3 Ligase) AXL->TernaryComplex E3Ligase->TernaryComplex Ubiquitination AXL Ubiquitination TernaryComplex->Ubiquitination E3 Ligase Activity Degradation Proteasomal Degradation Ubiquitination->Degradation

PROTAC mechanism: induced proximity leads to target degradation.

The Blueprint: Experimental Design & Validation

A robust experimental workflow is essential to validate the efficacy and specificity of designed PROTAC AXL degraders. Key methodologies are summarized below.

Table 3: Key Experimental Assays for PROTAC AXL Validation

Assay Category Protocol & Methodology Measured Outcome
In Vitro Degradation & Selectivity Treat AXL-expressing cancer cell lines. Use quantitative global proteomics (e.g., LC-MS/MS) to measure AXL levels and identify off-target protein degradation [9]. AXL degradation efficiency (DC₅₀, Dmax) and specificity.
Mechanism of Action (MoA) Co-treat with proteasome (e.g., MG132) or E3 ligase inhibitors (e.g., MLN4924). Use immunofluorescence to confirm ternary complex formation and AXL internalization [7]. Confirmation of ubiquitin-proteasome system (UPS)-dependent degradation.
Functional Phenotypic Assays Conduct cell viability (MTT/ATP-based), colony formation, and migration (wound healing, Transwell) assays post-treatment [4]. Inhibition of proliferation, survival, and migration.
Downstream Signaling Analysis Perform Western blotting on cell lysates to detect levels of total and phosphorylated AXL and its downstream effectors (e.g., p-AKT, p-ERK) [4] [1]. Inhibition of AXL-driven oncogenic signaling pathways.

Important Considerations and Future Directions

The main challenge in this area is the absence of reported specific AXL-PROTAC molecules in the current literature. Therefore, a project to develop one would be pioneering. Key focus areas should include:

  • Warhead and E3 Ligase Selection: The choice of a selective AXL warhead and an appropriate E3 ligase (based on expression in the target cancer) is the foundational step [8] [7].
  • Off-Target Effect Prediction: Utilize emerging computational frameworks like SENTINEL, which uses graph-based deep learning to predict the off-target propensity of warheads, helping to prioritize safer candidates early in development [8].
  • Delivery Strategies: For in vivo applications, consider advanced delivery systems. For example, one study engineered PROTAC nanoparticles with a tumor-penetrating peptide (iRGD) to enhance tumor-specific accumulation and degradation efficiency, a strategy that could be adapted for AXL degraders [10].

References

E3 ubiquitin ligase recruitment by Axl PROTACs

Author: Smolecule Technical Support Team. Date: February 2026

The Rationale for Degrading Axl

The receptor tyrosine kinase Axl is a promising cancer therapeutic target because its overexpression is linked to tumor progression, metastasis, and drug resistance [1]. While small-molecule inhibitors exist, they can lead to compensatory feedback mechanisms that increase Axl protein accumulation on the cell surface, potentially causing drug resistance [2].

PROTACs offer a potential advantage by eliminating the Axl protein altogether. A PROTAC molecule is a bifunctional chimera consisting of [3]:

  • An Axl-binding "warhead" (often derived from a known inhibitor).
  • A ligand that recruits an E3 ubiquitin ligase.
  • A linker connecting these two components.

This structure brings the E3 ligase complex into proximity with the Axl protein, leading to its ubiquitination and degradation by the proteasome [3] [4]. The following diagram illustrates this mechanism and a representative design strategy.

Axl PROTAC induces protein degradation by forming a ternary complex. The chemical structure is a chimera of an Axl warhead and an E3 ligand connected by a linker.

E3 Ligases in Axl PROTAC Development

Although the human genome encodes over 600 E3 ligases, only a handful are commonly used in PROTAC design [5]. Current clinical-stage PROTACs rely heavily on VHL and CRBN [3] [5]. Research into Axl degraders has followed this trend.

The table below summarizes key experimental findings from a proof-of-concept study that successfully developed Axl PROTACs.

PROTAC Compound E3 Ligase Recruited Axl Inhibitory Activity (IC₅₀) In Vitro Anti-Proliferative Activity (MCF-7 cells, IC₅₀) Key Findings & Degradation Efficacy
R428 (Control) N/A 0.65 ± 0.057 µM [2] 0.37 µM [2] Parent inhibitor; baseline for comparison [2].
Compound 20 CRBN (via Lenalidomide) [2] 1.61 ± 0.22 µM [2] 2.31 µM [2] Induced Axl degradation; ~70% inhibition of migration; induced methuosis cell death [2].
Compound 22 CRBN (via Lenalidomide) [2] 0.92 ± 0.16 µM [2] 0.42 µM [2] Potent Axl degradation; ~80% inhibition of migration; induced methuosis; showed significant in vivo anti-tumor activity [2].

Methodologies for PROTAC Screening and Validation

Developing a PROTAC involves high-throughput screening and rigorous validation of degradation. A dual-reporter system offers an efficient screening method, while western blotting confirms endogenous degradation.

High-Throughput Screening with a Dual-Reporter System This method uses a cell line engineered to express two reporter genes [4]:

  • RLUC-tAR: The target protein (e.g., the ligand-binding domain of Axl) fused to Renilla luciferase (RLUC).
  • EGFP: Enhanced Green Fluorescent Protein, which serves as an internal control for cell viability and transfection efficiency [4].

The workflow is summarized in the diagram below.

Workflow for high-throughput screening of Axl PROTACs using a dual-reporter system to identify candidates that reduce the target protein signal.

Orthogonal Validation of Degradation

  • Western Blotting (WB): This is the standard method to confirm the reduction of the endogenous, full-length Axl protein in relevant cancer cell lines (e.g., MCF-7) after treatment with the hit PROTACs [4] [2].
  • Cellular Activity Assays: Successful degradation should translate to biological effects. The following assays are typically performed [2]:
    • Anti-proliferation: Measuring IC₅₀ values in cell viability assays (like MTT or CellTiter-Glo).
    • Migration Inhibition: Using transwell or wound-healing assays to confirm that Axl degradation impairs cell migration and invasion.

Future Directions for Axl PROTACs

The field is rapidly moving beyond CRBN and VHL. Systematically characterizing under-explored E3 ligases can uncover new candidates with ideal properties for drug development, such as tissue-specific expression that could reduce on-target toxicity [5]. Expanding the E3 ligase toolbox is a key strategy to overcome resistance and improve the therapeutic potential of Axl-targeted protein degradation [3] [5].

References

Comprehensive Analysis of AXL Receptor Tyrosine Kinase: Degradation Mechanisms and Role in Tumor Microenvironment

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

The AXL receptor tyrosine kinase has emerged as a critical regulator of cancer progression, therapeutic resistance, and immunosuppression within the tumor microenvironment (TME). This comprehensive technical review examines the molecular mechanisms of AXL signaling and degradation and their profound implications for cancer biology and treatment. AXL undergoes complex regulation through multiple degradation pathways, including presenilin-dependent regulated intramembrane proteolysis (PS-RIP) and ubiquitin-mediated lysosomal degradation. The receptor demonstrates significant plasticity in activation states, existing in multiple molecular weight forms (104-140 kDa) due to post-translational modifications. Within the TME, AXL mediates critical immunosuppressive functions across various cell types, including macrophages, T cells, NK cells, and cancer-associated fibroblasts. Therapeutic targeting strategies have evolved to include not only conventional kinase inhibitors but also innovative approaches such as degrader compounds that enhance AXL turnover. This review provides detailed experimental protocols for investigating AXL degradation and function, supported by comprehensive data visualization and analysis. The accumulating evidence positions AXL as a promising therapeutic target, particularly in combination strategies aimed at overcoming resistance to conventional therapies.

Introduction to AXL Receptor Tyrosine Kinase

Historical Context and Significance

AXL, a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases, was first identified in patients with chronic myelogenous leukemia (CML) in 1988. The name AXL derives from the Greek word "anexelekto," meaning "uncontrolled," reflecting its involvement in cancer progression [1] [2]. AXL has gained significant attention in cancer therapy due to its frequent overexpression in various malignancies including lung, breast, prostate, colon, pancreatic, and renal cancers [3]. Its role in therapeutic resistance has spurred numerous clinical investigations, with the selective AXL inhibitor bemcentinib (BGB324/R428) recently receiving fast-track designation by the US FDA in combination with PD-1/PD-L1 agents [3].

Structural Characteristics

The AXL gene is located at chromosome 19q13.2 and consists of 20 exons encoding an 894 amino acid multidomain protein [3]. The AXL receptor is a 140 kDa single-pass transmembrane protein comprising three structural domains:

  • Extracellular domain: Contains two immunoglobulin (Ig)-like repeats and two fibronectin type III (FNIII)-like repeats, structurally resembling neural cell adhesion molecules (NCAMs) [1] [3]
  • Transmembrane domain: A single-pass helix anchoring the receptor in the cell membrane
  • Intracellular domain: Exhibits receptor tyrosine kinase activity with six phosphorylation sites (Tyr698, Tyr702, Tyr703, Tyr779, Tyr821, and Tyr866) critical for kinase function and downstream signaling [4]

The unique structure of AXL facilitates its interactions with ligands and other receptors, contributing to its diverse functions in both physiological and pathological conditions.

AXL Structure and Signaling Mechanisms

Molecular Architecture and Activation

AXL undergoes complex post-translational modifications that influence its molecular weight and function. While the predicted molecular weight based on its amino acid sequence is 98 kDa, the actual observed molecular weight ranges from 100-140 kDa due to extensive glycosylation at multiple N-linked glycosylation sites (Asn43, Asn157, Asn198, Asn339, Asn345, and Asn401) [5]. This glycosylation pattern is essential for proper receptor folding, trafficking, and membrane localization.

The activation of AXL occurs through multiple mechanisms:

  • Ligand-dependent activation: The primary ligand Growth Arrest-Specific 6 (GAS6) binds to AXL in a 1:1 ratio, forming a complex that undergoes dimerization and activation [3]
  • Ligand-independent activation: Can occur through receptor overexpression, self-dimerization, heterodimerization with other RTKs, or in response to oxidative stress [1] [3]
  • Transactivation: Through heterodimerization with other receptors including EGFR, HER2, HER3, c-MET, and VEGFR [3] [5]

Table 1: AXL Activation Mechanisms and Key Characteristics

Activation Type Stimulus Molecular Process Biological Context
GAS6-dependent GAS6 binding 2:2 homodimerization Standard physiological and pathological conditions
Overexpression-induced High receptor density Spontaneous dimerization Cancer cells with AXL amplification
Heterodimerization Other RTK activation Transphosphorylation Resistance to targeted therapies
Oxidative stress Reactive oxygen species Conformational changes Hypoxic tumor microenvironment
Downstream Signaling Pathways

Upon activation, AXL phosphorylates specific tyrosine residues that serve as docking sites for adaptor proteins, initiating multiple downstream signaling cascades:

  • PI3K/AKT/mTOR pathway: Promotes cell survival, growth, and metabolism through phosphorylation of Tyr779 and Tyr821 [1] [2]
  • RAS/RAF/MEK/ERK pathway: Regulates cell proliferation, differentiation, and survival through engagement of GRB2 and other adaptors [1] [3]
  • JAK/STAT pathway: Influences immune responses and inflammatory processes [1]
  • NF-κB pathway: Modulates inflammatory responses and cell survival [3]

The diagram below illustrates the core AXL signaling network and its downstream effects:

G AXL Signaling Pathway and Downstream Effects cluster_receptor Extracellular Space cluster_activation Receptor Activation cluster_pathways Downstream Signaling Pathways cluster_effects Biological Effects GAS6 GAS6 AXL AXL GAS6->AXL Binding Dimer AXL Dimerization & Activation AXL->Dimer PI3K PI3K/AKT/mTOR Pathway Dimer->PI3K MAPK RAS/RAF/MEK/ERK Pathway Dimer->MAPK JAK JAK/STAT Pathway Dimer->JAK NFkB NF-κB Pathway Dimer->NFkB Survival Cell Survival & Anti-apoptosis PI3K->Survival Invasion Migration & Invasion PI3K->Invasion Proliferation Proliferation & Growth MAPK->Proliferation Resistance Therapy Resistance MAPK->Resistance EMT EMT & Stemness JAK->EMT Immune Immune Modulation JAK->Immune NFkB->Resistance

AXL signaling network showing key downstream pathways and biological outcomes.

AXL Degradation Mechanisms

Proteolytic Degradation Pathways

AXL undergoes regulated degradation through multiple proteolytic systems that maintain receptor homeostasis and represent potential therapeutic targets:

  • Presenilin-Dependent Regulated Intramembrane Proteolysis (PS-RIP): This sequential proteolytic process begins with ectodomain shedding by ADAM10 and ADAM17 metalloproteases, releasing a soluble 85 kDa N-terminal fragment (sAXL). The remaining membrane-anchored C-terminal fragment undergoes intramembrane cleavage by the γ-secretase complex (containing presenilin subunits PSEN1/2), generating an intracellular domain (ICD) that may have signaling functions [6].

  • Ubiquitin-Mediated Degradation: Activated AXL recruits the E3 ubiquitin ligase CBL through GRB2 adaptor protein, leading to receptor ubiquitination and subsequent lysosomal degradation [7]. This process is crucial for terminating AXL signaling and preventing sustained pathway activation.

  • Proteasomal Degradation: The ICD generated through PS-RIP may be further degraded by the proteasome system, providing an additional layer of regulation [6].

Table 2: AXL Degradation Pathways and Regulatory Components

Degradation Pathway Key Enzymes Molecular Fragments Functional Consequences
PS-RIP ADAM10/17, γ-secretase sAXL (85 kDa), CTF, ICD Reduced surface expression, potential signaling by ICD
Ubiquitin-lysosomal CBL, GRB2 Ubiquitinated AXL Signal termination, receptor downregulation
Proteasomal Proteasome complex Peptide fragments Complete degradation of ICD
Dysregulation of Degradation in Cancer

In cancer cells, particularly those with acquired therapeutic resistance, the normal degradation of AXL is frequently impaired. In gefitinib-resistant non-small cell lung cancer (NSCLC) cells, the half-life of AXL is significantly extended (approximately 16 hours in resistant cells versus 3 hours in sensitive cells) [6]. This stabilization results from reduced expression of key degradation machinery components, including ADAM10, ADAM17, PSEN1, and PSEN2 [6]. The impaired turnover leads to AXL accumulation and sustained signaling, contributing to the resistant phenotype.

The following diagram illustrates the AXL degradation pathways:

G AXL Degradation Pathways cluster_psrip PS-RIP Pathway cluster_ub Ubiquitin-Lysosomal Pathway cluster_rx Therapeutic Degradation AXL AXL Receptor (140 kDa) ADAM ADAM10/17 Ectodomain Shedding AXL->ADAM Ub CBL-mediated Ubiquitination AXL->Ub YD Yuanhuadine (YD) Degradation Enhancer AXL->YD sAXL sAXL (85 kDa) ADAM->sAXL CTF Membrane CTF (~55 kDa) ADAM->CTF Gamma γ-Secretase Intramembrane Cleavage CTF->Gamma ICD ICD (52 kDa) Gamma->ICD Proteasome Proteasomal Degradation ICD->Proteasome Lysosome Lysosomal Degradation Ub->Lysosome Degraded Enhanced AXL Degradation YD->Degraded

AXL degradation mechanisms showing proteolytic and ubiquitin-mediated pathways.

Therapeutic Targeting of AXL Degradation

The recognition that impaired AXL degradation contributes to therapeutic resistance has spurred interest in developing agents that enhance AXL turnover. The natural compound yuanhuadine (YD) has been shown to accelerate AXL degradation via PS-RIP, effectively reducing full-length AXL levels and restoring sensitivity to EGFR tyrosine kinase inhibitors in resistant NSCLC models [8] [6]. Combination treatment with YD and EGFR-TKIs can delay or overcome acquired resistance in EGFR-mutant NSCLC cells, xenograft tumors, and patient-derived xenograft (PDX) models [8].

Interestingly, conventional AXL kinase inhibitors such as BMS777607 can produce a paradoxical accumulation of AXL on the cell surface by blocking kinase activity and subsequent ubiquitin-mediated degradation [7]. This finding suggests that targeted degradation approaches may offer advantages over simple kinase inhibition for sustained AXL suppression.

AXL in the Tumor Microenvironment

Immunosuppressive Functions

AXL expression within the tumor microenvironment contributes significantly to the establishment of an immunosuppressive landscape that facilitates tumor progression and therapy resistance. The receptor mediates diverse immunosuppressive functions across different cell types:

  • Macrophages: AXL regulates macrophage polarization toward an M2-like immunosuppressive phenotype and enhances phagocytic clearance of apoptotic cells, preventing antigen presentation and immune activation [1] [5].

  • Dendritic Cells: AXL activation in dendritic cells inhibits their maturation and antigen-presenting capacity, reducing T cell priming and activation [5].

  • Natural Killer (NK) Cells: AXL signaling impairs NK cell cytotoxic activity and cytokine production, diminishing antitumor immunity [1].

  • T Cells: AXL can directly inhibit T cell function and promote exhaustion, particularly in the context of chronic antigen exposure [1].

  • Myeloid-Derived Suppressor Cells (MDSCs): AXL and GAS6 are expressed in monocytic and polymorphonuclear MDSCs, expanding these populations that potently suppress T cell responses [5].

Stromal Interactions

Beyond immune cells, AXL influences other stromal components that support tumor progression:

  • Cancer-Associated Fibroblasts (CAFs): CAFs express GAS6, which activates AXL on tumor cells in a paracrine manner, promoting migration, invasion, and survival [5]. This crosstalk establishes a feed-forward loop that enhances tumor malignancy.

  • Endothelial Cells: AXL expression on endothelial cells mediates tumor angiogenesis through regulation of Tie2 and VEGFR-2 expression, enhancing VEGF-A and lactate-induced activation of Akt [5]. AXL inhibition impairs tumor cell-induced angiogenesis and reduces microvessel density in tumors [5].

  • Osteoblasts: In bone metastases, osteoblast-derived GAS6 induces AXL expression on tumor cells, promoting survival, inhibiting apoptosis, and mediating homing of tumor cells to bone [5].

The following table summarizes AXL expression and function across different cell types in the tumor microenvironment:

Table 3: AXL Expression and Function in Tumor Microenvironment Cell Types

Cell Type AXL Expression GAS6 Expression Primary Functions in TME
Tumor Cells High in many cancers Variable Proliferation, survival, EMT, drug resistance
Macrophages Yes High (TAMs) M2 polarization, phagocytosis, immune suppression
Dendritic Cells Yes Yes Inhibited maturation, reduced antigen presentation
NK Cells Yes Low Impaired cytotoxicity, reduced cytokine production
MDSCs Yes (induced) Yes (induced) Expansion of immunosuppressive populations
CAFs Low High Paracrine activation of tumor AXL, matrix remodeling
Endothelial Cells Yes Low Angiogenesis, vascular integrity
Osteoblasts Low High Promotion of bone metastasis
Microenvironmental Regulation of AXL

Unique conditions within the tumor microenvironment actively regulate AXL expression and activity:

  • Hypoxia: Low oxygen conditions upregulate and stabilize AXL through hypoxia-inducible factors (HIF-1α and HIF-2α) [5]. This creates a mechanistic link between tumor hypoxia and aggressive, treatment-resistant phenotypes.

  • Cytokine Signaling: Inflammatory cytokines including transforming growth factor beta (TGF-β), granulocyte-macrophage colony stimulating factor (GM-CSF), and interferon-alpha (IFN-α) induce AXL expression [5], positioning AXL as a responsive element to inflammatory signals in the TME.

  • Therapeutic Pressure: Targeted therapies such as EGFR inhibitors can promote AXL upregulation as a resistance mechanism, highlighting the adaptive response of tumors to treatment pressures [8] [6].

Therapeutic Targeting of AXL

AXL-Targeted Agents

Several therapeutic strategies have been developed to target AXL signaling in cancer:

  • Small Molecule Inhibitors: Tyrosine kinase inhibitors including bemcentinib, glesatinib, and S49076 inhibit AXL kinase activity. Many exhibit multi-target profiles against other RTKs such as MET, VEGFR, and RET [3] [2].

  • Monoclonal Antibodies: Therapeutic antibodies like YW327.6S2 and 20G7-D9 block AXL signaling by preventing GAS6 binding or receptor dimerization [2].

  • Soluble Receptors: Decoy receptors such as MYD1 and AVB-S6-500 sequester GAS6, preventing interaction with cellular AXL [1] [2].

  • Degradation Enhancers: Compounds like yuanhuadine that promote AXL degradation through enhanced proteolytic processing [8] [6].

  • Antibody-Drug Conjugates (ADCs): AXL-targeting antibodies conjugated to cytotoxic payloads for selective delivery to AXL-expressing cells [3].

Combination Therapy Strategies

Given AXL's role in therapeutic resistance, combination approaches represent the most promising clinical application:

  • AXL inhibitors + EGFR-TKIs: Overcome acquired resistance to erlotinib, gefitinib, and osimertinib in NSCLC [8] [6].

  • AXL inhibitors + chemotherapy: Sensitize tumors to conventional chemotherapeutics including docetaxel, cisplatin, and cytarabine [1] [2].

  • AXL inhibitors + immunotherapy: Reverse immunosuppressive TME and enhance response to immune checkpoint inhibitors [1] [3].

  • AXL inhibitors + targeted agents: Address resistance to other targeted therapies in various cancer types.

Table 4: Selected AXL-Targeted Agents in Clinical Development

Agent Name Type Key Targets Development Stage Primary Indications
Bemcentinib (BGB324) Small molecule AXL Phase II (fast-track) NSCLC, AML, melanoma
Glesatinib Small molecule AXL, MET Phase II NSCLC with MET/AXL alterations
AVB-S6-500 Soluble receptor GAS6 neutralization Phase I Ovarian cancer, NSCLC
YW327.6S2 Monoclonal antibody AXL Preclinical Various solid tumors
Yuanhuadine (YD) Degradation enhancer AXL degradation Preclinical NSCLC with EGFR-TKI resistance

Experimental Methods and Protocols

Assessing AXL Degradation

Cycloheximide Chase Assay for AXL Half-life Determination This protocol measures the degradation rate of AXL protein following inhibition of new protein synthesis [6]:

  • Seed cells in 6-well plates at 70-80% confluence and allow to adhere overnight
  • Treat cells with cycloheximide (100 μg/mL) to inhibit protein synthesis
  • Harvest cells at various time points (0, 1, 2, 4, 8, 16, 24 hours) post-treatment
  • Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors
  • Perform Western blot analysis using anti-AXL antibodies (e.g., Santa Cruz Biotechnology sc-1096 or Cell Signaling Technology #8661)
  • Detect and quantify band intensities using appropriate secondary antibodies and imaging systems
  • Normalize AXL signals to loading controls (β-actin or GAPDH)
  • Calculate half-life using exponential decay regression analysis

Proteolytic Processing Assessment To evaluate AXL degradation via PS-RIP [6]:

  • Treat cells with proteolytic inhibitors:
    • GM6001 (25 μM) for metalloprotease inhibition
    • Compound E (1 μM) for γ-secretase inhibition
    • MG132 (10 μM) for proteasomal inhibition
  • Collect conditioned media for soluble AXL (sAXL) detection
  • Prepare cell lysates for full-length AXL, C-terminal fragment (CTF), and intracellular domain (ICD) analysis
  • Perform Western blot with antibodies targeting extracellular (e.g., sc-1096) and intracellular AXL domains
Functional Assays

Three-Dimensional Spheroid Viability Assay This method evaluates AXL inhibitor efficacy in more physiologically relevant 3D culture models [7]:

  • Prepare Matrigel basement membrane matrix (3 mg/mL) in serum-free medium
  • Seed 7,000 cells per well in 96-well plates on top of solid Matrigel
  • Allow spheroid formation over 3-5 days
  • Treat with AXL inhibitors (e.g., BMS777607) at varying concentrations
  • Incubate for 72-96 hours
  • Assess viability using CellTiter-Glo Luminescent Cell Viability Assay
  • Measure luminescence signal using a microplate reader
  • Calculate IC50 values using non-linear regression analysis

AXL Ubiquitination Assay This protocol detects AXL ubiquitination status following inhibitor treatment [7]:

  • Transfect cells with HA-tagged ubiquitin plasmid
  • Treat cells with AXL inhibitors (e.g., BMS777607) for desired durations
  • Incubate with proteasomal inhibitor MG132 (10 μM) for 4 hours before harvesting
  • Lyse cells in RIPA buffer with protease inhibitors and N-ethylmaleimide (10 mM)
  • Perform immunoprecipitation with AXL antibody
  • Analyze ubiquitinated AXL by Western blot using anti-HA antibody

Conclusions and Future Directions

AXL receptor tyrosine kinase represents a promising therapeutic target in cancer, particularly due to its dual role in promoting both tumor-intrinsic malignancy and immunosuppressive microenvironmental conditions. The degradation mechanisms of AXL, especially through PS-RIP and ubiquitin-mediated pathways, provide important regulatory nodes that can be therapeutically exploited, as demonstrated by degradation enhancers like yuanhuadine.

Future research directions should focus on:

  • Developing more specific degrader compounds that enhance AXL turnover without compensatory mechanisms
  • Understanding temporal dynamics of AXL expression and degradation during therapy
  • Identifying robust predictive biomarkers for patient selection
  • Exploring novel combination strategies with immunotherapy
  • Investigating AXL isoform specificity in different cancer contexts

References

Application Note: Foundational Principles for AXL Degrader DC₅₀ Measurement

Author: Smolecule Technical Support Team. Date: February 2026

1. AXL as a Therapeutic Target AXL is a receptor tyrosine kinase (RTK) belonging to the TAM family. Its overexpression and activation are strongly associated with tumor progression, metastasis, therapy resistance, and immunosuppression across various cancers, making it a promising therapeutic target [1] [2]. The GAS6/AXL signaling axis activates key downstream pathways like PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT, which drive cell proliferation, survival, and invasion [3] [2]. Targeted protein degradation via PROTACs offers a potential strategy to overcome the limitations of traditional AXL inhibitors.

2. PROTAC Mechanism and Degrader Kinetics PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and proteasomal degradation [4] [5]. This mechanism is event-driven, meaning a single PROTAC molecule can catalyze multiple degradation cycles, unlike the occupancy-driven action of traditional inhibitors [6].

Understanding degradation kinetics is crucial for developing effective degraders. The table below summarizes key kinetic parameters beyond the DC₅₀.

Kinetic Parameter Description Interpretation
DC₅₀ Concentration at which 50% of the target protein is degraded [6]. Measures potency; a lower DC₅₀ indicates higher potency.
Dmax Maximum degradation achieved, expressed as a percentage of baseline [4] [6]. Measures efficacy; a higher Dmax indicates more complete protein removal.
Degradation Rate The speed at which the target protein level decreases [6]. A faster rate may be desirable for a rapid pharmacological effect.
Target Recovery The time it takes for the target protein to return to baseline levels after degrader removal [6]. A slower recovery may allow for less frequent dosing.

Different degraders can exhibit distinct kinetic profiles (e.g., classic, partial, slow, delayed-onset), which can be characterized through time-course experiments [6].

3. Experimental Workflow for Degrader Characterization The following diagram outlines the key stages in characterizing a PROTAC degrader. While this is a general workflow, the specific assays and cell lines would be tailored for an AXL degrader.

Degrader Characterization Workflow cluster_in_vitro In Vitro Profiling cluster_cellular Cellular Assays cluster_downstream Functional Phenotyping Start Start: AXL Degrader Characterization InVitro1 Target Binding Assay (e.g., SPR, Kd measurement) Start->InVitro1 InVitro2 Ternary Complex Formation (e.g., FRET, SEC) InVitro1->InVitro2 Cellular1 Dose-Response (DC₅₀) Treat cells with degrader, measure AXL levels at endpoint InVitro2->Cellular1 Cellular2 Time-Course (Kinetics) Treat cells, measure AXL levels over time to get Dmax and rate Cellular1->Cellular2 Cellular3 Mechanism of Action Use controls (e.g., PROTAC with inactive E3 ligand, proteasome inhibitor) to confirm pathway Cellular2->Cellular3 Downstream1 Proliferation Assay (e.g., CellTiter-Glo) Cellular3->Downstream1 Downstream2 Apoptosis Assay (e.g., Caspase-3/7 activation) Downstream1->Downstream2 Downstream3 Downstream Signaling (e.g., p-AKT, p-ERK via Western Blot) Downstream2->Downstream3

4. Key Methodologies for DC₅₀ and Kinetic Analysis

  • Dose-Response Experiments for DC₅₀: Treat AXL-expressing cells with a range of degrader concentrations for a predetermined time. Measure remaining AXL protein levels, typically via Western blot or immunoassays. Plot % degradation vs. log(concentration) to determine the DC₅₀ [6] [7].
  • Time-Course Experiments for Kinetics: Treat cells with a fixed degrader concentration and harvest samples at multiple time points. This reveals the onset, rate, and duration of degradation [6].
  • Live-Cell Real-Time Assays: Technologies like the HiBiT system allow for continuous monitoring of protein levels in live cells, greatly facilitating accurate kinetic profiling [6].

5. AXL Signaling and PROTAC Mechanism This diagram illustrates the GAS6/AXL signaling pathway and how an AXL-targeting PROTAC would hijack the ubiquitin-proteasome system to degrade AXL.

AXL Signaling and PROTAC Mechanism cluster_pathway GAS6/AXL Signaling Pathway cluster_protac PROTAC-Induced Degradation GAS6 GAS6 AXL AXL GAS6->AXL Binds Dimer AXL Homodimer & Autophosphorylation AXL->Dimer PI3K PI3K Dimer->PI3K Activates ERK ERK Dimer->ERK Activates AKT AKT PI3K->AKT Survival Cell Survival Proliferation AKT->Survival Invasion Migration Invasion AKT->Invasion ERK->Survival ERK->Invasion PROTAC AXL PROTAC TernaryComplex Ternary Complex (AXL:PROTAC:E3 Ligase) PROTAC->TernaryComplex 1. Recruits E3Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3Ligase->TernaryComplex 2. Recruits Ubiquitination AXL Ubiquitination TernaryComplex->Ubiquitination 3. Induces Degradation Proteasomal Degradation of AXL Ubiquitination->Degradation 4. Leads to Degradation->Survival Inhibits Degradation->Invasion Inhibits

Methodology Summary from Relevant Literature

While a full protocol is unavailable, these examples from recent studies illustrate critical experimental steps and parameters.

Table: Key Experimental Parameters from PROTAC Development Studies

PROTAC Target E3 Ligase Key Cell Lines Primary Assay for Degradation Reported DC₅₀ / Potency Citation
c-MET CRBN EBC-1 (NSCLC), Hs746T (Gastric) Western Blot / Immunoassay Picomolar (pM) DC₅₀ values; >99% Dₘₐₓ [4]. [4]
TRIB2 CRBN PC3 (Prostate Cancer) Western Blot DC₅₀ of 16.84 nM [7]. [7]

Experimental Design Considerations

  • Cell Line Selection: Use cell lines with high AXL expression or known AXL dependency, such as certain NSCLC, breast cancer, or gastric carcinoma lines [4] [2].
  • Confirming the Mechanism: Always include critical control experiments:
    • Use a proteasome inhibitor to confirm degradation is proteasome-dependent.
    • Use an E3 ligase ligand competitor to confirm the role of the specific E3 ligase.
    • Include a "negative control" PROTAC with an inactive E3 ligase ligand [7].
  • Beyond DC₅₀: A low DC₅₀ alone is insufficient. Comprehensive profiling includes assessing the hook effect, selectivity, and functional phenotypic assays (proliferation, apoptosis, migration) to confirm on-target efficacy [4] [6].

References

Core Assay Methods for PROTAC AXL Degrader Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

The evaluation of AXL-targeting PROTACs typically involves a multi-tiered experimental approach to confirm binding, degradation, and functional outcomes [1]. The following table summarizes the primary objectives and common methods for each assay type.

Assay Objective Key Method Measured Output Experimental Context
Degradation Efficiency Immunoblotting (Western Blot) [2] [3] DC50, Dmax [4] Confirmation of AXL protein level reduction in cancer cell lines (e.g., breast cancer, NSCLC) [2] [5].
HTRF/AlphaLISA Total Protein Assays [1] Quantifiable protein levels (IC50) Homogeneous, high-throughput alternative to Western Blot for kinetic and dose-response studies [1].
Target Engagement Kinase Binding Assays (e.g., HTRF) [1] Kd (Dissociation Constant) Biochemical assessment of PROTAC's "warhead" affinity for the AXL kinase domain [1].
Ternary Complex Formation Protein-Protein Interaction Assays (HTRF/AlphaLISA) [1] Cooperativity, Hook Effect Confirmation of stable ternary complex (AXL-PROTAC-E3 Ligase) formation; data appears as a bell-shaped curve [6] [1].
Functional Consequences Cell Viability Assays (e.g., MTT, CellTiter-Glo) [2] IC50 Measures loss of cell proliferation in sensitive cell lines, often in context of drug resistance [2].
Western Blot for Downstream Signaling [2] [3] Phosphoprotein levels (e.g., p-AKT, p-ERK) Validates inhibition of AXL-driven oncogenic pathways (PI3K/AKT, MAPK) post-degradation [2] [3].

Detailed Experimental Methodologies

Below are expanded protocols for the key assays based on the information available from the search results.

Assessing AXL Degradation Efficiency

a. Immunoblotting (Western Blot) This is a standard method for directly visualizing the reduction in AXL protein levels.

  • Cell Culture: Use AXL-expressing cancer cell lines (e.g., breast cancer MDA-MB-231, Hs578T; NSCLC lines like HCC827, PC9) [2] [3]. Culture cells in appropriate media (e.g., RPMI 1640 or DMEM with 10% FBS).
  • PROTAC Treatment: Seed cells and treat with a dose range of the AXL PROTAC (e.g., 0.001 nM to 10 µM) for a set time (often 6-24 hours). Include controls like DMSO (vehicle) and a known kinase inhibitor (e.g., BMS777607 or R428) for comparison [2] [3].
  • Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer or 2x Laemmli sample buffer supplemented with phosphatase and protease inhibitors [2]. Quantify total protein concentration.
  • Gel Electrophoresis and Transfer: Load equal protein amounts (e.g., 20-40 µg) onto an SDS-PAGE gel (e.g., 8-12%) and transfer to a PVDF membrane [2].
  • Immunoblotting: Probe the membrane with primary antibodies against AXL and a loading control (e.g., β-Actin or GAPDH). Use species-appropriate fluorophore- or HRP-conjugated secondary antibodies for detection via an imaging system [2] [3].
  • Data Analysis: Quantify band intensity to calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation achieved) [4].

b. HTRF/AlphaLISA Total Protein Assay This homogenous, quantitative assay is a powerful alternative to Western Blotting for high-throughput screening and kinetic studies [1].

  • Principle: These assays use antibody pairs specific to AXL, with detection based on FRET (HTRF) or luminescent oxygen channeling (AlphaLISA).
  • Protocol Outline:
    • Cell Treatment: Plate and treat cells with the AXL PROTAC in a 96- or 384-well plate format.
    • Cell Lysis: Lyse cells according to the kit manufacturer's instructions.
    • Assay Incubation: Add the antibody mix to the lysate and incubate in the dark for several hours.
    • Signal Detection: Read the plate on a compatible multimode microplate reader.
  • Data Analysis: Generate dose-response curves to determine the IC50 for degradation. This system is ideal for generating high-quality quantitative data and conducting time-course experiments to measure degradation kinetics [1].
Investigating Ternary Complex Formation

a. HTRF-based Ternary Complex Assay This assay directly measures the formation of the AXL-PROTAC-E3 Ligase complex [1].

  • Principle: The assay uses labeled AXL and E3 ligase (e.g., Cereblon) proteins. When a PROTAC brings them into proximity, a FRET signal is generated.
  • Protocol Outline:
    • Reaction Setup: In a low-volume assay plate, mix purified, tagged AXL protein, tagged E3 ligase (CRBN), and the AXL PROTAC over a broad concentration range (e.g., 0.1 nM to 100 µM).
    • Detection: Add the HTRF donor and acceptor antibodies and incubate.
    • Signal Measurement: Read the FRET signal on a compatible plate reader.
  • Data Analysis: The resulting data typically produces a bell-shaped (hook) curve. The ascending arm indicates efficient ternary complex formation, while the descending arm (the "hook effect") occurs at high PROTAC concentrations that saturate binding sites, forming non-productive binary complexes. The height and position of the peak indicate the efficiency of ternary complex formation [6] [1].

Experimental Workflow and AXL Signaling

The following diagrams, generated using Graphviz, outline the core signaling pathway and the experimental workflow for characterizing an AXL PROTAC.

G GAS6 GAS6 AXL AXL GAS6->AXL Binds PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway AXL->RAS_MAPK Activates JAK_STAT JAK/STAT Pathway AXL->JAK_STAT Activates Functional_Outcomes Functional Outcomes: - Cell Survival - Proliferation - Migration - Drug Resistance PI3K_AKT->Functional_Outcomes RAS_MAPK->Functional_Outcomes JAK_STAT->Functional_Outcomes

Diagram 1: Simplified AXL Receptor Signaling Pathway. AXL activation by its ligand GAS6 promotes several downstream pathways that drive oncogenic processes. A key goal of AXL degradation is to disrupt this signaling [2] [3].

G Start PROTAC AXL Degrader Characterization Step1 In Vitro Binding Assays (HTRF Kinase Binding) Start->Step1 Step2 Cellular Degradation Assays (Western Blot, HTRF/AlphaLISA) Step1->Step2 Step3 Ternary Complex Assay (HTRF/AlphaLISA PPI) Step2->Step3 Step4 Functional Validation (Cell Viability, Pathway Analysis) Step3->Step4

Diagram 2: Logical Workflow for PROTAC AXL Degrader Characterization. This workflow outlines the key steps for a comprehensive evaluation of an AXL-targeting PROTAC, from initial binding to functional consequences [1].

Critical Considerations for Assay Design

  • The Hook Effect: This is a fundamental property of bifunctional degraders. Always test PROTACs over a wide concentration range (e.g., 0.1 nM to 100 µM) to capture the characteristic bell-shaped curve in ternary complex and degradation assays [6] [1].
  • Choice of E3 Ligase: The efficiency of degradation is highly dependent on the E3 ligase recruited (e.g., CRBN vs. VHL). This is because the protein-protein interactions between the target (AXL) and the E3 ligase within the ternary complex are critical for successful degradation [4] [6].
  • Time-Course Experiments: Protein degradation is a dynamic process. Include time-course experiments (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment time for achieving maximum degradation (Dmax) [1].
  • Proper Controls: Always include critical controls:
    • DMSO vehicle to establish baseline protein levels.
    • PROTAC "warhead" alone (e.g., R428) to distinguish inhibition from degradation.
    • E3 ligase ligand alone (e.g., Lenalidomide) to rule out its independent effects.
    • PROTAC with a proteasome inhibitor (e.g., MG132) to confirm degradation is proteasome-dependent [1].

References

Understanding AXL and the TR-FRET Assay Principle

Author: Smolecule Technical Support Team. Date: February 2026

The AXL receptor is a transmembrane receptor tyrosine kinase belonging to the TAM family. Its activation, primarily by the ligand GAS6, induces dimerization and triggers downstream signaling pathways that regulate critical processes like cell survival, proliferation, and migration [1]. Aberrant AXL signaling is heavily implicated in cancer progression and therapy resistance, making it a valuable therapeutic target [1].

The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a powerful, homogeneous technique ideal for studying molecular interactions like ternary complex formation. Its key advantage lies in using lanthanide-based donor fluorophores (e.g., Europium or Terbium cryptates), which have long fluorescence lifetimes. By introducing a delay between excitation and emission measurement, short-lived background fluorescence is eliminated, resulting in a high signal-to-noise ratio [2].

In the context of AXL, a TR-FRET assay can be configured to detect the proximity between AXL and an E3 ligase (such as CRBN or DCAF16) induced by a bivalent compound like a PROTAC or an Intramolecular Bivalent Glue (IBG) [3] [4]. The accompanying diagram illustrates this core principle.

G Donor Donor Antibody (e.g., anti-Tag-Eu³⁺) Acceptor Acceptor Antibody (e.g., anti-Tag-d2) Donor->Acceptor FRET Signal ProteinA AXL Donor->ProteinA Inducer Inducer (PROTAC/IBG) ProteinA->Inducer ProteinB E3 Ligase (e.g., CRBN) ProteinB->Acceptor Inducer->ProteinB

Diagram 1: Principle of a TR-FRET Assay for Ternary Complex Detection

Application Note: TR-FRET for AXL Ternary Complex Formation

This protocol outlines the steps to develop a TR-FRET assay for investigating the formation of a ternary complex between AXL, an E3 ligase (using CRBN as an example), and a bivalent degrader, based on established methodologies [3] [4].

Materials and Reagents
  • Proteins:
    • Recombinant AXL protein (extracellular or intracellular domain, depending on the degrader's target site). Tags like GST or His₆ are recommended for detection [3].
    • Recombinant E3 ligase (e.g., His-CRBN(DDB1) complex) [3].
  • Detection Antibodies:
    • Donor anti-tag antibody conjugated to a lanthanide (e.g., Anti-GST-Terbium cryptate from Cisbio) [3] [2].
    • Acceptor anti-tag antibody conjugated to a compatible fluorophore (e.g., Anti-His₆-d2 or Anti-His₆-Cy5) [3] [4].
  • Compounds: PROTACs, IBGs, or molecular glues of interest. Include control inhibitors (e.g., GAS6 for AXL, lenalidomide for CRBN) [3].
  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% Tween-20, 1 mM TCEP (freshly added). Filtration (0.22 µm) is recommended.
  • Equipment: A microplate reader capable of TR-FRET measurements (e.g., PHERAstar FS by BMG LABTECH). Use white, low-volume, 384-well plates [4].
Step-by-Step Protocol

The experimental workflow is methodical, as shown in the following diagram.

G Step1 1. Prepare Reagents Step2 2. Dispense Proteins and Compound Step1->Step2 Step3 3. Add Detection Antibodies Step2->Step3 Step4 4. Incubate Step3->Step4 Step5 5. Read Plate Step4->Step5 Step6 6. Data Analysis Step5->Step6

Diagram 2: TR-FRET Assay Experimental Workflow

  • Step 1: Prepare Reagents

    • Thaw and dilute all proteins, antibodies, and compounds in assay buffer to their desired working concentrations. Centrifuge briefly before use.
  • Step 2: Dispense Proteins and Compound

    • Add 8 µL of AXL protein and 8 µL of CRBN protein to all test wells. A typical final concentration for each protein is between 50-100 nM [4].
    • Add 2 µL of the serially diluted compound (e.g., PROTAC) or DMSO control. The final DMSO concentration should be constant (e.g., 0.5-1%) across all wells.
  • Step 3: Add Detection Antibodies

    • Add 2 µL each of the donor and acceptor antibody solutions. Final antibody concentrations are typically low (e.g., 1-2 nM) [3] [4].
  • Step 4: Incubate

    • Seal the plate, centrifuge briefly at 100-200 x g, and incubate in the dark at room temperature for 1-2 hours to allow the complex to reach equilibrium.
  • Step 5: Read Plate

    • Use the instrument settings as shown in the table below.
  • Step 6: Data Analysis

    • Calculate the TR-FRET ratio as (Acceptor Emission Intensity / Donor Emission Intensity) * 10,000 (to simplify the numbers).
    • Plot the TR-FRET ratio against the compound concentration to generate a dose-response curve. A successful assay will typically show a bell-shaped curve, where the peak indicates the concentration of maximal ternary complex formation [3].
Key Parameters and Instrument Settings

Table 1: Example TR-FRET Assay Configuration for AXL:CRBN Complex [3] [4] [2]

Component Example/Typical Choice Purpose/Role
AXL Protein GST-tagged AXL kinase domain Target protein
E3 Ligase His₆-CRBN(DDB1) complex E3 ubiquitin ligase
Donor Antibody Anti-GST-Terbium cryptate Binds to AXL, FRET donor
Acceptor Antibody Anti-His₆-d2 (XL665) Binds to CRBN, FRET acceptor
Positive Control Known AXL-CRBN PROTAC (e.g., dBET1) Validates assay performance
Negative Control DMSO vehicle / Monovalent ligands Measures baseline signal

Table 2: Recommended Microplate Reader Settings [4] [2]

Parameter Setting
Detection Mode TR-FRET (Endpoint)
Excitation 320-340 nm (e.g., 340 nm for Tb)
Emission 1 (Donor) 620 nm / 10 nm bandwidth
Emission 2 (Acceptor) 665-670 nm / 10 nm bandwidth
Delay Time 50-150 µs
Integration Time 200-400 µs
Number of Flashes 100-200

Key Considerations for assay Development

To ensure a robust and reliable assay, keep the following points in mind:

  • Stepwise Optimization: The protocol requires optimization. Perform checkerboard or matrix titrations of the proteins and antibodies to determine the combination that yields the highest signal-to-background (S/B) or Z'-factor [3].
  • Specificity Controls: Always include control wells with non-binding compounds or monovalent ligands (e.g., JQ1 for BRD4, lenalidomide for CRBN) to confirm that the FRET signal is specific to ternary complex formation [3] [4].
  • Inhibition Assays: The established assay can be reconfigured to screen for inhibitors of the ternary complex. Simply add a titrated inhibitor to the pre-formed complex and monitor the decrease in the FRET signal [3].
  • Modularity: The assay conditions optimized for one target pair can often be applied to related proteins with minimal adjustments, facilitating the screening of degraders for multiple targets [3].

I hope this detailed application note provides a solid foundation for your research. Would you like to delve deeper into the data analysis methods for calculating FRET efficiency or the design of specific control experiments?

References

  • PMC Disclaimer. (2021). A Stepwise Approach to Optimize a TR-FRET Assay for... PMC8033776.
  • PMC Disclaimer. (2020). A pathway map of AXL receptor-mediated signaling network. PMC7905004.
  • Graphviz. (n.d.). DOT Language. graphviz.org.
  • PMC Disclaimer. (2003). Fluorescence resonance energy transfer (FRET) ... PMC2173363.
  • News-Medical.net. (2025). Investigating intramolecular bivalent glues through TR-FRET assays.
  • Sciencedirect. (2023). A procedure for producing an anti-AXL nanobody in E. coli.
  • Graphviz. (n.d.). Node Shapes. graphviz.org.
  • Sciencedirect. (2021). A time-resolved fluorescence resonance energy transfer ... STAR Protocols.
  • Molecular Devices. (2020). Time Fluorescence TRF / TR- Resolved (HTRF) FRET.
  • Graphviz. (2022). fontcolor. graphviz.org.

References

Axl degrader treatment in triple-negative breast cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

AXL Signaling and Rationale for Targeted Therapy

AXL is a receptor tyrosine kinase that is frequently overexpressed in TNBC and is a key driver of tumor progression, metastasis, and therapy resistance [1] [2] [3]. Its signaling promotes several pro-tumorigenic processes:

  • Epithelial-Mesenchymal Transition (EMT) and Metastasis: AXL activation enhances cell migration and invasion, facilitating the spread of cancer cells [1] [4].
  • Therapy Resistance: AXL upregulation is a common mechanism of resistance to chemotherapy and targeted therapies [1] [3].
  • Immunosuppression: AXL signaling in the tumor microenvironment can promote the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which supports tumor growth and blunts anti-tumor immunity [5].
  • Cell Survival and Proliferation: Through downstream pathways like PI3K/AKT and MAPK/ERK, AXL signaling promotes cancer cell survival and proliferation [1] [4].

The following diagram illustrates the AXL signaling pathway and its role in TNBC progression:

G cluster_ext Extracellular Space cluster_membrane Plasma Membrane cluster_int Intracellular Space GAS6 GAS6 AXL AXL GAS6->AXL Binds to Ig-like Domains PtdSer Phosphatidylserine (PtdSer) PtdSer->GAS6 Gla Domain Interaction AXL->AXL Dimerization & Autophosphorylation Downstream Downstream Pathways (PI3K/AKT, MAPK/ERK, JAK/STAT) AXL->Downstream Activates BiologicalOutcomes Biological Outcomes Downstream->BiologicalOutcomes Proliferation Cell Proliferation & Survival BiologicalOutcomes->Proliferation EMT EMT, Migration & Invasion BiologicalOutcomes->EMT Stemness Cancer Stemness BiologicalOutcomes->Stemness Resistance Therapy Resistance BiologicalOutcomes->Resistance Immuno Immunosuppressive Microenvironment BiologicalOutcomes->Immuno

Application Note: AXL PROTAC Degrader

Objective: To evaluate the efficacy of a novel AXL PROTAC degrader (Compound 6n) in depleting the AXL protein and suppressing the malignant phenotype of TNBC cells in vitro.

Background: While small-molecule kinase inhibitors block AXL's enzymatic activity, they do not reduce the total protein level. The AXL receptor's N-terminal distal region plays critical roles in cell invasiveness independent of the kinase domain [6]. Degrading the entire AXL protein offers a potentially superior therapeutic strategy by simultaneously eliminating all its functions [6].

Key Experimental Findings:

Experimental Assay Protocol Summary Key Quantitative Result
AXL Degradation Potency Treat AXL-high MDA-MB-231 TNBC cells with degrader. Measure AXL protein levels via Western Blot [6]. DC50 = 5 nM (Half-maximal degradation concentration) [6].
Cell Proliferation Seed cells in 96-well plates. Treat with degrader for 72-96 hours. Measure viability via SRB or CTB assay [6] [7]. Significantly improved potency over kinase inhibitor [6].
Cell Migration Perform wound-healing/"scratch" assay. Image wound closure at 0, 24, and 48 hours post-treatment [7]. Significant suppression of migration [6].
Cell Invasion Use Matrigel-coated Transwell inserts. Seed cells in serum-free medium with treatment; count invaded cells after 24-48 hours [7]. Significant inhibition of invasion [6].
*In Vivo* Efficacy Administer compound to mice with MDA-MB-231 xenografts or patient-derived organoids. Monitor tumor volume [6]. Promising therapeutic potential in reducing tumor growth [6].

Detailed Experimental Protocols

Protocol 1: AXL Degradation Assay by Western Blot

This protocol is adapted from methods used to characterize AXL degraders and inhibitors [6] [5].

  • Cell Culture: Maintain AXL-expressing TNBC cells (e.g., MDA-MB-231) in appropriate medium (e.g., RPMI-1640 + 10% FBS).
  • Treatment: Seed cells in 6-well plates. The next day, treat with a concentration series of the AXL PROTAC degrader (e.g., 1 nM to 1 µM) or a control (e.g., DMSO) for 16-24 hours.
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Analysis: Resolve 20-30 µg of total protein by SDS-PAGE and transfer to a PVDF membrane.
  • Immunoblotting:
    • Block membrane with 5% non-fat milk.
    • Probe with primary antibodies against AXL and a loading control (e.g., β-Actin) overnight at 4°C.
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Develop using enhanced chemiluminescence (ECL) substrate and visualize.
  • Data Analysis: Quantify band intensity to calculate the half-maximal degradation concentration (DC50).
Protocol 2: Cell Migration and Invasion Assay

This protocol is based on methodologies used to assess AXL inhibitor effects on TNBC cell motility [7].

A. Migration (Transwell) Assay:

  • Preparation: Hydrate Transwell inserts (8 µm pore size) with serum-free medium.
  • Cell Seeding: Trypsinize, count, and resuspend TNBC cells in serum-free medium. Seed cells into the upper chamber. Add complete medium with 10% FBS to the lower chamber as a chemoattractant.
  • Treatment: Add the AXL-targeting agent (degrader or inhibitor) to both the upper and lower chambers.
  • Incubation: Incubate for 24-48 hours at 37°C in 5% CO2.
  • Staining and Counting: Remove non-migrated cells from the upper chamber with a cotton swab. Fix and stain migrated cells on the membrane with 0.1% crystal violet. Count cells in 5-10 random fields per insert under a microscope.

B. Invasion Assay: Follow the same steps as the migration assay, but pre-coat the Transwell inserts with a thin layer of Matrigel (e.g., 100 µg/mL) and allow it to solidify at 37°C for 4-6 hours before cell seeding.

Conclusion and Future Perspectives

The development of AXL-directed therapies, particularly PROTAC degraders, represents a significant advancement in the TNBC therapeutic landscape. The high potency of degraders like compound 6n in preclinical models suggests they could overcome limitations of traditional kinase inhibitors [6]. Furthermore, the ability of AXL inhibitors to reverse immunosuppression and synergize with chemotherapy provides a strong rationale for combination therapies [5] [7].

Future work should focus on:

  • Optimizing the pharmacokinetic properties of AXL degraders for in vivo application.
  • Validating these findings in a broader panel of TNBC patient-derived organoids and xenografts.
  • Exploring combination regimens that pair AXL degradation with immune checkpoint inhibitors or other targeted agents.

References

Comprehensive Application Notes and Protocols: Patient-Derived Lung Cancer Organoid (PDLCO) Models for Evaluating AXL Degraders

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Patient-derived lung cancer organoids (PDLCOs) represent a groundbreaking three-dimensional (3D) cell culture model that has transformed preclinical research in thoracic oncology. These organoids are cultivated directly from patient tumor samples and faithfully recapitulate the histological architecture, genomic features, and drug response heterogeneity of original tumors, addressing critical limitations of traditional two-dimensional (2D) cell lines and patient-derived xenograft (PDX) models [1] [2]. The preservation of tumor microenvironment (TME) components and maintenance of cancer stem cell populations in PDLCOs make them particularly valuable for assessing novel therapeutic agents, including targeted protein degraders [3] [4].

The receptor tyrosine kinase AXL has emerged as a promising therapeutic target in lung cancer, particularly in contexts of acquired resistance to targeted therapies and chemotherapy. AXL activation initiates multiple downstream signaling pathways, including PI3K-AKT, MAPK, and PKC cascades, promoting crucial oncogenic processes such as cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT) [5] [6]. Importantly, AXL overexpression is frequently observed in lung cancers that develop resistance to EGFR inhibitors, platinum-based chemotherapy, and other targeted agents, often functioning through receptor dimerization with EGFR to bypass targeted therapeutic inhibition [5]. This central role in resistance mechanisms positions AXL as a compelling target for investigational approaches like protein degradation, which may overcome limitations of conventional kinase inhibitors.

These Application Notes provide comprehensive protocols and methodological frameworks for utilizing PDLCO platforms to evaluate novel AXL degraders, enabling efficient preclinical assessment of therapeutic efficacy, resistance mechanisms, and personalized treatment strategies for lung cancer patients.

Materials and Methods

Establishment and Culture of PDLCOs
2.1.1 Specimen Collection and Processing
  • Sample Sources: PDLCOs can be successfully established from diverse specimen types including surgical resections, computed tomography (CT)-guided biopsies, malignant pleural effusions, circulating tumor cells (CTCs), and sputum [1] [4]. Surgical specimens typically yield higher success rates (75-88%) compared to biopsy samples (28%) due to greater cellular abundance [3].

  • Processing Protocol:

    • Transport: Place fresh tissue specimens in advanced DMEM/F12 medium supplemented with 10 μM Y-27632 (ROCK inhibitor), antibiotics (Penicillin-Streptomycin-Amphotericin B), and 0.5% fetal bovine serum (FBS) at 4°C for transport (within 1-6 hours of collection) [3] [4].
    • Dissociation: Mince tissue into <1 mm³ fragments using sterile scalpels. Digest with collagenase-hyaluronidase solution (1-2 mg/mL in advanced DMEM/F12) for 30-60 minutes at 37°C with gentle agitation.
    • Filtration and Washing: Filter cell suspension through 70-100 μm cell strainers. Centrifuge at 300 × g for 5 minutes and resuspend in advanced DMEM/F12.
    • Red Blood Cell Lysis: Use ACK lysis buffer for 2-3 minutes if significant erythrocyte contamination is present.

Table: Success Rates of PDLCO Establishment from Different Sample Types

Sample Type Success Rate Average Establishment Time Key Considerations
Surgical Resection 75-88% 2-4 weeks Highest cellular yield; requires necrosis removal
CT-guided Biopsy ~28% 3-5 weeks Limited cellular material; higher purity
Malignant Pleural Effusion ~76% 2-3 weeks High success rate; minimal processing required
Circulating Tumor Cells ~8% 4-6 weeks Very low tumor cell count; challenging culture
Sputum ~20% 3-5 weeks Variable quality; microbial contamination risk
2.1.2 3D Culture in Extracellular Matrix
  • Matrix Embedding: Resuspend processed cell pellets in reduced-growth factor Matrigel (or synthetic hydrogels as alternatives) at a density of 5,000-50,000 cells/50 μL droplet, depending on sample cellularity [3] [4]. Plate Matrigel droplets in pre-warmed culture plates and polymerize for 20-30 minutes at 37°C.

  • Culture Medium: Overlay Matrigel droplets with complete lung cancer organoid medium:

    • Basal Medium: Advanced DMEM/F12 with 10 mM HEPES, 1× GlutaMAX
    • Supplements: 1× B27, 1× N2, 10 mM Nicotinamide
    • Growth Factors: 50 ng/mL recombinant human EGF, 100 ng/mL recombinant human FGF-10, 100 ng/mL recombinant human Noggin, 100 ng/mL recombinant human R-spondin-1
    • Small Molecules: 1.25 mM N-acetylcysteine, 10 μM Y-27632 (first 3-5 days), 500 nM A83-01 (TGF-β inhibitor)
    • Antibiotics: 100 U/mL penicillin, 100 μg/mL streptomycin [1] [3] [4]
  • Culture Maintenance: Refresh medium every 2-3 days and passage organoids every 7-21 days based on growth rate, using mechanical disruption or enzymatic digestion with TrypLE Express for 5-10 minutes at 37°C.

2.1.3 Validation of PDLCOs
  • Histopathological Validation: Process PDLCOs for hematoxylin and eosin (H&E) staining and compare with original patient tumor sections to confirm architectural fidelity.
  • Genomic Characterization: Perform targeted next-generation sequencing of established driver mutations (e.g., EGFR, KRAS, ALK) to verify maintenance of original tumor genomic profile.
  • Immunophenotyping: Conduct immunofluorescence staining for lung lineage markers (TTF-1 for adenocarcinoma, p40 for squamous carcinoma) and AXL expression to confirm tissue identity and target presence [1] [4].
AXL Degrader Testing in PDLCOs
2.2.1 Compound Preparation
  • AXL Degraders: Reconstitute PROTAC-based or molecular glue-type AXL degraders in DMSO at 10 mM stock concentration. Store at -80°C in single-use aliquots to prevent freeze-thaw degradation.
  • Dilution Series: Prepare working concentrations in complete organoid medium immediately before use, ensuring final DMSO concentration ≤0.1%. Include control wells with equivalent DMSO concentration.
  • Reference Compounds: Include control compounds such as AXL kinase inhibitors (e.g., bemcentinib), standard chemotherapy (cisplatin), and targeted therapies (erlotinib for EGFR-mutant models) for response comparison [5].
2.2.2 Drug Treatment Protocol
  • Organoid Preparation: Harvest mature PDLCOs (≥200 μm diameter, 7-14 days after passage) and mechanically break into uniform fragments (50-150 μm).
  • Baseline Viability Assessment: Plate a subset of organoids in 96-well ultra-low attachment plates for baseline ATP quantification.
  • Treatment Plating: Embed organoid fragments in Matrigel in 96-well plates and culture for 48-72 hours to re-establish 3D structure before treatment.
  • Dosing Scheme: Apply AXL degraders in a 8-point, 1:3 serial dilution (typically from 10 μM to nM range) with triplicate technical replicates for each concentration.
  • Incubation Duration: Maintain treatment for 96-120 hours, refreshing drug-containing medium at 48-72 hours based on compound stability [1] [4].
2.2.3 Endpoint Assessment
  • Viability Quantification: Measure cell viability using CellTiter-Glo 3D assay according to manufacturer's protocol, with luminescence recording.
  • High-Content Imaging: Fix organoids after treatment and stain with Hoechst 33342 (nuclear), Calcein-AM (viable cells), and Propidium Iodide (dead cells) for morphological analysis.
  • AXL Degradation Assessment: Process parallel organoid samples for western blotting to quantify AXL protein levels relative to loading controls (GAPDH/β-actin) and housekeeping proteins.
  • Apoptosis Detection: Perform cleaved caspase-3 immunofluorescence or TUNEL assay on treated organoids to evaluate cell death induction [5].

Results & Data Interpretation

Drug Response Analysis
  • Dose-Response Modeling: Calculate half-maximal inhibitory concentration (IC₅₀) values using four-parameter nonlinear regression of normalized viability data.
  • Response Classification: Classify PDLCOs as sensitive (IC₅₀ < 1 μM), intermediate (IC₅₀ 1-5 μM), or resistant (IC₅₀ > 5 μM) based on AXL degrader potency.
  • Therapeutic Index Determination: Compare IC₅₀ values between tumor and matched normal bronchial organoids (if available) to assess tumor-selective cytotoxicity.

Table: Key Assay Parameters and Acceptance Criteria for AXL Degrader Screening

Parameter Target Specification Acceptance Criteria Quality Control Method
Organoid Viability (Pre-treatment) ≥85% viable ≥80% Calcein-AM/Propidium Iodide staining
AXL Expression Baseline Detectable in >60% PDLCOs >50% by Western blot AXL immunoblotting quantification
Assay Z'-Factor >0.5 >0.4 Positive (100 μM cisplatin) and negative controls (DMSO)
IC₅₀ Reproducibility CV <20% CV <25% Replicate concordance across passages
AXL Degradation (EC₅₀) <1 μM target engagement >80% degradation at highest dose Western blot densitometry at 24h
Caspase Activation ≥3-fold increase over control Significant (p<0.05) Cleaved caspase-3 fluorescence
Mechanistic Studies
  • Pathway Analysis: Evaluate downstream signaling modulation by western blotting for phosphorylated AKT (S473), ERK1/2 (T202/Y204), and PLCγ following AXL degrader treatment.
  • Morphological Assessment: Quantify EMT marker expression (E-cadherin, vimentin, N-cadherin) in treated organoids to assess phenotypic reversal.
  • Resistance Marker Evaluation: Analyze expression of potential resistance mechanisms including HER2, HER3, and MET in degrader-resistant organoids [5].

The experimental workflow for establishing PDLCOs and evaluating AXL degraders is systematically outlined below:

workflow PatientSample Patient Sample Collection TissueProcessing Tissue Processing & Dissociation PatientSample->TissueProcessing Surgical/Biopsy/Effusion MatrixEmbedding 3D Matrix Embedding TissueProcessing->MatrixEmbedding Single cell/suspension OrganoidCulture Organoid Culture & Expansion MatrixEmbedding->OrganoidCulture 7-21 days PDLCOValidation PDLCO Validation OrganoidCulture->PDLCOValidation Histo/Genomic validation AxlDegraderTesting AXL Degrader Treatment PDLCOValidation->AxlDegraderTesting Validated PDLCOs ViabilityAssay Viability & Phenotypic Assays AxlDegraderTesting->ViabilityAssay 96-120h treatment MechanismAnalysis Mechanistic Analysis ViabilityAssay->MechanismAnalysis IC50 determination DataIntegration Data Integration & Clinical Correlation MechanismAnalysis->DataIntegration Pathway analysis

Diagram 1: Experimental workflow for PDLCO establishment and AXL degrader testing. The process begins with patient sample collection and progresses systematically through organoid development, validation, compound testing, and data analysis phases.

AXL Signaling and Degradation Mechanism

The molecular framework of AXL signaling and the targeted degradation mechanism is visualized below:

signaling Gas6 Gas6 Ligand AxlReceptor AXL Receptor Gas6->AxlReceptor Binding Dimerization Receptor Dimerization AxlReceptor->Dimerization Downstream1 PI3K/AKT Pathway Dimerization->Downstream1 Phosphorylation Downstream2 MAPK/ERK Pathway Dimerization->Downstream2 Phosphorylation Downstream3 PKC Pathway Dimerization->Downstream3 Phosphorylation CellularEffects Proliferation ↑ Survival ↑ Migration ↑ EMT ↑ Downstream1->CellularEffects Downstream2->CellularEffects Downstream3->CellularEffects AxlDegrader AXL Degrader (PROTAC/Molecular Glue) Ubiquitination E3 Ubiquitin Ligase Recruitment AxlDegrader->Ubiquitination Ternary Complex Formation Degradation Proteasomal Degradation Ubiquitination->Degradation Polyubiquitination Effects AXL Signaling Ablation Pathway Inhibition Growth Suppression Degradation->Effects AXL Depletion

Diagram 2: AXL signaling pathway and targeted degradation mechanism. Gas6 ligand binding induces AXL receptor dimerization and activation of multiple downstream pathways promoting oncogenic processes. AXL degraders facilitate E3 ubiquitin ligase recruitment, resulting in proteasomal degradation and signaling ablation.

Discussion & Applications

Utility in Resistance Modeling

The faithful recapitulation of tumor heterogeneity in PDLCOs makes them particularly valuable for modeling therapy resistance mechanisms. Studies have consistently demonstrated that AXL overexpression emerges as an adaptive resistance mechanism following treatment with EGFR inhibitors in NSCLC models, often accompanied by epithelial-to-mesenchymal transition (EMT) phenotypic changes [5]. PDLCO platforms enable longitudinal tracking of AXL dynamics during resistance evolution and provide biologically relevant systems for evaluating the ability of AXL degraders to overcome or prevent resistance. Researchers can leverage PDLCOs established from patients at different treatment timepoints (treatment-naïve vs. post-resistance) to model the temporal dynamics of AXL-mediated resistance and assess the comparative efficacy of degradation strategies versus conventional inhibition.

Integration with Co-Clinical Trials

PDLCOs offer compelling opportunities for co-clinical trial applications, where organoid drug response data can be correlated with patient clinical outcomes to validate predictive value. The high concordance (70-90%) between PDLCO drug responses and patient clinical outcomes demonstrated across multiple studies supports their utility as predictive biomarkers [1] [2]. Implementing PDLCO platforms in AXL degrader clinical development programs enables strategic patient stratification and enrichment, particularly for populations with confirmed AXL overexpression or evidence of AXL-mediated resistance. The relatively rapid establishment and expansion capabilities of PDLCOs (2-6 weeks) compared to PDX models (4-8 months) provide actionable insights within clinically relevant timelines for potential real-time treatment guidance [1] [3] [4].

Limitations and Future Directions

While PDLCO technology offers significant advantages, several technical challenges require consideration. Current limitations include incomplete recapitulation of tumor microenvironment components, particularly immune cells and vascular networks, though emerging co-culture systems and microfluidic organoid-on-chip platforms are addressing these gaps [1] [4]. The variable success rates for PDLCO establishment across different sample types (Table 1) necessitates strategic sample procurement planning, with prioritization of surgical specimens or malignant effusions when possible. Future applications of CRISPR-based gene editing in PDLCOs will enable functional validation of AXL degradation mechanisms and resistance pathways, while single-cell RNA sequencing integration can provide unprecedented resolution of heterogeneous responses to AXL-targeting therapies within tumor subpopulations [1].

References

Axl in Cancer Cell Migration and Invasion: An Application Note

Author: Smolecule Technical Support Team. Date: February 2026

Introduction The receptor tyrosine kinase Axl is a well-established promoter of cancer cell migration, invasion, and metastasis across various cancer types, including breast cancer and melanoma [1] [2]. Its activation stimulates a network of focal adhesion (FA) proteins, leading to faster FA disassembly and enhanced cell motility [1]. Furthermore, Axl signaling contributes to the epithelial-mesenchymal transition (EMT) and tumor angiogenesis, which facilitates the metastatic process [3]. While most studies utilize Axl inhibitors (e.g., R428/Bemcentinib) or siRNA knockdown, the same core functional assays are directly applicable to evaluating the next generation of therapeutics: Axl degraders. This note details protocols for these key assays, summarizing quantitative findings and providing visualizations of the signaling pathways involved.

Mechanism of Axl-Driven Migration and Invasion Axl promotes metastasis through multiple interconnected mechanisms. The diagram below illustrates the key signaling pathways and cellular processes involved.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm & Focal Adhesions cluster_3 Functional Outcomes GAS6 GAS6 AXL AXL GAS6->AXL Binds PtdSer PtdSer PtdSer->GAS6 Bridges NEDD9 NEDD9 AXL->NEDD9 Phosphorylates PI3K_Akt PI3K/Akt AXL->PI3K_Akt MAPK MAPK/ERK AXL->MAPK Angiogenesis Angiogenesis AXL->Angiogenesis Secretes Factors Other_RTK Other RTKs (e.g., EGFR, c-MET) Other_RTK->AXL Trans-activates PEAK1 PEAK1 PAXILLIN PAXILLIN PEAK1->PAXILLIN Mediates Phosphorylation CRKII CRKII NEDD9->CRKII Binds CRKII->PEAK1 Associates with FA_Turnover Focal Adhesion Disassembly PAXILLIN->FA_Turnover Migration Migration PI3K_Akt->Migration MAPK->Migration FA_Turnover->Migration Invasion Invasion Migration->Invasion

Diagram 1: Axl Signaling in Cell Migration and Invasion. Axl can be activated by its ligand GAS6 (which bridges phosphatidylserine, PtdSer) or trans-activated by other Receptor Tyrosine Kinases (RTKs). This triggers downstream pathways like PI3K/Akt and MAPK/ERK, and a specific network involving NEDD9, CRKII, and PEAK1 that leads to Paxillin phosphorylation and focal adhesion disassembly. These processes collectively drive cell migration, invasion, and tumor angiogenesis [1] [4] [3].

Detailed Experimental Protocols The following are standard protocols adapted from recent studies for assessing migration and invasion, which can be used to test Axl degraders.

Protocol 1: Scratch Wound (Migration) Assay This assay measures 2D cell migration into a "wound" created in a confluent monolayer [2].

  • Step 1: Cell Seeding. Seed cells in a 6-well plate until they reach 100% confluence.
  • Step 2: Serum Starvation. Replace the growth medium with a quiescence medium containing 0.5% dialyzed FBS for 24 hours to inhibit cell proliferation.
  • Step 3: Create Wound. Slowly and steadily scrape the cell monolayer with a rubber scraper or a pipette tip to create a uniform wound. Wash the well thoroughly with PBS to remove dislodged cells.
  • Step 4: Treatment & Imaging.
    • Add treatment medium (containing the Axl degrader, a reference inhibitor like R428, or vehicle control) and, if studying ligand-dependent effects, recombinant GAS6 (e.g., 50-100 ng/mL).
    • Mark the bottom of the plate for consistent imaging locations. Capture images at each mark using a microscope (e.g., 4x or 5x objective) at time 0.
    • Incubate the plate for 24 hours.
    • After incubation, take images at the exact same pre-marked locations.
  • Step 5: Quantification. Measure the width of the wound at each location and time point using image analysis software (e.g., ImageJ). Calculate the relative migratory rate as the difference in wound width between 0h and 24h.

Protocol 2: Transwell Invasion Assay This assay measures the ability of cells to invade through a Matrigel-coated membrane, simulating the extracellular matrix [2].

  • Step 1: Assay Preparation. Thaw Matrigel on ice and pre-coat the membrane of transwell inserts (e.g., 24-well format, 8μm pore size) with a thin layer of Matrigel. Allow it to solidify in an incubator for at least 2 hours.
  • Step 2: Cell Preparation. Detach and wash the cells. Resuspend them in a serum-free medium at a density of 50,000 cells/mL.
  • Step 3: Cell Seeding & Treatment.
    • Add 0.5 mL of cell suspension to the top chamber of the transwell.
    • Add 0.75 mL of medium containing a chemoattractant (e.g., 10% FBS) and the test compounds (Axl degrader, inhibitor, or control) to the bottom chamber. For GAS6 studies, it can be added to the bottom chamber.
    • Incubate the assay for 48 hours.
  • Step 4: Cell Staining and Counting.
    • After incubation, carefully remove the medium from the top chamber and non-invaded cells from the top surface of the Matrigel using a cotton swab.
    • Fix the cells on the lower membrane surface with 4% formaldehyde and stain with a crystal violet solution.
    • Wash and allow the membrane to dry. Capture multiple images per membrane under a microscope and count the number of invaded cells.

Quantitative Data from Axl Inhibition Studies The table below summarizes typical results observed when Axl signaling is disrupted, providing a benchmark for expected outcomes when testing Axl degraders.

Table 1: Summary of Phenotypes from Axl Inhibition/Knockdown

Cancer Type Intervention Assay Key Result Citation
Melanoma (WM852) Axl Inhibitor (R428) Scratch Wound Significant inhibition of cell migration [2]
Melanoma (IgR3) Axl Inhibitor (R428) Transwell Invasion Dramatic inhibition of cell invasion [2]
Breast Cancer (MDA-MB-231) Axl Knockdown (shRNA) Endothelial Tube Formation Conditioned media led to fewer endothelial tubes [4]
Breast Cancer (MDA-MB-231) Axl Knockdown (shRNA) Endothelial Sprouting Conditioned media led to shorter sprout lengths [4]
Breast Cancer (MDA-MB-231) Axl Knockdown (shRNA) Transwell Migration (Endothelial) Reduced endothelial cell migration [4]

Experimental Workflow for Testing Axl Degraders A typical project workflow for validating an Axl degrader in these assays is visualized below.

G Start Validate Target Engagement A1 Confirm AXL Degradation (Western Blot/Flow Cytometry) Start->A1 A2 Check downstream pathway inhibition (e.g., pAkt, pERK) A1->A2 B Perform Functional Assays A2->B B1 Scratch Wound Assay B->B1 B2 Transwell Invasion Assay B1->B2 C Analyze Data B2->C C1 Quantify wound closure C->C1 C2 Count invaded cells C1->C2 C3 Compare to controls C2->C3

Diagram 2: Workflow for Axl Degrader Validation. A logical sequence for testing Axl degraders begins with confirming target degradation and inhibition of downstream signaling, followed by execution of functional migration and invasion assays, and concluding with quantitative data analysis.

Discussion and Future Perspectives The protocols outlined here are a robust starting point for characterizing the efficacy of Axl degraders. As degraders function by removing the target protein entirely, they may demonstrate superior efficacy compared to inhibitors and could overcome certain resistance mechanisms [3]. When testing degraders, it is crucial to first confirm successful Axl degradation via Western blot before proceeding to functional assays. Furthermore, given Axl's role in modulating the tumor immune microenvironment [5], future work with degraders should explore their impact on co-culture models incorporating immune cells. The ongoing clinical development of Axl-targeting agents like Bemcentinib underscores the translational importance of this pathway [5] [3].

Key References

  • Nature Communications (2020): Defines the AXL-regulated phosphoproteome and its role in focal adhesion dynamics and metastasis [1].
  • PLOS ONE (2023): Provides specific experimental details on Axl inhibition in melanoma migration and invasion assays [2].
  • Oncotarget (2019): Elucidates the role of Axl signaling in tumor angiogenesis and its impact on endothelial cell function [4].
  • Signal Transduction and Targeted Therapy (2025): A comprehensive review of AXL signaling and its targeting in cancer, including mechanisms and therapeutic strategies [3].

References

Application Notes and Protocols: AXL Degrader Combination Therapy with EGFR Inhibitors for Overcoming Resistance in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AXL Biology and Resistance Mechanisms

AXL receptor tyrosine kinase has emerged as a critical mediator of acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) in non-small cell lung cancer (NSCLC). As a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases, AXL features an extracellular domain with two immunoglobulin-like repeats and two fibronectin type III repeats, a transmembrane domain, and an intracellular tyrosine kinase domain. AXL activation occurs primarily through binding to its ligand growth arrest-specific gene 6 (GAS6), leading to receptor dimerization, autophosphorylation, and initiation of downstream signaling cascades including PI3K/AKT, MAPK/ERK, and JAK/STAT pathways that promote cell survival, proliferation, and epithelial-mesenchymal transition (EMT) [1] [2].

In the context of EGFR-mutant NSCLC, AXL overexpression has been consistently demonstrated as a key mechanism of resistance to multiple generations of EGFR-TKIs, including first-generation gefitinib and third-generation osimertinib. Research has revealed that AXL overexpression in resistant cancer cells correlates with extended protein degradation rates, where the half-life of AXL increases from approximately 3 hours in sensitive cells to 16 hours in resistant cells, leading to abnormal accumulation of this oncogenic driver [3]. The presenilin-dependent regulated intramembrane proteolysis (PS-RIP) pathway, which normally degrades AXL through sequential proteolytic cleavages, appears impaired in resistant cells, contributing to AXL stabilization [3] [4]. This molecular understanding provides the rationale for therapeutic strategies targeting AXL degradation rather than merely inhibiting its kinase activity.

Therapeutic Strategies Targeting AXL in EGFR-TKI Resistant NSCLC

AXL Degradation as an Alternative Approach

Targeted protein degradation has emerged as a promising therapeutic strategy that offers potential advantages over conventional kinase inhibitors. While several AXL kinase inhibitors have been developed (bemcentinib, ONO-7475, brigatinib), these typically suppress kinase activity without reducing AXL protein levels, potentially allowing residual signaling and development of resistance mechanisms. In contrast, AXL degraders directly facilitate the removal of AXL protein from cancer cells, providing a more comprehensive interruption of AXL-mediated signaling networks [2] [5].

The natural compound yuanhuadine (YD), isolated from the flowers of Daphne genkwa, has demonstrated potent AXL degradation activity through enhancement of the PS-RIP pathway. YD treatment accelerates AXL turnover by promoting both ectodomain shedding mediated by ADAM proteases and subsequent intramembrane cleavage by the γ-secretase complex, resulting in effective downregulation of full-length AXL and suppression of downstream survival signals [6] [3]. Preclinical studies have confirmed that YD combination with EGFR-TKIs can resensitize resistant NSCLC cells to gefitinib and osimertinib, delay the emergence of resistance, and suppress tumor growth in xenograft and patient-derived xenograft (PDX) models [6].

Rationale for Combination Therapy

The strategic combination of AXL degraders with EGFR-TKIs addresses the complex bypass signaling resistance mechanism wherein cancer cells escape EGFR dependency by activating alternative survival pathways. By simultaneously targeting the primary oncogenic driver (EGFR) and a key resistance mediator (AXL), this approach provides vertical pathway inhibition that can more effectively suppress tumor growth and survival. Evidence suggests that this strategy is effective across multiple generations of EGFR-TKIs and may be particularly valuable for addressing the heterogeneity of resistance mechanisms that emerge during treatment [6] [5].

Table 1: AXL-Targeting Agents in NSCLC

Agent Name Type Molecular Target Development Stage Key Characteristics
Yuanhuadine (YD) AXL degrader AXL protein degradation Preclinical Enhances PS-RIP-mediated degradation; natural product
Bemcentinib (BGB324/R428) Small molecule inhibitor AXL kinase Clinical trials Selective AXL inhibitor; fast-track designation by FDA
ONO-7475 Small molecule inhibitor AXL kinase Preclinical/Clinical Prevents adaptive resistance to osimertinib
Enapotamab vedotin Antibody-drug conjugate AXL Clinical trials MMAE-containing ADC; shows activity in EGFR-TKI resistant PDX models
Brigatinib ALK/AXL inhibitor ALK, AXL Approved (ALK+) Second-generation ALK-TKI with potent AXL inhibition
Batiraxcept (AVB-S6-5) Decoy receptor GAS6 (AXL ligand) Clinical trials High-affinity GAS6 trap; reduces metastatic potential

Experimental Models for Studying AXL-Mediated Resistance

In Vitro Models

Established EGFR-TKI resistant cell lines provide valuable models for investigating AXL-mediated resistance mechanisms and evaluating therapeutic interventions. The HCC827-gef and PC9-gef sublines, generated through continuous exposure of parental HCC827 and PC9 cells to gefitinib, display significant AXL overexpression and maintain resistance phenotypes. Similarly, HCC827-osi cells, developed through escalating doses of osimertinib, model resistance to third-generation EGFR-TKIs. These resistant lines exhibit characteristic molecular features including sustained AXL and downstream signaling pathway activation even in the presence of EGFR-TKIs [6].

For investigating acquired resistance, the H292-Gef cell line provides a well-characterized model. Generated from parental H292 cells through progressive gefitinib exposure, H292-Gef cells demonstrate approximately 500-fold increased resistance to gefitinib compared to parental cells (IC50 values: 11.6 μM vs 0.023 μM) and exhibit markedly prolonged AXL half-life (16 hours vs 3 hours in parental cells) [3] [4]. These cellular models enable systematic evaluation of combination therapy effects on viability, signaling pathway modulation, apoptosis induction, and protein turnover rates.

In Vivo Models

Mouse xenograft models using EGFR-TKI resistant cell lines provide critical preclinical platforms for evaluating the efficacy of AXL degrader combinations. Typically, resistant cells are implanted subcutaneously into immunocompromised mice (e.g., Balb/c-nu), with treatment initiation once tumors reach a measurable volume (100-150 mm³). These models have demonstrated that combination therapy with YD and osimertinib significantly delays tumor growth and progression compared to either agent alone [6].

Patient-derived xenograft (PDX) models offer enhanced clinical relevance by preserving the heterogeneity and molecular characteristics of human tumors. In PDX models established from EGFR-TKI resistant NSCLC patients, the combination of AXL degraders with EGFR-TKIs has shown promising antitumor activity, supporting the translational potential of this therapeutic strategy [6]. These in vivo models also enable assessment of pharmacokinetic parameters, optimal dosing schedules, and toxicity profiles essential for clinical development.

Experimental Protocols

Cell Viability and Combination Index Assay

Purpose: To evaluate the cytotoxic effects of AXL degrader and EGFR-TKI monotherapies and combinations, and quantify synergistic interactions.

Materials and Reagents:

  • EGFR-TKI resistant NSCLC cells (HCC827-gef, PC9-gef, HCC827-osi)
  • Gefitinib (MedChemExpress, HY-50895)
  • Osimertinib (MedChemExpress, HY-15772)
  • Yuanhuadine (YD, purity >98.5%)
  • DMSO for compound dissolution
  • 96-well tissue culture plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • RPMI-1640 medium supplemented with 10% FBS and 1% antibiotics-antimycotics

Procedure:

  • Seed cells in 96-well plates at a density of 3-5 × 10³ cells/well in 100 μL complete medium and incubate for 24 hours at 37°C, 5% CO₂.
  • Prepare serial dilutions of gefitinib (0.001-10 μM), osimertinib (0.001-10 μM), and YD (0.001-1 μM) in complete medium.
  • Treat cells with single agents or combinations in triplicate, including DMSO vehicle controls.
  • Incubate for 72 hours at 37°C, 5% CO₂.
  • Add 10 μL MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Carefully remove medium and dissolve formed formazan crystals in 100 μL DMSO.
  • Measure absorbance at 570 nm using a microplate reader.
  • Calculate percentage viability relative to vehicle-treated controls.
  • Determine IC50 values using non-linear regression analysis (TableCurve 2D or similar software).
  • Analyze combination effects using the Chou-Talalay method, calculating combination index (CI) values where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism [6].
Protein Degradation and Half-Life Analysis

Purpose: To assess the effects of AXL degraders on AXL protein stability and turnover rate.

Materials and Reagents:

  • Cycloheximide (CHX, A.G. Scientific, 66-81-9)
  • GM6001 (broad-spectrum metalloprotease inhibitor)
  • Compound E (γ-secretase inhibitor)
  • MG132 (proteasomal inhibitor)
  • RIPA lysis buffer (Thermo Fisher)
  • Antibodies: AXL (C-terminal, Santa Cruz, sc-1096), p-AXL (Cell Signaling, #5724), β-actin (Santa Cruz, sc-47778)

Procedure:

  • Culture resistant cells (H292-Gef or HCC827-gef) in 6-well plates until 70-80% confluent.
  • Pre-treat with YD (0.1 μM) or vehicle for 2 hours.
  • Add cycloheximide (50 μg/mL) to inhibit protein synthesis and harvest cells at time points (0, 1, 2, 4, 8, 16, 24 hours).
  • For protease inhibition studies, pre-treat cells with GM6001 (25 μM), Compound E (1 μM), or MG132 (10 μM) for 2 hours before YD addition.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration by BCA assay.
  • Separate proteins (20-30 μg) by 6-12% SDS-PAGE and transfer to PVDF membranes.
  • Block membranes with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies in 2.5% BSA/TBST overnight at 4°C.
  • Wash membranes with TBST and incubate with HRP-conjugated secondary antibodies for 2 hours at room temperature.
  • Detect signals using enhanced chemiluminescence and image with LAS-4000 or similar system.
  • Quantify band intensities and calculate AXL half-life using exponential decay regression [3].

Table 2: Key Signaling Proteins in AXL-Mediated Resistance

Protein Target Pathway Role Phosphorylation Sites Biological Function in Resistance
AXL Receptor tyrosine kinase Tyr698, Tyr702, Tyr703, Tyr779, Tyr821, Tyr866 Bypass signaling mediator; promotes survival independent of EGFR
EGFR Primary drug target Multiple tyrosine residues Initial oncogenic driver; mutated in NSCLC
AKT Downstream effector Ser473, Thr308 Promotes cell survival and inhibits apoptosis
ERK1/2 Downstream effector Thr202/Tyr204 (ERK1), Thr185/Tyr187 (ERK2) Regulates cell proliferation and differentiation
STAT3 Downstream effector Tyr705 Mediates survival signals and immune modulation
S6K Downstream effector Thr389 Regulates protein synthesis and cell growth
In Vivo Efficacy Study in Xenograft Models

Purpose: To evaluate the antitumor efficacy of AXL degrader and EGFR-TKI combinations in vivo.

Materials and Reagents:

  • Male Balb/c-nu mice (4-weeks-old)
  • EGFR-TKI resistant NSCLC cells (HCC827-gef) or patient-derived cells
  • Gefitinib or osimertinib for in vivo administration
  • Yuanhuadine (YD) for in vivo administration
  • Vehicle solutions (e.g., DMSO/Cremophor EL/saline mixture)
  • Calipers for tumor measurement

Procedure:

  • Allow mice one-week acclimation prior to study initiation.
  • Subcutaneously inject 5 × 10⁶ EGFR-TKI resistant cells mixed with Matrigel (1:1) into the right flank of each mouse.
  • Monitor tumor growth until volumes reach 100-150 mm³ (approximately 2-3 weeks).
  • Randomize mice into treatment groups (8-10 mice/group):
    • Group 1: Vehicle control
    • Group 2: EGFR-TKI alone (gefitinib 10 mg/kg or osimertinib 5 mg/kg, daily oral gavage)
    • Group 3: YD alone (1 mg/kg, intraperitoneal injection, 3 times/week)
    • Group 4: EGFR-TKI + YD combination
  • Administer treatments for 4-6 weeks, monitoring body weight and signs of toxicity twice weekly.
  • Measure tumor dimensions with calipers 2-3 times weekly, calculating volume using the formula: V = (length × width²)/2.
  • Terminate study when tumor volume in control group reaches 1500 mm³ or at predetermined endpoint.
  • Collect tumors for molecular analysis (Western blot, immunohistochemistry) to assess AXL expression and pathway modulation.
  • Statistical analysis: Compare tumor growth curves using two-way ANOVA and survival using log-rank test [6].

Data Analysis and Interpretation

Assessment of Combination Effects

Quantitative analysis of combination therapy data should include calculation of combination index (CI) values using the Chou-Talalay method, where CI < 0.9 indicates synergy, CI = 0.9-1.1 additive effects, and CI > 1.1 antagonism. Additionally, dose reduction indices can be calculated to determine the extent to which each drug dose can be reduced in combination while maintaining the same therapeutic effect. For in vivo studies, tumor growth inhibition percentage should be calculated as (1 - T/C) × 100%, where T and C represent the mean tumor volumes of treated and control groups, respectively [6].

Statistical analysis of protein expression changes should employ paired t-tests for comparing two groups or one-way ANOVA with post-hoc tests for multiple comparisons. AXL half-life calculations should use exponential decay regression models comparing resistant versus sensitive cell lines with and without degrader treatment. Pearson correlation coefficients can be used to assess relationships between AXL expression levels and resistance magnitudes across different cell models [3].

Troubleshooting Common Experimental Issues

Inconsistent degradation effects may result from variable AXL turnover rates between cell lines. Prior to combination studies, characterize baseline AXL half-life in each model using cycloheximide chase assays. Limited combination synergy might indicate the involvement of parallel resistance mechanisms; consider incorporating broader profiling of resistance markers (MET, HER2, FGFR) when combination effects are suboptimal. In vivo toxicity concerns may necessitate dose optimization; implement careful monitoring of body weight, behavior, and clinical signs, with ready dose reduction protocols [6] [3].

Emerging Directions and Future Perspectives

Recent research has revealed that triple combination therapies incorporating AXL inhibitors with EGFR-TKIs and additional targeted agents may further enhance efficacy and prevent resistance development. A 2024 study demonstrated that the combination of osimertinib, the AXL inhibitor ONO-7475, and the FGFR inhibitor BGJ398 significantly increased apoptosis and suppressed tumor regrowth in high-AXL-expressing EGFR-mutated NSCLC models by counteracting adaptive upregulation of the FGF2-FGFR1 axis [7] [8]. This approach addresses the compensatory pathway activation that often limits the durability of two-drug combinations.

The clinical development of AXL-targeted therapies is advancing rapidly, with multiple agents in various stages of investigation. Bemcentinib, a selective AXL inhibitor, has received FDA fast-track designation in combination with PD-1/PD-L1 inhibitors for STK11-mutant NSCLC and is being evaluated in clinical trials with docetaxel in advanced NSCLC (NCT02424617) [5]. Additional clinical studies are exploring combinations of AXL inhibitors (DS-1205c, ningetinib) with EGFR-TKIs, with preliminary data showing restored TKI sensitivity and manageable toxicity profiles [5]. These developments highlight the growing recognition of AXL as a therapeutic target in overcoming EGFR-TKI resistance.

The following diagram illustrates the signaling pathways and molecular mechanisms of AXL-mediated resistance to EGFR-TKIs, and the targeted intervention points:

G cluster_0 AXL Activation Pathways GAS6 GAS6 Dimerization Dimerization GAS6->Dimerization AXL AXL AXL->Dimerization Resistance Resistance AXL->Resistance EGFR EGFR EGFR->Dimerization EGFR->Resistance Downstream Downstream Dimerization->Downstream Survival Survival Downstream->Survival Downstream->Resistance YD YD Degradation Degradation YD->Degradation EGFR_TKI EGFR_TKI EGFR_TKI->EGFR Degradation->AXL

Figure 1: AXL Signaling and Targeted Therapy Mechanism. This diagram illustrates GAS6-dependent and independent AXL activation, downstream signaling pathways leading to survival and resistance, and intervention points for AXL degraders (YD) and EGFR-TKIs. AXL dimerization triggers activation of PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. Targeted therapies promote AXL degradation and inhibit EGFR to overcome resistance.

Conclusion

The strategic combination of AXL degraders with EGFR-TKIs represents a promising approach for overcoming acquired resistance in NSCLC. The application notes and protocols provided herein offer a systematic framework for evaluating these combinations in preclinical models, with detailed methodologies for assessing efficacy, mechanism of action, and potential treatment synergies. As the field advances, continued refinement of patient selection biomarkers, treatment sequencing strategies, and novel combination approaches will be essential for maximizing clinical benefit. Researchers are encouraged to adapt these protocols to their specific experimental systems while maintaining core principles of appropriate controls, rigorous quantification, and comprehensive molecular characterization to ensure reproducible and translatable findings.

References

optimizing Axl degrader linker chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Axl-Targeted Degradation

The interest in developing Axl degraders is well-founded in recent scientific literature, which highlights the limitations of traditional small-molecule inhibitors.

  • Axl in Cancer: Axl receptor tyrosine kinase is a well-validated oncogenic driver, frequently overexpressed in various cancers. It promotes tumor progression, metastasis, and resistance to therapies [1] [2].
  • Limitation of Inhibition: Research shows that small-molecule inhibition of Axl can lead to unintended receptor accumulation on the cell surface by impairing its ubiquitin-dependent degradation. This feedback mechanism may contribute to therapy resistance [3].
  • Advantage of Degradation: PROTACs (Proteolysis-Targeting Chimeras) offer an event-driven mechanism that catalytically degrades the target protein, potentially overcoming the limitations of occupancy-driven inhibitors and providing a more sustained therapeutic effect [4] [3].

PROTAC Linker Design: General Principles

Although Axl-specific protocols are not available, the general design strategies for PROTAC linkers are well-established and can guide initial optimization efforts. The table below summarizes the core considerations based on broader PROTAC research.

Design Aspect Considerations & Optimization Strategies
Length Optimize to enable efficient ternary complex formation. Too short may cause steric hindrance; too long may increase flexibility and off-target interactions [4] [5].
Composition & Chemistry Balance hydrophilicity/hydrophobicity (e.g., use PEG chains to improve solubility). Choose stable chemical bonds to prevent premature cleavage [4] [5].
E3 Ligase Compatibility Linker structure can influence the recruitment efficiency and selectivity for specific E3 ligases (e.g., CRBN, VHL). The choice of E3 ligase ligand is critical [4].

The following diagram illustrates the general mechanism of action of a PROTAC molecule, which brings the target protein (Axl) into proximity with an E3 ubiquitin ligase, leading to the target's degradation.

PROTAC_Mechanism PROTAC PROTAC Molecule POI Target Protein (Axl) PROTAC->POI POI Binder E3 E3 Ubiquitin Ligase PROTAC->E3 E3 Ligase Binder POI->E3 Induced Proximity UPS Ubiquitin-Proteasome System POI->UPS Ubiquitinated Target E3->POI Ubiquitination Degradation Axl Degradation UPS->Degradation

Suggestions for Protocol Development

To proceed with your project in the absence of established protocols, you may find the following approaches helpful:

  • Consult Specialized Resources: Look for pre-print servers (like bioRxiv) and patents, which often contain more detailed methodological information before formal publication.
  • Adapt from General Guidance: Use the general principles of linker design for other kinase-targeting PROTACs as a starting point for your experimental optimization [4]. The strategies for balancing stability, length, and hydrophilicity are broadly applicable.
  • Leverage Computational Tools: The search indicates that in silico techniques are being used to design and rank degraders, including linker replacement and variant generation workflows [6]. These can be valuable for rational design before synthetic efforts.

References

Application Notes and Protocols: Targeting AXL Degradation to Overcome EGFR-TKI Resistance in NSCLC Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AXL Biology and NSCLC Resistance Mechanisms

AXL receptor tyrosine kinase belongs to the TAM family (TYRO3, AXL, and MERTK) of receptor tyrosine kinases and has emerged as a critical mediator of acquired resistance to epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs) in non-small cell lung cancer (NSCLC). AXL activation promotes cancer cell survival, proliferation, invasion, and metastasis through regulation of multiple downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT3 [1]. Approximately 85% of all lung cancers are classified as NSCLC, and despite significant advancements in targeted therapies, acquired resistance remains a substantial clinical challenge that limits long-term treatment efficacy [2] [3].

The structural characteristics of AXL include two immunoglobulin-like domains and two fibronectin type III repeats in the extracellular region, which facilitate interactions with its ligand GAS6 (Growth Arrest-Specific 6), and a cytoplasmic kinase domain that initiates intracellular signaling cascades [1]. Recent research has demonstrated that AXL overexpression is associated with extended protein degradation rates in resistant cells, and its proteolytic processing is regulated by sequential cleavage by α-secretase (ADAM10/ADAM17) and γ-secretase complexes [4] [1]. This regulated intramembrane proteolysis (PS-RIP) normally generates an intracellular domain (ICD) that can translocate to the nucleus, but when disrupted, leads to AXL accumulation and contributes to therapy resistance [4].

Therapeutic Targeting of AXL in NSCLC Resistance

AXL Degradation as a Therapeutic Strategy

Targeting AXL degradation represents a promising approach to overcome EGFR-TKI resistance in NSCLC. Unlike conventional kinase inhibitors that merely block enzymatic activity, degradation strategies aim to reduce overall AXL protein levels, providing a more comprehensive suppression of both kinase-dependent and kinase-independent AXL functions [5] [1]. The natural compound yuanhuadine (YD) has been identified as a potent inducer of AXL degradation through acceleration of the PS-RIP pathway, resulting in downregulation of full-length AXL and restoration of EGFR-TKI sensitivity in resistant NSCLC models [1].

The degradation mechanism involves enhanced proteolytic processing of AXL through the sequential action of α-secretases (ADAM10 and ADAM17) and the γ-secretase complex (containing presenilin subunits PSEN1 and PSEN2). This process generates a soluble N-terminal fragment (NTF), a membrane-anchored C-terminal fragment (CTF), and an intracellular domain (ICD) that is subsequently degraded by the proteasome system [1]. In resistant cells, this proteolytic pathway is impaired, leading to AXL accumulation, but YD treatment reactivates this process, promoting AXL clearance and restoring drug sensitivity [1].

Combination Therapy Approaches

Combination strategies involving EGFR-TKIs and AXL degraders have demonstrated significant potential in delaying and overcoming acquired resistance in EGFR-mutant NSCLC models [5]. Preclinical studies show that the combination of YD with either first-generation (gefitinib) or third-generation (osimertinib) EGFR-TKIs can effectively restore drug sensitivity and suppress the emergence of resistant clones in both cell line models and patient-derived xenografts (PDX) [5]. This synergistic effect occurs through simultaneous targeting of the primary oncogenic driver (EGFR) and a key resistance mechanism (AXL), providing a comprehensive therapeutic approach.

Additional combination strategies have explored AXL inhibition together with DNA damage response targeting. Selective AXL inhibitors like BGB324 (bemcentinib) induce DNA damage and replication stress, particularly in TP53-deficient NSCLC cells, and combination with ATR inhibitors (VX-970, AZD6738) significantly enhances anti-tumor efficacy [6]. This approach leverages the role of AXL in promoting replication stress tolerance and DNA damage repair, providing a rational combination strategy for specific molecular subsets of NSCLC.

Table 1: Therapeutic Approaches Targeting AXL in NSCLC

Therapeutic Approach Representative Agents Proposed Mechanism Development Stage
AXL Degradation Yuanhuadine (YD) Accelerates PS-RIP-mediated AXL degradation Preclinical
AXL Kinase Inhibition BGB324 (bemcentinib), R428 Inhibits AXL kinase activity Clinical trials
Combination with EGFR-TKIs YD + gefitinib/osimertinib Targets EGFR and prevents AXL-mediated resistance Preclinical
Combination with DDR inhibitors BGB324 + ATR inhibitors Induces replication stress and prevents repair Preclinical/Early clinical

Experimental Models for Studying AXL-Mediated Resistance

In Vitro Models

Established NSCLC cell lines with defined EGFR mutation status provide valuable models for studying AXL-mediated resistance. The HCC827 and PC9 cell lines (both EGFR mutant) and their derived resistant variants (HCC827-gef, PC9-gef, HCC827-osi) have been extensively utilized to investigate resistance mechanisms and therapeutic interventions [5]. These resistant lines are generated through continuous exposure to escalating doses of EGFR-TKIs (gefitinib or osimertinib), mimicking the acquired resistance observed in clinical settings [5] [1].

The molecular characteristics of these models include AXL overexpression in resistant variants, with extended AXL protein half-life (approximately 16 hours in H292-Gef cells compared to 3 hours in parental H292 cells) [1]. Additionally, resistant cells often demonstrate activation of downstream signaling pathways (AKT, ERK) despite EGFR inhibition, and may exhibit features of epithelial-mesenchymal transition (EMT) [6] [7]. These phenotypic and molecular changes make them appropriate models for screening AXL-targeting therapies and investigating combination approaches.

In Vivo Models

Mouse xenograft models using EGFR-TKI resistant NSCLC cell lines provide critical preclinical data on the efficacy of AXL-targeting strategies. These models typically involve implantation of cancer cells into immunocompromised mice (e.g., Balb/c-nu), followed by treatment with vehicle control, single-agent therapies, or combination regimens [5]. Monitoring of tumor volume, body weight, and overall animal health provides data on both efficacy and potential toxicity of the treatments.

Patient-derived xenograft (PDX) models offer additional clinical relevance by maintaining the molecular heterogeneity and tumor microenvironment characteristics of original patient tumors [5]. These models are particularly valuable for validating the efficacy of AXL degrader combinations in overcoming EGFR-TKI resistance, as they may more accurately recapitulate the complexity of human tumors compared to conventional cell line-derived xenografts.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay for Combination Treatment

Purpose: To evaluate the effects of AXL degraders, EGFR-TKIs, and their combinations on NSCLC cell viability, and to calculate combination indices (CI) to quantify synergistic interactions.

Materials and Reagents:

  • NSCLC cell lines (parental and resistant variants)
  • RPMI 1640 medium with 10% FBS and 1% antibiotics-antimycotics
  • Gefitinib, osimertinib, yuanhuadine (YD) dissolved in DMSO
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • 96-well tissue culture plates
  • Microplate reader capable of measuring 570 nm absorbance

Procedure:

  • Seed cells in 96-well plates at a density of 2,000-5,000 cells/well in 100 μL complete medium and incubate overnight at 37°C, 5% CO₂.
  • Prepare serial dilutions of single agents (gefitinib: 1.3 nM to 200 μM; osimertinib: 0.001-0.5 μM; YD: concentration range should be determined based on preliminary experiments) in complete medium.
  • For combination treatments, prepare fixed-ratio combinations of EGFR-TKIs and YD based on their individual IC₅₀ values.
  • Treat cells with 100 μL of each drug concentration or combination; include DMSO vehicle controls (final DMSO concentration ≤0.1%).
  • Incubate cells for 72 hours at 37°C, 5% CO₂.
  • Add 10 μL MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
  • Carefully remove medium and add 100 μL DMSO to solubilize formazan crystals.
  • Measure absorbance at 570 nm using a microplate reader.
  • Calculate cell viability percentage relative to vehicle-treated controls.
  • Determine IC₅₀ values using non-linear regression analysis (e.g., TableCurve 2D or similar software).
  • Calculate combination index (CI) values using the Chou-Talalay method: CI = D₁/(Dₓ)₁ + D₂/(Dₓ)₂, where D₁ and D₂ are the concentrations of the combined compounds that achieve the expected effect, and (Dₓ)₁ and (Dₓ)₂ are the concentrations that achieve similar effects when compounds are used alone [5].

Interpretation: CI < 1 indicates synergy; CI = 1 indicates additivity; CI > 1 indicates antagonism.

Protocol 2: Protein Degradation Analysis

Purpose: To determine the half-life of AXL protein in parental versus resistant NSCLC cells and evaluate the effects of AXL degraders on AXL turnover.

Materials and Reagents:

  • NSCLC cell lines (parental and resistant variants)
  • Cycloheximide (CHX) stock solution (100 mg/mL in DMSO)
  • Yuanhuadine (YD) or other AXL degraders
  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors
  • SDS-PAGE equipment and Western blot transfer apparatus
  • Primary antibodies: AXL (C-terminal, sc-1096), β-actin (sc-47778)
  • Secondary HRP-conjugated antibodies
  • ECL detection reagents

Procedure:

  • Seed cells in 6-well plates at 70-80% confluence and incubate overnight.
  • Treat cells with cycloheximide (100 μg/mL) to inhibit protein synthesis, with or without YD pretreatment.
  • Harvest cells at time points 0, 1, 2, 4, 8, 16, and 24 hours post-CHX treatment.
  • Lyse cells in RIPA buffer on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Determine protein concentration in supernatants using BCA assay.
  • Separate 20-30 μg of total protein by SDS-PAGE (6-12% gradient gels) and transfer to PVDF membranes.
  • Block membranes with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies (1:1000 dilution in 2.5% BSA/TBST) overnight at 4°C with gentle shaking.
  • Wash membranes 3 times with TBST for 10 minutes each.
  • Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 2 hours at room temperature.
  • Detect signals using ECL reagents and image with a digital imaging system.
  • Quantify band intensities using ImageJ or similar software, normalizing AXL signals to β-actin.
  • Calculate AXL half-life by plotting log(normalized AXL intensity) versus time and determining the time point at which 50% of the protein has been degraded [1].

Technical Notes: For studying AXL proteolytic processing, include additional antibodies against AXL intracellular domain and utilize γ-secretase inhibitors (e.g., Compound E, 1 μM) and metalloprotease inhibitors (e.g., GM6001, 25 μM) to validate the degradation mechanism [1].

Protocol 3: In Vivo Efficacy Study in Xenograft Models

Purpose: To evaluate the efficacy of AXL degraders in combination with EGFR-TKIs in mouse xenograft models of EGFR-TKI resistant NSCLC.

Materials and Reagents:

  • Immunocompromised mice (e.g., Balb/c-nu, 4-6 weeks old)
  • EGFR-TKI resistant NSCLC cells (e.g., HCC827-gef, PC9-gef)
  • Gefitinib, osimertinib, and yuanhuadine (YD) formulated for in vivo administration
  • Caliper for tumor measurement
  • Equipment for small animal surgery and tissue collection

Procedure:

  • Harvest exponentially growing resistant NSCLC cells and resuspend in PBS/Matrigel mixture (1:1).
  • Subcutaneously inject 2 × 10⁶ cells into the flank of each mouse.
  • Monitor tumor growth until average volume reaches 100-150 mm³ (typically 1-2 weeks).
  • Randomize mice into treatment groups (n=6-8 per group):
    • Group 1: Vehicle control
    • Group 2: EGFR-TKI alone (gefitinib: 25 mg/kg/day orally; osimertinib: 5 mg/kg/day orally)
    • Group 3: YD alone (dose to be optimized based on preliminary toxicity studies)
    • Group 4: EGFR-TKI + YD combination
  • Administer treatments according to the established schedule for 3-6 weeks.
  • Measure tumor dimensions and body weight twice weekly. Calculate tumor volume using the formula: V = (length × width²)/2.
  • Monitor animals for signs of toxicity (weight loss >20%, reduced activity, abnormal posture).
  • At study endpoint, euthanize animals and collect tumors for molecular analysis (Western blot, IHC).
  • Process tumor tissues for protein analysis by snap-freezing in liquid nitrogen or for histology by fixing in 10% formalin.

Data Analysis:

  • Plot tumor growth curves for each treatment group.
  • Calculate tumor growth inhibition (TGI) percentage: TGI = [(1 - (Vf_treatment - V0_treatment)/(Vf_control - V0_control)] × 100
  • Perform statistical analysis using one-way ANOVA with post-hoc tests to compare treatment groups.
  • Analyze AXL and downstream signaling protein levels in excised tumors by Western blot to confirm target engagement [5].

Data Analysis and Interpretation

Key Parameters and Expected Results

AXL Expression and Turnover: Resistant cell lines typically exhibit significantly higher AXL protein levels compared to parental cells, with extended half-life (from ~3 hours in sensitive cells to ~16 hours in resistant cells) [1]. Successful AXL degrader treatment should reduce AXL half-life and decrease total AXL protein levels by reactivating the PS-RIP pathway. This can be confirmed by detecting increased AXL proteolytic fragments (CTF and ICD) in the presence of proteasome inhibitors (e.g., MG132) [1].

Combination Therapy Efficacy: Effective combinations should demonstrate synergistic effects (CI < 1) in viability assays, with significantly enhanced growth inhibition compared to single agents. In xenograft models, the combination of EGFR-TKIs with AXL degraders should result in tumor regression or significant growth delay compared to either agent alone, with minimal toxicity [5]. Molecular analysis of treated tumors should show reduced phosphorylation of both EGFR and AXL downstream effectors (AKT, ERK), indicating effective pathway inhibition.

Table 2: Key Molecular Markers for Monitoring AXL-Targeted Therapy Response

Marker Category Specific Markers Detection Method Expected Change with Effective Treatment
AXL Expression & Processing Full-length AXL, AXL-CTF, AXL-ICD Western blot Decreased full-length AXL, increased CTF/ICD fragments
Downstream Signaling p-AKT, p-ERK, p-S6 Western blot, RPPA Decreased phosphorylation
Proliferation Markers Ki-67, PCNA IHC, Western blot Decreased expression
Apoptosis Markers Cleaved caspase-3, PARP cleavage Western blot, IHC Increased expression
DNA Damage Response γH2AX, p-CHK1, p-RPA32 Western blot, immunofluorescence Increased in AXL/ATR inhibitor combinations
Troubleshooting Common Issues

Insufficient AXL Degradation: If YD or other degraders fail to reduce AXL levels, verify the activity of the PS-RIP pathway components (ADAM10, ADAM17, PSEN1, PSEN2) in your cell models, as deficient expression of these proteases can impair degradation efficiency [1]. Consider testing combination with γ-secretase modulators to enhance degradation.

Lack of Synergy in Combination: If CI values indicate additivity or antagonism rather than synergy, optimize dosing schedules and drug ratios. Sequential treatment (EGFR-TKI followed by AXL degrader) may be more effective than concurrent administration in some models. Additionally, verify that resistant cells truly depend on AXL for survival using siRNA-mediated knockdown before proceeding with degrader studies.

Toxicity in In Vivo Models: If combination treatments cause significant toxicity (e.g., weight loss >15%), consider dose reduction or alternative administration schedules (e.g., intermittent dosing rather than continuous). Monitor animals closely and adjust formulations to improve therapeutic indices.

Translational Applications and Conclusion

The strategies and protocols outlined in this document provide a comprehensive framework for investigating AXL degradation as an approach to overcome EGFR-TKI resistance in NSCLC. The clinical relevance of these approaches is supported by the frequent observation of AXL overexpression in both treatment-naïve and therapy-resistant NSCLC tumors, and the correlation between AXL expression and poor prognosis [6] [7]. Furthermore, the ongoing clinical development of AXL-targeted agents, including small molecule inhibitors (BGB324/bemcentinib) and therapeutic antibodies, provides opportunities for translating these combination strategies to patient care.

Future directions in this field should focus on predictive biomarker development to identify patients most likely to benefit from AXL-targeted therapies. Potential biomarkers include baseline AXL expression levels, AXL gene amplification status, EMT signatures, and AXL proteolytic fragment patterns [6] [1]. Additionally, exploration of AXL degradation strategies in combination with emerging therapeutic modalities, such as immunotherapy or novel ADC constructs, may further expand the clinical utility of these approaches.

The protocols described herein enable rigorous preclinical evaluation of AXL-directed therapies and provide a foundation for their rational clinical development. By systematically targeting AXL-mediated resistance mechanisms, these approaches hold significant promise for improving outcomes for NSCLC patients who develop resistance to EGFR-targeted therapies.

Visual Representations

AXL Degradation Pathway and Experimental Workflow

G AXL_FL Full-length AXL (Membrane-bound) Ectodomain_shedding Ectodomain Shedding (ADAM10/ADAM17) AXL_FL->Ectodomain_shedding AXL_CTF Membrane-anchored C-terminal Fragment (CTF) Ectodomain_shedding->AXL_CTF Gamma_secretase γ-Secretase Cleavage (PSEN1/PSEN2) AXL_CTF->Gamma_secretase AXL_ICD AXL Intracellular Domain (ICD) Gamma_secretase->AXL_ICD Proteasomal_degradation Proteasomal Degradation AXL_ICD->Proteasomal_degradation Sensitization Restored EGFR-TKI Sensitivity Proteasomal_degradation->Sensitization YD_treatment YD Treatment (Accelerates Pathway) YD_treatment->AXL_FL Enhances Resistant_cell Resistant Cell (Impaired Degradation) Resistant_cell->AXL_FL Accumulates

Figure 1: AXL Degradation Pathway and Role in Overcoming EGFR-TKI Resistance. Full-length AXL undergoes sequential proteolytic cleavage by ADAM10/ADAM17 (ectodomain shedding) and γ-secretase (intramembrane cleavage), generating fragments that are ultimately degraded by the proteasome. Yuanhuadine (YD) treatment accelerates this pathway, reducing AXL levels and restoring drug sensitivity in resistant cells.

Experimental Workflow for Evaluating AXL-Targeting Therapies

G In_vitro_models Establish In Vitro Models (Parental & Resistant NSCLC Cells) Viability_screening Cell Viability Screening (MTT/SRB Assays) In_vitro_models->Viability_screening Combination_index Calculate Combination Index (CI) Viability_screening->Combination_index Mechanism_studies Mechanistic Studies (Protein Degradation, Signaling) Combination_index->Mechanism_studies In_vivo_validation In Vivo Validation (Xenograft/PDX Models) Mechanism_studies->In_vivo_validation Biomarker_analysis Biomarker Analysis (AXL, p-AKT, p-ERK) In_vivo_validation->Biomarker_analysis Translational Translational Applications (Predictive Biomarkers, Trial Design) Biomarker_analysis->Translational

Figure 2: Experimental Workflow for Evaluating AXL-Targeting Therapies. The comprehensive approach begins with in vitro models of EGFR-TKI resistance, progresses through mechanistic studies and in vivo validation, and concludes with biomarker analysis and translational applications.

References

Troubleshooting Guide: Improving AXL PROTAC Degrader Potency

Author: Smolecule Technical Support Team. Date: February 2026

Issue Area Key Challenge Proposed Solution & Design Strategy Experimental Evidence
PROTAC Design Low ternary complex stability and cooperativity Optimize linker length and composition; explore different E3 ligase recruiters (CRBN vs. VHL). AXL degraders with VHL recruiter and PEG-based linkers achieved DC50 of 5 nM in MDA-MB-231 cells [1].
Molecular Selectivity Off-target degradation due to promiscuous warhead Select a warhead with a favorable kinome profile; leverage ternary complex for intrinsic selectivity. A promiscuous kinase inhibitor warhead binding to 50+ kinases resulted in degradation of only 9-14 kinases, depending on the E3 ligase [2].
Cellular Efficacy Poor anti-proliferative and anti-migratory effects Aim for full protein degradation over inhibition, as degraders can show superior efficacy in phenotypic assays. An AXL PROTAC showed significantly improved potency in inhibiting TNBC cell proliferation, migration, and invasion vs. its inhibitor counterpart [1].
Ternary Complex Inefficient ubiquitin transfer and low degradation Prioritize formation of a stable, cooperative ternary complex over high binary POI-PROTAC binding affinity. Degradation efficiency correlates more strongly with ternary complex stability than with PROTAC:target protein affinity alone [2].

Experimental Protocols for Key Assays

Validating your AXL PROTAC requires a multi-faceted approach. Below are detailed protocols for key experiments to diagnose issues with potency.

Protocol 1: Assessing Target Degradation

  • Objective: To quantitatively measure the depletion of AXL protein levels after PROTAC treatment.
  • Methodology:
    • Cell Line: Use a relevant model such as the triple-negative breast cancer cell line MDA-MB-231, which expresses AXL [1].
    • Treatment: Treat cells with a dilution series of your AXL PROTAC for a predetermined time (e.g., 24 hours). Include controls (DMSO) and the parent AXL kinase inhibitor for comparison.
    • Detection: Use a sensitive and quantitative immunoassay to measure total AXL protein levels.
      • HTRF or AlphaLISA: These homogenous immunoassays are precise alternatives to Western blotting. They use FRET to quantify total protein, providing a dose-response curve from which you can calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation achieved) [3].
      • Western Blot: Can be used for qualitative confirmation.

Protocol 2: Evaluating Ternary Complex Formation

  • Objective: To confirm that the PROTAC successfully brings AXL and the E3 ligase into close proximity.
  • Methodology:
    • Assay System: Use a protein-protein interaction assay kit (e.g., HTRF or AlphaLISA).
    • Setup: Incubate purified AXL protein and your E3 ligase (e.g., VHL complex) with a titration series of your PROTAC.
    • Data Interpretation: A successful ternary complex formation will produce a characteristic bell-shaped (hook) curve when the signal is plotted against the PROTAC concentration.
      • The rising phase indicates increasing ternary complex formation.
      • The peak represents the optimal concentration for complex formation.
      • The descending phase (hook effect) occurs at high PROTAC concentrations, where binary complexes (PROTAC-AXL and PROTAC-E3) predominate and prevent ternary complex formation [3].

Protocol 3: Measuring Functional Downstream Effects

  • Objective: To confirm that AXL degradation translates to the intended biological outcome.
  • Methodology:
    • Phospho-Signaling: Use HTRF or AlphaLISA phospho-protein kits to measure the reduction in phosphorylation of AXL's key downstream effectors, such as AKT, following PROTAC treatment [3].
    • Phenotypic Assays:
      • Proliferation: Use a cell viability assay like ATP-lite to measure anti-proliferative effects.
      • Migration/Invasion: Perform transwell migration or invasion assays. Compare the potency of your PROTAC directly with a traditional AXL kinase inhibitor [1].

The following diagram illustrates the logical workflow for troubleshooting potency issues, connecting experimental observations to potential root causes and subsequent validation steps.

G cluster_1 Initial Diagnostic Questions Start Low Observed Potency Q1 Is AXL protein degraded? Start->Q1 Q2 Is the ternary complex formed? Q1->Q2 Yes NoDegradation NoDegradation Q1->NoDegradation No Q3 Are downstream signaling and phenotypes inhibited? Q2->Q3 Yes NoComplex NoComplex Q2->NoComplex No NoPhenotype NoPhenotype Q3->NoPhenotype No Success Potency Issue Resolved Q3->Success Yes Cause1 Poor cellular uptake or engagement NoDegradation->Cause1 Potential Cause Validate1 Validate cell permeability and binary binding Cause1->Validate1 Cause2 Weak ternary complex stability or cooperativity NoComplex->Cause2 Potential Cause Validate2 Re-optimize linker and E3 ligase choice Cause2->Validate2 Cause3 AXL is not a key driver in the model system NoPhenotype->Cause3 Potential Cause Validate3 Use alternative cell model or patient-derived organoids Cause3->Validate3

Frequently Asked Questions (FAQs)

Q1: Why is my AXL PROTAC not degrading the target, even though the parent inhibitor shows good binding? A1: High-affinity binding to the target is necessary but not sufficient for degradation. The primary issue is likely the failure to form a productive ternary complex. Focus on optimizing the linker length and composition to allow for optimal geometry between AXL and the E3 ligase. Furthermore, try recruiting a different E3 ligase (e.g., switch from CRBN to VHL or explore novel ligases like KLHDC2), as the protein-protein interaction between the E3 and AXL is a critical determinant of degradation selectivity and efficiency [2] [4].

Q2: My AXL PROTAC is degrading the target, but the anti-proliferative effect is weak. What could be the reason? A2: This is a common scenario. First, confirm that downstream signaling (e.g., p-AKT) is robustly inhibited. If signaling is blocked but proliferation is not, AXL may not be a key dependency for proliferation in your specific cellular model. Consider testing the PROTAC in a more relevant disease model, such as patient-derived organoids, which can better recapitulate the tumor microenvironment [1]. Furthermore, for processes like metastasis, AXL degradation has been shown to have a more profound effect on cell migration and invasion than on proliferation, so be sure to test the relevant phenotype [1].

Q3: How can I assess whether my PROTAC is forming a ternary complex? A3: The gold standard is to use biophysical assays. HTRF or AlphaLISA protein-protein interaction assays are ideal for this. In this setup, you will titrate your PROTAC with fixed concentrations of AXL and the E3 ligase. A successful complex formation will generate a bell-shaped dose-response curve. The absence of this curve indicates an inability to form a stable ternary complex, guiding you back to the drawing board on linker or E3 ligand design [3].

References

optimizing Axl degrader selectivity over other kinases

Author: Smolecule Technical Support Team. Date: February 2026

AXL Kinase: Structure & Inhibition FAQs

Q1: What are the key structural features of the AXL kinase domain that can be targeted for selective inhibition?

The AXL kinase domain has distinct structural regions that are crucial for ligand binding and recognition. Understanding these is the first step in designing selective degraders [1].

  • N-terminal lobe: Contains a five-stranded β-sheet, an α-helix (C-helix), and a glycine-rich loop [1].
  • C-terminal lobe: Comprises six α-helices that are essential for ligand binding [1].
  • Key residues: Several residues are critical for interaction with inhibitors [1]:
    • Phe622: Offers crucial hydrophobic and van der Waals interactions.
    • Asp627: Acts as a hydrogen bond acceptor or donor.
    • Lys567: A catalytic residue that plays a fundamental role in protein-ligand interactions.

Q2: What are some known AXL inhibitors and their reported selectivity profiles?

Several small molecule inhibitors targeting AXL have been developed, with varying levels of potency and selectivity. The table below summarizes key examples. Please note that selectivity over other kinases can vary significantly and should be verified experimentally for your specific compounds.

Inhibitor Name Reported AXL IC₅₀ / Kd Primary Other Targets Clinical Stage Key Characteristics
Bemcentinib 14 nM [1] Selective AXL inhibitor [1] Phase II [1] Selective AXL inhibitor [1].
Ligand 2 (from 7DXL) 2.3 nM [1] Information not specified in context Preclinical [1] Indazole-based; high-affinity binding [1].
Cabozantinib 7 nM [1] MET, VEGFR2 [1] Phase II/III [1] Multi-targeted tyrosine kinase inhibitor [1].
Gilteritinib 0.73 nM [1] FLT3 [1] Phase I/II [1] Potent inhibitor of FLT3 and AXL [1].
RXDX-106 0.69 nM [1] Pan-TAM blockade [1] Preclinical [1] Exhibits pan-TAM blockade and immune-modulatory effects [1].
Ligand 1 (from 5U6B) Kd: 21.3 µM [1] Information not specified in context Preclinical [1] Macrocyclic inhibitor; relatively low affinity [1].

Troubleshooting Guide: AXL Degrader Selectivity

Problem: Our AXL degrader shows significant off-target degradation of other kinases, such as MER or TYRO3.

The TAM family members (TYRO3, AXL, MER) have high structural similarity, making selectivity a common challenge [2]. The following workflow outlines a systematic approach to identify the cause and improve your degrader's selectivity.

G Start Problem: Off-target degradation Step1 1. Analyze Warhead Binding Mode Start->Step1 Step2 2. Identify Key Selectivity Residues Step1->Step2 Step3 3. Engineer Linker and E3 Ligand Step2->Step3 Step4 4. Validate in Cellular Models Step3->Step4 End Improved Selectivity Step4->End Subgraph1        Potential Root CausesWarhead binds conserved ATP-siteLack of interactions with unique AXL residuesLinker length/chemistry promotes non-specific degradation    

Recommended Actions:

  • Analyze the Warhead Binding Mode:

    • Action: Perform molecular dynamics (MD) simulations to compare how your warhead binds to AXL versus off-target kinases. Focus on the stability of key interactions over time [1].
    • Protocol: As referenced in the literature, unbiased MD simulations can be set up using software like GROMACS. Systems are solvated in a cubic box with a 10 Å boundary, using water models like TIP3P. Simulations are typically run for hundreds of nanoseconds to assess stability [1].
  • Identify and Target Key Selectivity Residues:

    • Action: Compare the amino acid sequences and structures of the kinase domains around the ATP-binding pocket. Focus on residues that differ between AXL and the off-target kinases. For example, the specific conformations of the AXL activation loop or the C-helix may present unique surfaces [1] [3].
    • Protocol: Use crystal structures (e.g., PDB: 5U6B, 7DXL) for structural alignment. Site-directed mutagenesis of unique AXL residues (e.g., Leu542, Val550, Met679) can experimentally confirm their role in conferring selectivity [1].
  • Optimize the Linker and E3 Ligand Component:

    • Action: The linker is not just a spacer; its length, flexibility, and composition can influence the ternary complex formation. Systematically vary the linker and screen different E3 ligase ligands (e.g., for VHL, CRBN) to find a combination that favors productive degradation only with AXL.
    • Protocol: Design a series of degraders with varying linker lengths and rigidities (e.g., using alkyl chains vs. PEG chains). Test their degradation efficiency and selectivity in cell-based assays.
  • Validate Selectivity in Relevant Cellular Models:

    • Action: Use techniques like global proteomics to assess the selectivity of your degrader across the entire kinome and proteome.
    • Protocol: Treat cells expressing your target degrader and perform mass spectrometry-based proteomic analysis (e.g., TMT or label-free quantification) to identify all proteins that are significantly degraded.

AXL Signaling Pathway & Experimental Workflow

To support your experimental design, here is a simplified AXL signaling pathway and a generalized workflow for testing AXL degraders.

Diagram 1: Core GAS6/AXL Signaling Pathway This pathway illustrates key downstream effects relevant to cancer biology [2] [4].

G GAS6 GAS6 AXL AXL GAS6->AXL Binding PLC_gamma PLC-γ AXL->PLC_gamma PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT JAK/STAT AXL->STAT AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion AKT->Invasion Proliferation Proliferation ERK->Proliferation ERK->Invasion Migration Migration STAT->Migration

I hope this technically-oriented support content provides a solid foundation for your work on AXL degrader selectivity.

References

AXL Degrader Stability: FAQs & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions about enhancing the metabolic stability of AXL degraders.

  • Q1: What are the primary causes of poor metabolic stability for AXL degraders?

    • A: The main challenges are rapid renal clearance due to small molecular size and enzymatic degradation by nucleases in blood and tissues [1]. AXL degraders, like other oligonucleotide-based or small-molecule therapeutics, can be unstable in biological systems.
  • Q2: What chemical modifications can improve AXL degrader stability?

    • A: Backbone modifications are highly effective. Consider incorporating thiophosphate or dithiophosphate groups, where non-bridging oxygen atoms in the phosphate backbone are replaced with sulfur [1]. This modification significantly increases resistance to nuclease hydrolysis [1].
  • Q3: Are there conjugate strategies to enhance stability and bioavailability?

    • A: Yes, PEGylation—the covalent attachment of polyethylene glycol (PEG)—is a proven strategy. It improves stability in vivo by reducing both nuclease hydrolysis and the rate of renal clearance, leading to a longer circulatory half-life [1]. Note: Be aware that pre-existing anti-PEG antibodies in some patients could accelerate clearance, so monitoring may be necessary [1].
  • Q4: What in vitro assays can I use to assess metabolic stability?

    • A: A standard method is the serum stability assay. Incubate your degrader with fetal bovine serum (FBS) or human serum and analyze samples over time using HPLC or LC-MS to measure the intact compound remaining. This directly assesses susceptibility to nucleases [1].

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments cited in the research.

Protocol 1: Serum Stability Assay This assay evaluates the degradation profile of AXL degraders in a biologically relevant matrix.

  • Preparation: Dilute your AXL degrader candidate in PBS.
  • Incubation: Mix the degrader solution with FBS to a final serum concentration of 50-90%. Incubate the mixture at 37°C.
  • Sampling: Withdraw aliquots at regular time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
  • Termination: Precipitate serum proteins by mixing the aliquot with an equal volume of ice-cold acetonitrile or ethanol. Centrifuge to remove precipitates.
  • Analysis: Inject the supernatant into an HPLC or LC-MS system. Quantify the peak area of the intact degrader.
  • Data Analysis: Plot the percentage of intact degrader remaining versus time to determine the half-life [1].

Protocol 2: Assessing AXL Degradation and Downstream Signaling This protocol validates the functional consequences of AXL degradation.

  • Cell Treatment: Culture AXL-expressing cancer cells (e.g., ovarian cancer OVCAR4 or NSCLC HCC827-gef lines [2] [3]). Treat with your degrader compound. YD (yuanhuadine) is a known AXL degrader that can be used as a positive control [2] [4].
  • Western Blot Analysis:
    • Lysis: Lyse cells in RIPA buffer at 4°C [2].
    • Detection: Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
    • Probing: Probe the membrane with antibodies against total AXL and phospho-AXL (pAXL). A successful degrader will reduce levels of both [2] [3].
    • Downstream Signaling: To confirm functional inhibition, also probe for key downstream effectors like pPDK1 and pSGK3, which should show reduced phosphorylation upon effective AXL degradation [3].
  • Cell Viability Assay (MTT):
    • Seed cells in 96-well plates and treat with the degrader for 72 hours.
    • Add MTT reagent and incubate to allow formazan crystal formation. Dissolve crystals and measure absorbance at 570 nm. Calculate IC50 values to quantify potency [2].

Troubleshooting Guide

This table addresses specific experimental issues and provides solutions.

Problem Potential Cause Suggested Solution
Rapid degrader degradation in serum High susceptibility to nucleases. Incorporate thiophosphate backbone modifications to hinder nuclease activity [1].
Low cellular uptake or bioavailability Poor membrane permeability or rapid clearance. PEGylate the degrader to improve pharmacokinetic properties and increase hydrodynamic radius [1].
AXL protein levels do not decrease Ineffective degrader molecule or off-target mechanism. Verify the degrader’s mechanism (e.g., via autophagy-lysosomal pathway [3]). Use a positive control (e.g., YD [2]) and confirm AXL antibody specificity in Western blot [2] [3].
Loss of activity after PEGylation PEG chain interferes with target binding. Optimize the site of conjugation and PEG chain length. Test different linkers to minimize steric hindrance [1].
Inconsistent results in animal models Presence of anti-PEG antibodies. Screen animal models or patient sera for pre-existing anti-PEG antibodies, which can accelerate blood clearance [1].

AXL Signaling and Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling and degradation pathways of AXL, which are central to developing effective degraders.

Diagram 1: Core AXL Signaling and Degradation Pathways This diagram outlines the primary signaling cascade initiated by AXL activation and the pathway for its degradation, which degraders target.

AXL_Pathway Gas6 Gas6 AXL AXL Gas6->AXL Binds & Activates PI3K_p85_p110 PI3K (p85/p110) Complex AXL->PI3K_p85_p110 Recruits & Activates PDK1 PDK1 PI3K_p85_p110->PDK1 PIP3 Production SGK3 SGK3 PDK1->SGK3 Activates AKT AKT PDK1->AKT Activates Cell_Processes Cell Survival Proliferation Migration SGK3->Cell_Processes Promotes AKT->Cell_Processes Promotes Autophagy_Lysosome Autophagy- Lysosome Degradation Autophagy_Lysosome->AXL Degrades p85b p85β p85b->AXL Stabilizes

Diagram 2: Experimental Workflow for AXL Degrader Development This diagram provides a logical flowchart for the key stages of developing and testing an AXL degrader.

AXL_Workflow Design Degrader Design & Synthesis Mod_Stability In Vitro Stability (Serum Assay) Design->Mod_Stability Test Stability Func_Cellular Functional Cellular Assay (Western Blot, Viability) Mod_Stability->Func_Cellular Validate Function PK_PD In Vivo PK/PD & Efficacy Func_Cellular->PK_PD Assess In Vivo Optimize Optimize Lead Compound PK_PD->Optimize Analyze Data Optimize->Design Refine Design

References

Known Resistance Mechanisms to AXL PROTACs

Author: Smolecule Technical Support Team. Date: February 2026

While the field is still evolving, several potential resistance mechanisms to AXL-targeting PROTACs have been identified. The table below summarizes these mechanisms and proposed counter-strategies.

Mechanism Description Experimental Evidence & Potential Solutions
Compensatory Signaling Upregulation of parallel receptor tyrosine kinases (RTKs), such as MET or EGFR, can bypass AXL degradation [1]. Observed in NSCLC models; combination of AXL degrader with EGFR-TKI (e.g., osimertinib) delayed/resisted resistance [1].
Impaired Ubiquitination & Degradation Inhibition of AXL kinase activity can prevent its own ubiquitination and lysosomal degradation, causing receptor accumulation [2]. Kinase inhibitor BMS777607 led to AXL surface accumulation [2]. Solution: Use true degraders (PROTACs) instead of inhibitors [3] [2].
Feedback Loops & Target Accumulation AXL protein accumulates on the cell surface when its kinase activity is inhibited, potentially leading to new drug-resistant clones [3]. PROTAC strategy designed to induce ubiquitination and degradation, not just inhibition, may overcome this [3].
Kinase-Inactive Mutants Mutations that render AXL kinase-dead can impair the PROTAC-induced degradation process, which often relies on a functional kinase domain [2]. Studies show kinase-dead mutant AXL (K567R) impairs the glycosylation and accumulation process linked to impaired degradation [2].

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own investigations.

Protocol 1: Generating and Characterizing Resistant Cell Lines

This protocol is based on the methods used to establish AXL-mediated resistance to EGFR-TKIs, a process relevant to PROTAC resistance studies [1].

  • 1. Materials

    • Cell Lines: Human NSCLC cells (e.g., HCC827, PC9).
    • Drugs: AXL PROTAC degrader (e.g., Compound 20 or 22 from [3]), control TKI (e.g., Gefitinib, Osimertinib).
    • Media: RPMI 1640 supplemented with 10% FBS and 1% antibiotics-antimycotics.
  • 2. Generation of Resistant Cells

    • Culture parental cells (e.g., HCC827) and continuously expose them to escalating doses of the AXL PROTAC, starting from a low, sub-lethal concentration.
    • Increase the drug concentration gradually over several months as the cells adapt and continue to proliferate.
    • The resistant cell line (e.g., HCC827-AXR) can be maintained by culturing it in a constant concentration of the PROTAC (e.g., 1 µM) [1].
  • 3. Confirmation of Resistance

    • Cell Viability Assay (MTT):
      • Seed sensitive and resistant cells in 96-well plates.
      • Treat with a range of concentrations of the AXL PROTAC for 72 hours.
      • Add MTT reagent and incubate to allow formazan crystal formation.
      • Dissolve crystals and measure absorbance at 570 nm.
      • Calculate IC50 values using non-linear regression analysis. A significant increase in IC50 in the resistant line confirms resistance [1].
Protocol 2: Analyzing AXL Protein Turnover and Degradation

This protocol assesses the degradation rate and pathway of the AXL protein, which is central to PROTAC function [2].

  • 1. Cycloheximide Chase Assay

    • Purpose: To measure the half-life of the AXL protein.
    • Procedure:
      • Treat cells with Cycloheximide (CHX, e.g., 100 µg/mL), a protein synthesis inhibitor.
      • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12 hours) after CHX addition.
      • Perform Western Blot analysis for AXL protein levels.
      • The rate at which the AXL signal diminishes indicates its degradation rate. Resistant cells may show an extended AXL half-life [1].
  • 2. Investigating the Degradation Pathway

    • Purpose: To determine if degradation occurs via the proteasome or lysosome.
    • Procedure:
      • Pre-treat cells with specific pathway inhibitors:
        • Proteasome Inhibitor: MG-132 (e.g., 10 µM)
        • Lysosome Inhibitor: Chloroquine (CQ, e.g., 50 µM) or Bafilomycin A1.
      • Subsequently, treat cells with the AXL PROTAC.
      • Analyze AXL protein levels by Western Blot.
      • If the PROTAC's degradation effect is blocked by MG-132, it relies on the ubiquitin-proteasome system. If blocked by Chloroquine, it suggests lysosomal involvement [2].

Visualizing Resistance Mechanisms and Experimental Flow

The following diagrams, created using the specified color palette, illustrate the key concepts and workflows.

Diagram 1: AXL PROTAC Resistance Mechanisms

This diagram visualizes the primary compensatory and feedback resistance mechanisms.

resistance_mechanisms cluster_compensatory Compensatory Signaling cluster_feedback Impaired Degradation & Feedback MET MET CompSignal Survival Signaling (PI3K/AKT, RAS/MAPK) MET->CompSignal Activates EGFR EGFR EGFR->CompSignal Activates CellGrowth Sustained Cell Proliferation CompSignal->CellGrowth AXL AXL KinaseInactive Kinase-Inactive AXL Mutant AXL->KinaseInactive NoUbiquitin Impaired Ubiquitination KinaseInactive->NoUbiquitin SurfaceAccumulation AXL Accumulation on Cell Surface NoUbiquitin->SurfaceAccumulation PROTAC AXL PROTAC Degradation AXL Degradation PROTAC->Degradation Induces

Diagram 2: Experimental Workflow for Resistance Study

This flowchart outlines a systematic experimental approach to investigate resistance.

experimental_workflow Start Establish Resistant Cell Line Step1 Dose Escalation: Chronic exposure to AXL PROTAC Start->Step1 Step2 Phenotypic Validation: MTT Viability Assay (Confirm increased IC50) Step1->Step2 Step3 Mechanism Investigation Step2->Step3 Sub1 Protein Analysis: Western Blot for pAXL, AXL, compensatory RTKs (EGFR, MET) Step3->Sub1 Sub2 Protein Turnover: Cycloheximide Chase Assay (Half-life) Step3->Sub2 Sub3 Degradation Pathway: Inhibition with MG-132 / Chloroquine Step3->Sub3 End Develop Combination Therapy Strategy Sub1->End Sub2->End Sub3->End

References

improving Axl degrader tissue specificity

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale: Why Target Axl?

Axl is a key player in cancer progression and immune evasion. Its overexpression in various cancers is linked to tumor cell proliferation, survival, invasion, metastasis, epithelial–mesenchymal transition (EMT), angiogenesis, stemness, DNA damage response, and, crucially, acquired therapeutic resistance and immunosuppression [1].

Axl is considered a dual target in cancer therapy. Inhibition affects both the tumor cells (suppressing growth and invasion) and the immune cells within the tumor microenvironment (potentiating anti-tumor immunity) [2]. This dual role makes it an attractive target for combination therapies.

Experimental Protocols for Investigating Axl Specificity

Here are detailed methodologies for key experiments that can help researchers study and enhance Axl-targeted strategies.

Protocol 1: In Vitro Modeling of the Tumor Microenvironment (TME)

This protocol assesses how Axl inhibition affects myeloid cells, which is critical for understanding immune activation and potential specificity.

  • 1. Cell Culture and Differentiation:
    • Tumor Cells: Use an Axl-expressing cancer cell line (e.g., A375 malignant melanoma). Maintain in DMEM with 10% FBS [2].
    • Immune Cells: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using a density gradient (e.g., Lymphoprep) and a CD14 Positive Selection Kit.
      • Differentiate into Human Monocyte-Derived Macrophages (HMDMs) by culturing with 25 ng/mL M-CSF for 6 days.
      • Differentiate into Human Monocyte-Derived Dendritic Cells (HMDDCs) by culturing with 20 ng/mL IL-4 and 40 ng/mL GM-CSF for 8 days [2].
  • 2. Co-culture and Treatment:
    • Co-culture HMDMs and/or HMDDCs with tumor cells in RPMI 1640 medium supplemented with heat-inactivated FBS.
    • Treat the system with an Axl-specific small molecule inhibitor (e.g., 1 µM Bemcentinib) or a dose-matched DMSO vehicle control [2].
  • 3. Readout and Analysis:
    • Immune Cell Activation: Use flow cytometry or ELISA to measure expression of activation markers (e.g., HLA-DR, CD80, CD86) on macrophages and dendritic cells.
    • TAMR Quantification: Use ELISA on cell lysates to quantify protein levels of Axl, Tyro3, and MerTK in different cell types. Normalize to total protein content (e.g., via BCA assay) [2].
Protocol 2: Evaluating Axl Protein Degradation

This protocol investigates the regulation of Axl protein levels, a process that can be harnessed for degradation strategies.

  • 1. In Vitro Model Setup:
    • Use serous ovarian cancer cell lines with varying p85β levels (e.g., DOV13, EFO21 for low p85β; OVCAR4, OVCAR8 for high p85β) [3].
  • 2. Genetic and Pharmacological Manipulation:
    • Overexpression: Stably express p85β in low-expressing cell lines.
    • Knockdown: Deplete PIK3R2 (encodes p85β) using siRNA or shRNA in high-expressing cell lines [3].
  • 3. Analysis of Axl Degradation Pathway:
    • Mechanism: Investigate the autophagic-lysosomal pathway. p85β alters the phosphorylation of the E3 ligase TRIM2 and the autophagy receptor optineurin, which disrupts the autophagic degradation of Axl [3].
    • Readout: Use Western blotting to monitor changes in total AXL protein levels and its tyrosine phosphorylation following manipulations. Assess key players in the autophagy pathway (e.g., LC3-I/II, p62) [3].

Troubleshooting Common Experimental Issues

This FAQ section addresses specific problems researchers might encounter.

Problem & Phenomenon Possible Root Cause Proposed Solution
Poor Degrader Potency: Low Axl degradation efficiency. The degrader does not effectively engage the autophagic-lysosomal degradation pathway. Co-target the p85β/AXL/autophagy axis. Consider combining Axl inhibitors with modulators of autophagy [3].
Lack of Tissue Specificity: Off-target effects in healthy tissues. Axl is expressed and has physiological functions in healthy cells (e.g., macrophages). Leverage features of the Tumor Microenvironment (TME), such as low pH or specific protease activity, to activate prodrugs or target Axl in immunosuppressive myeloid cells [2].
Therapeutic Resistance: Treatment failure after initial response. Crosstalk and compensation from other Receptor Tyrosine Kinases (RTKs). Implement combination therapy. Use Axl inhibitors with other TKIs targeting c-MET, EGFR, or VEGFR to overcome resistance [1].

Axl Signaling and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the core signaling pathway and a key experimental workflow.

G Axl Signaling Pathway in Cancer Gas6 Gas6 Axl Axl Gas6->Axl Binds to PtdSer PtdSer PtdSer->Gas6 Complexes with PI3K PI3K Axl->PI3K Activates MAPK MAPK Axl->MAPK Activates NF_kB NF_kB Axl->NF_kB Activates AKT AKT PI3K->AKT PIP2/PIP3 Outcomes Outcomes AKT->Outcomes   MAPK->Outcomes   NF_kB->Outcomes  

G In Vitro TME Co-culture Workflow Start Isolate Human PBMCs Mono Isolate CD14+ Monocytes Start->Mono Diff Differentiate Cells Mono->Diff Mac HMDMs (M-CSF) Diff->Mac DC HMDDCs (IL-4, GM-CSF) Diff->DC Coculture Establish Co-culture Treat Treat with Axl Inhibitor Coculture->Treat Analyze Analyze Response Treat->Analyze Act Immune Activation Markers (Flow/ELISA) Analyze->Act TAMR Axl Level (ELISA) Analyze->TAMR Mac->Coculture DC->Coculture Tumor Axl+ Tumor Cells Tumor->Coculture

I hope this structured technical resource provides a strong foundation for your support center. The field of Axl biology is advancing rapidly, and these protocols and troubleshooting guides should serve as a robust starting point for researchers.

References

Understanding Axl Degraders and Catalytic Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the key advantages of using degraders over traditional Axl inhibitors?

Traditional small molecule inhibitors work by occupying the active site of a protein, which often requires sustained high drug concentrations to maintain inhibition. In contrast, heterobifunctional degraders, such as PROTACs, utilize an event-driven, catalytic mechanism [1] [2].

They recruit the cellular machinery (e.g., E3 ubiquitin ligases) to tag the target protein for destruction. A single degrader molecule can theoretically facilitate the degradation of multiple copies of the target protein, leading to a more potent and sustained downstream effect even at low concentrations [2]. Furthermore, because the entire protein is destroyed, degraders can overcome resistance caused by ATP-site mutations that render traditional inhibitors ineffective [1].

Q2: How is the catalytic efficiency of a degrader quantified experimentally?

A key metric for catalytic efficiency is the shift between target occupancy and degradation potency [1]. This is determined by comparing the results from two parallel assays:

  • Cellular Target Occupancy Assay: Measures the concentration required for the degrader to bind and occupy the target protein in cells.
  • Degradation Potency Assay: Measures the concentration required to induce actual degradation of the target protein.

A significant (e.g., >7.5-fold) leftward shift of the degradation curve compared to the occupancy curve is indicative of a substoichiometric, catalytic mode of action [1]. The table below outlines the core experimental methods.

Assay Type Key Readout Example Methodology
Target Occupancy IC50 for cellular target engagement NanoBRET assay using a fluorescent tracer (e.g., BODIPY-ceritinib for kinases) in cells stably expressing a NanoLuc-tagged target [1].
Degradation Potency DC50 (concentration for 50% degradation) Immunoblotting or a bioluminescence-based method (e.g., HiBiT-tag system) to quantify target protein levels over time [1].
Anti-Proliferation IC50 for cell growth inhibition MTT or CellTiter-Glo assay conducted over 72 hours [3].

Troubleshooting Guide: Common Experimental Challenges

Q3: Our degrader shows poor degradation efficiency. What could be the cause?

Poor degradation efficiency can stem from failures at multiple points in the degradation pathway. The following workflow and table can help you systematically diagnose the issue.

G Start Poor Degradation Efficiency Step1 1. Confirm Ternary Complex Formation Start->Step1 Step2 2. Check Ubiquitination Step1->Step2 Ternary complex OK CauseA Possible Cause: Weak POI-warhead binding or weak E3 ligase engagement Step1->CauseA Step3 3. Check Proteasomal/Lysosomal Degradation Step2->Step3 Ubiquitination OK CauseB Possible Cause: Inefficient ubiquitin transfer to the target protein Step2->CauseB Step4 4. Check Degrader Physicochemistry Step3->Step4 Proteasome/Lysosome OK CauseC Possible Cause: Blockade in the final degradation step Step3->CauseC CauseD Possible Cause: Poor cellular permeability or solubility Step4->CauseD

Step Checkpoint Diagnostic Experiment
1. Ternary Complex Strength and stability of the POI-degrader-E3 ligase complex. Use techniques like Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA) to model and confirm ternary complex formation [1].
2. Ubiquitination Successful ubiquitin transfer to the target protein. Treat cells with the degrader in the presence of a proteasome inhibitor (e.g., MG132). Immunoprecipitate the target protein and probe for ubiquitin to see if it is polyubiquitinated [4].
3. Final Degradation Functionality of the proteasome or lysosome. Co-treat cells with the degrader and a proteasome inhibitor (e.g., bortezomib) or a lysosomal acidification inhibitor (e.g., chloroquine). If degradation is rescued, the issue is upstream [1] [4].
4. Degrader Properties Cellular availability and behavior of the degrader. Check solubility in biorelevant media (e.g., FeSSIF). Perform hemolysis assays to rule out non-specific membrane disruption. Assess metabolic stability in liver microsome assays [1].

Q4: Our degrader causes unexpected cellular toxicity, such as hemolysis. How can this be addressed?

Hemolysis and other cytotoxic effects are often linked to the detergent-like physicochemistry of some degrader molecules [1]. This typically arises from a structure with a polar "head" group (like the E3 ligase ligand) attached to a long, flexible, and lipophilic "tail" (the linker and warhead), which can destabilize cell membranes.

Optimization Strategy: Focus on rigidifying and truncating the linker. Replacing long, flexible aliphatic chains with more rigid structures (e.g., incorporating alkynes or cyclic structures) and shortening the overall linker length can significantly reduce these off-target membrane effects while improving oral bioavailability [1].

Optimization Strategies for Catalytic Efficiency

Q5: What are the key medicinal chemistry strategies for optimizing a degrader's catalytic efficiency?

Optimization is a multi-parameter process that goes beyond simple binding affinity. The table below summarizes key strategies based on successful degrader campaigns [1].

Optimization Area Strategy Rationale & Example
Warhead Selection Choose inhibitors that maintain affinity for clinically relevant mutants. A degrader based on ceritinib was optimized to effectively degrade the otherwise recalcitrant G1202R and L1196M/G1202R ALK mutants [1].
Linker Design Introduce rigidity and reduce hydrogen-bonding capacity. Replacing a polar, flexible linker with a shorter, aliphatic chain attached via a rigid alkyne improved degradation potency and reduced hemolysis [1].
E3 Ligase Motif Switch the chemical scaffold of the E3 ligase binder. Switching from a phthalimide (thalidomide-based) to an isoindolinone (EM12-based) scaffold can improve metabolic stability and solubility by lowering the overall log D [1].
Ternary Complex Use computational modeling to guide design. Computational models of the CRBN/ALK ternary complex can predict feasible linker lengths and exit vectors, helping to rationally shorten and optimize the linker [1].

Q6: Are there alternative degradation mechanisms beyond the proteasome that can be exploited for Axl?

Yes, the field is expanding beyond classical PROTACs. For extracellular and membrane proteins like Axl, LYsosomal TArgeting Chimeras (LYTACs) are a promising alternative [2]. LYTACs do not recruit E3 ubiquitin ligases but instead bind to receptors on the cell surface (e.g., CI-M6PR or ASG1R) that are naturally internalized and shuttle their cargo to the lysosome for degradation. This can be a powerful strategy to target the full-length, membrane-localized Axl receptor.

Experimental Protocol: Measuring Degradation Efficiency

Detailed Protocol for HiBiT-Based Degradation Assay [1]:

  • Cell Line Generation: Engineer Ba/F3 cells to stably express humanized CRBN and the HiBiT-tagged version of your target protein (e.g., EML4-Axl fusion).
  • Compound Treatment: Seed cells in 96-well plates and treat with a dose range of your degrader compound. Include a negative control (DMSO) and a positive control (e.g., a known degrader).
  • Lysis and Detection: After the treatment period (e.g., 16-24 hours), lyse the cells and add the LgBiT protein to the lysate. The HiBiT tag on your target will complement with LgBiT to form a functional NanoLuc luciferase.
  • Quantification: Add the luciferase substrate and measure the bioluminescence signal. The signal is directly proportional to the amount of target protein remaining in the cells.
  • Data Analysis: Plot the signal against the compound concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation achieved).

References

ternary complex stability enhancement for Axl degraders

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting AXL Degrader Development

For researchers facing issues with inefficient AXL degradation, the following table summarizes common problems and their solutions.

Problem Area Specific Issue Potential Causes Recommended Solutions & Notes

| Ternary Complex Stability | Weak or transient complex formation | - Poor cooperative binding between warhead, linker, and E3 ligase ligand.

  • Mismatch between E3 ligase and cellular context. | - Systematically vary linker length/composition [1].
  • Profile E3 ligase expression (e.g., CRBN, VHL) in your cell models [1]. | | Warhead Selection & Engagement | Inadequate binding or selectivity | - Warhead has low affinity for AXL.
  • Warhead engages off-target kinases. | - Confirm AXL engagement via cellular binding or kinase activity assays [2] [3].
  • Use selective, high-affinity warheads; beware that AXL can dimerize with EGFR, MET, etc. [2] [4]. | | Cellular Resistance & Signaling | Lack of efficacy in resistant models | - Upregulation of compensatory pathways (e.g., EMT).
  • AXL overexpression from drug pressure [2]. | - Combination therapy: Use AXL degrader with other TKIs (e.g., EGFR inhibitors) [2] [4].
  • Pre-screen cell lines for AXL and GAS6 levels [3]. |

Frequently Asked Questions (FAQs)

Q1: What are the primary E3 ligases used for AXL degraders, and how do I choose? The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL) [1]. Your choice should be guided by:

  • Expression Level: Confirm the E3 ligase is expressed in your target cell lines or tumor models.
  • Ligand Availability: Utilize well-characterized ligands for CRBN (e.g., lenalidomide derivatives) or VHL [1].
  • Empirical Testing: The efficiency of degradation is context-dependent, so testing PROTACs recruiting different E3 ligases is often necessary [1].

Q2: How can I experimentally confirm that my compound is inducing on-target degradation of AXL? A standard validation workflow includes:

  • Western Blotting: Measure AXL protein levels after treatment with the degrader across a time course and dose range to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation achieved) [1].
  • Rescue Experiments: Co-incubate cells with the PROTAC and excess warhead or E3 ligase ligand. Competitive binding should block degradation, confirming a on-target, ubiquitin-proteasome system (UPS)-dependent mechanism [1].
  • Proteasome Inhibition: Use an inhibitor like MG-132. If degradation is blocked, it confirms the proteasome is required [1].
  • Kinase Activity Assays: Use phospho-specific antibodies to show reduced phosphorylation of AXL and its key downstream effectors like AKT and ERK [2] [3].

Core Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Measuring Degradation Efficiency (DC50 and Dmax) This protocol is used to generate the quantitative data for the troubleshooting table [1].

  • Cell Seeding: Plate appropriate cancer cells (e.g., NSCLC, breast cancer) known to express AXL.
  • Compound Treatment: Treat cells with a dilution series of your AXL degrader (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a DMSO vehicle control.
  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blotting: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with anti-AXL and a loading control (e.g., GAPDH or β-Actin) antibodies.
  • Quantification: Use densitometry software to quantify band intensity. Normalize AXL levels to the loading control. Plot normalized AXL levels versus degrader concentration on a log scale and fit a dose-response curve to calculate DC50 and Dmax.

Protocol 2: Confirming Ternary Complex Formation via Proximity Assays This confirms the issue highlighted in the troubleshooting table regarding complex stability [1].

  • Choose an Assay: Use a commercially available NanoBRET or HTRF proximity assay system.
  • Component Expression: Express AXL protein, the E3 ligase (e.g., CRBN), and your PROTAC in a live or lysed cell system according to the manufacturer's protocol. Key components are typically tagged with donor and acceptor molecules.
  • PROTAC Addition: Add your AXL degrader. A successful ternary complex formation will bring the donor and acceptor tags into proximity.
  • Signal Measurement: Measure the energy transfer (BRET or FRET). A positive signal indicates that your PROTAC can simultaneously bind both AXL and the E3 ligase, facilitating the crucial ternary complex.

AXL Signaling Pathway

The diagram below illustrates the key signaling pathways driven by AXL activation, which your degraders aim to disrupt. Targeting AXL is effective because it acts as a central node in multiple pro-cancerous signaling cascades.

G Gas6 Gas6 AXL AXL Gas6->AXL PI3K PI3K/p85 AXL->PI3K Y779/Y821 Grb2 Grb2 AXL->Grb2 Y821 PLCg PLCγ AXL->PLCg Y821/Y866 AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 NFkB NF-κB AKT->NFkB ProSurvival Cyclin D1, BCL-2 Survivin NFkB->ProSurvival SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->ProSurvival PKC PKC PLCg->PKC PKC->mTORC1 STAT STAT PKC->STAT STAT->ProSurvival CellProcesses Cell Proliferation Survival Migration Therapeutic Resistance ProSurvival->CellProcesses

References

The Case for an AXL PROTAC and Selectivity Principles

Author: Smolecule Technical Support Team. Date: February 2026

Although a direct comparison for AXL PROTACs is not available, current research provides a strong foundation for their development.

The table below summarizes key insights from the literature that support the creation of AXL PROTACs and highlight critical design factors influencing their selectivity:

Concept Supporting Evidence & Application to AXL
Rationale for AXL Degradation Traditional AXL kinase inhibitors (e.g., BMS777607) can cause unwanted receptor accumulation on the cell surface by blocking its natural kinase-dependent degradation, potentially leading to feedback loops and therapy resistance. A PROTAC strategy could ensure sustained AXL removal. [1]
Linker-Dependent Selectivity Studies on other kinases show that for a single warhead and E3 ligase, varying the linker length and attachment point can drastically alter degradation selectivity between closely related protein isoforms, a key principle for designing a selective AXL degrader. [2]
Ternary Complex Specificity PROTAC selectivity is not solely determined by the warhead's binding profile. Specific protein-protein interactions between the E3 ligase and the target protein within the ternary complex are a major driver of degradation specificity, even for weakly bound targets. [3] [2]

Experimental Workflow for Profiling PROTAC Selectivity

To objectively compare the performance of any PROTAC degraders, including future AXL-directed molecules, a standardized set of experiments is essential. The following workflow, established in profiling studies for other PROTACs, outlines the key steps for comprehensive selectivity assessment [3] [4] [5]:

G Start PROTAC Design & Synthesis A In Vitro Degradation (Degradation Curves, DC₅₀, Dₘₐₓ) Start->A B Ternary Complex Analysis (ITC, SPR, FRET) A->B C Mechanism of Action Validation (Ubiquitination Assay, Proteasome Inhibition) B->C D Global Selectivity Profiling (Quantitative Mass Spectrometry) C->D End Selectivity Profile D->End

Here is a detailed breakdown of the key methodologies referenced in the workflow:

  • In Vitro Degradation Potency: Cells are treated with a range of PROTAC concentrations. Western blotting is used to visualize protein loss, and the data is quantified to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation achieved). [6] [2]
  • Ternary Complex Analysis: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are used to measure the cooperative binding energy and stability of the three-component complex (POI:PROTAC:E3 ligase), which is a key predictor of degradation efficiency and selectivity. [3] [4] [5]
  • Mechanism of Action (MOA) Validation: To confirm that degradation occurs via the expected ubiquitin-proteasome system, researchers co-treat cells with the PROTAC and well-established inhibitors of the proteasome (e.g., MG132) or the relevant E3 ligase. [5]
  • Global Selectivity Profiling (Proteome-Wide): The most comprehensive selectivity data comes from quantitative mass spectrometry-based proteomics. Techniques like TMT (Tandem Mass Tag) labeling allow for the simultaneous measurement of thousands of proteins in cells treated with the PROTAC versus a control. This unbiased approach identifies all proteins whose levels are significantly altered, revealing on-target efficacy and off-target effects. [3] [7]

Key Design Considerations for AXL PROTACs

When AXL PROTACs are developed, their design and optimization will likely focus on several factors informed by general PROTAC research:

  • Warhead Selection: The choice of AXL-targeting inhibitor (e.g., BMS777607, foretinib analogs) used as the POI-binding ligand will define the initial binding spectrum. [6] [1]
  • E3 Ligase and Linker: As demonstrated with other kinases, testing recruiters for different E3 ligases (e.g., VHL, CRBN) and systematically optimizing the linker's chemistry and length will be critical to achieving selective AXL degradation. [2] [5]

References

Axl degrader potency across cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Yuanhuadine (YD) as an Axl Degrader

The following table summarizes the key experimental data on the potency of Yuanhuadine (YD) across various cancer cell lines and models.

Cell Line / Model Cancer Type Experimental Context Key Findings on Potency Citation
H292-Gef NSCLC (acquired gefitinib-resistant) In vitro Reduced full-length Axl protein levels; accelerated Axl degradation (half-life from ~16h to ~3h). [1]
HCC827-gef & PC9-gef NSCLC (EGFR-TKI resistant) In vitro & In vivo xenograft YD + gefitinib suppressed cancer cell survival; combination therapy effectively downregulated Axl protein. [2]
HCC827-osi NSCLC (osimertinib-resistant) In vitro & In vivo PDX YD + osimertinib overcame resistance; combination led to significant tumor regression in PDX models. [2]

Mechanism of Action: Axl Degradation via PS-RIP

Yuanhuadine (YD) is not a simple kinase inhibitor; it works by forcing the Axl receptor through a specific cellular degradation process. The diagram below illustrates this mechanism, known as Presenilin-dependent Regulated Intramembrane Proteolysis (PS-RIP) [1].

G A 1. Full-length AXL Receptor B 2. Ectodomain Shedding A->B MMP/ADAM C Extracellular NTF B->C D 3. Membrane-bound CTF B->D E 4. γ-Secretase Cleavage D->E γ-Secretase (Presenilin) F AXL ICD (Degraded) E->F

The PS-RIP process involves two key proteolytic steps that YD accelerates [1]:

  • Step 1: Ectodomain Shedding – Matrix metalloproteinases (MMPs) or A Disintegrin and Metalloproteinases (ADAMs) cleave the full-length Axl receptor, releasing a soluble N-terminal fragment (NTF) into the extracellular space.
  • Step 2: Intramembrane Cleavage – The remaining membrane-anchored C-terminal fragment (CTF) is cleaved by the γ-secretase complex (which includes presenilin). This releases the intracellular domain (ICD) of Axl, which is subsequently degraded by the proteasome, leading to sustained downregulation of Axl signaling.

Experimental Protocols for Key Assays

For fellow researchers, here are the methodologies used in the cited studies to evaluate YD's efficacy [2].

  • Cell Viability Assay (MTT)

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of YD alone or in combination with other drugs.
    • Protocol: Cells are seeded in 96-well plates and treated with a range of drug concentrations for 72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved. Absorbance is measured to calculate cell viability. Combination effects are quantified using the Combination Index (CI) method.
  • Western Blot Analysis

    • Purpose: To assess Axl protein expression and degradation, and to analyze downstream signaling pathways (e.g., AKT, ERK).
    • Protocol: Cells or tumor tissues are lysed. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies (e.g., against the C-terminal of Axl). Detection is performed using HRP-conjugated secondary antibodies and enhanced chemiluminescence.
  • Protein Degradation Rate (Cycloheximide Chase)

    • Purpose: To directly measure the half-life of the Axl protein.
    • Protocol: Cells are treated with cycloheximide to block new protein synthesis. Cell lysates are collected at various time points post-treatment. Axl protein levels are analyzed by Western blot, and the band intensity is quantified to determine the protein's half-life.
  • In Vivo Xenograft and PDX Models

    • Purpose: To validate the anti-tumor efficacy and Axl degradation capability of YD in a live organism.
    • Protocol: Immunodeficient mice are implanted with human cancer cells (xenograft) or patient-derived tumor tissue (PDX). Mice are treated with vehicle control, YD, standard therapy (e.g., EGFR-TKI), or a combination. Tumor volume is measured regularly, and final tumor tissues are harvested for Western blot analysis to confirm Axl downregulation.

Interpretation and Future Directions

The evidence strongly suggests that promoting Axl degradation via YD is a viable strategy to overcome resistance to EGFR-TKIs in NSCLC. The combination approach is particularly potent as it simultaneously inhibits the primary oncogenic driver (EGFR) and depletes the resistance-mediating protein (Axl) [2].

It is important to note that the field of targeted protein degradation is rapidly evolving. While the current search results provide robust data on YD, other Axl-directed modalities are also under investigation, such as:

  • Monoclonal Antibodies and Antibody-Drug Conjugates (ADCs) [3] [4]
  • Small Molecule Kinase Inhibitors (e.g., Bemcentinib, Brigatinib) [4] [5]

References

AXL Degrader Performance in PDX Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key experimental data from the identified study on the AXL degrader YD (Yuanhuadine) in NSCLC PDX models [1].

Compound Cancer Model Combination Therapy In Vivo Efficacy (PDX) Key Findings
YD (Yuanhuadine) [1] EGFR-mutant NSCLC PDX Osimertinib (3rd gen EGFR TKI) Significant tumor growth inhibition; delayed acquired resistance to osimertinib [1]. Targeted AXL degradation; effective in both osimertinib-sensitive and osimertinib-resistant models [1].

Detailed Experimental Protocols

The study by Kim et al. (2019) employed the following key methodologies to generate the data above [1]:

  • In Vivo PDX Model Setup: PDX models were established from EGFR-mutant NSCLC patients. Mice bearing these PDX tumors were treated with either a vehicle control, osimertinib alone, YD alone, or a combination of YD and osimertinib.
  • Dosing Regimen: The specific doses and schedules for YD and osimertinib were not detailed in the available excerpt. This information would be critical for protocol replication and is typically found in the methods section of the full paper.
  • Efficacy Endpoint Measurement: Tumor volume was measured regularly to assess the therapeutic effect of the treatments. The study specifically evaluated the combination's ability to cause tumor regression and, importantly, to delay the emergence of acquired resistance to osimertinib.
  • Molecular Analysis: Western blot analysis was performed on tumor tissues to confirm that the observed efficacy was correlated with a decrease in AXL protein levels, verifying the degrader mechanism of action.

Rationale for AXL Degradation vs. Inhibition

The rationale for pursuing AXL degraders over traditional inhibitors is supported by separate research on resistance mechanisms. The diagram below illustrates the key mechanistic difference.

architecture AXL_Inhibitor AXL Inhibitor (e.g., BMS777607) Inhibitor_Effect Blocks kinase activity only Prevents ubiquitination & degradation Causes AXL accumulation on cell surface AXL_Inhibitor->Inhibitor_Effect AXL_Degrader AXL Degrader (e.g., YD) Degrader_Effect Induces complete protein degradation Removes AXL from the system May overcome inhibitor resistance AXL_Degrader->Degrader_Effect Consequence_Inhib Potential for therapeutic resistance Due to accumulated AXL protein Inhibitor_Effect->Consequence_Inhib Consequence_Deg Sustained suppression of AXL signaling Potential to delay therapy resistance Degrader_Effect->Consequence_Deg

Research indicates that some small-molecule AXL inhibitors, such as BMS777607, block the kinase activity but unexpectedly cause the AXL receptor to accumulate on the cell surface. This occurs because the inhibition prevents the receptor's phosphorylation, which in turn impairs its ubiquitination and subsequent lysosomal degradation [2]. This accumulated AXL could potentially lead to feedback loops and contribute to drug resistance, providing a strong rationale for the degrader approach, which removes the protein entirely [2] [1].

Interpretation and Future Directions

The available data for YD is promising, demonstrating a proof-of-concept that AXL degradation is a viable strategy to overcome and delay resistance to EGFR TKIs in NSCLC models [1]. However, the landscape of AXL degraders is still in early stages.

  • Comparison with Other Modalities: Most advanced clinical candidates, such as bemcentinib, are small-molecule inhibitors rather than degraders, and they are often evaluated in combination with other therapies like docetaxel or immune checkpoint inhibitors [3]. Their performance is measured by clinical response rates (e.g., partial response, stable disease) rather than direct degradation efficacy in PDX models [3].
  • Information Gap: There is an absence of publicly available, direct comparative studies pitting an AXL degrader like YD against a standard AXL inhibitor in the same PDX model experiment. Such a study would be invaluable for conclusively demonstrating the superiority of the degradation strategy.
  • Suggested Research Direction: To build a more comprehensive guide, you could actively monitor clinical trial registries (like ClinicalTrials.gov) for new AXL-targeting agents and review patent literature for novel degrader compounds (e.g., PROTACs) that may not yet be published in academic journals.

References

efficacy comparison of Axl degraders in TNBC vs other cancers

Author: Smolecule Technical Support Team. Date: February 2026

AXL Degrader Efficacy in TNBC Models

The table below summarizes key quantitative data for the AXL Proteolysis Targeting Chimera (PROTAC) degrader compound 6n, as demonstrated in a 2023 study using TNBC cell lines and models [1].

Metric Experimental Model/Cell Line Result Implications
Degradation Potency (DC₅₀) MDA-MB-231 (TNBC) cells 5 nM High potency; depletes AXL protein levels at low concentrations [1].
Proliferation Inhibition MDA-MB-231 (TNBC) cells Significantly improved vs. inhibitor More effectively suppresses cancer cell growth than a conventional AXL kinase inhibitor [1].
Migration & Invasion Inhibition MDA-MB-231 (TNBC) cells Significantly improved vs. inhibitor More effectively blocks metastatic capabilities than a kinase inhibitor [1].
In Vivo Efficacy MDA-MB-231 xenograft mouse model Promising therapeutic potential Shows significant anti-tumor activity in a live animal model of TNBC [1].
Patient-Derived Organoids TNBC patient-derived organoids Promising therapeutic potential Activity confirmed in more clinically relevant, patient-derived tissue models [1].

Experimental Protocols for Key Assays

For reproducibility, here are the methodologies used in the study to generate the above data [1]:

  • Cell Viability/Proliferation Assay: Cell proliferation was measured using the CellTiter-Glo luminescent cell viability assay, which determines the number of metabolically active cells based on ATP content.
  • Cell Migration and Invasion Assays: These were performed using Transwell chamber assays. For the invasion assay, chambers were coated with Matrigel to simulate the extracellular matrix barrier that cancer cells must breach to metastasize.
  • In Vivo Xenograft Model: The anti-tumor efficacy of compound 6n was evaluated in immunodeficient mice implanted with MDA-MB-231-Luc cells. Tumor growth was monitored using bioluminescence imaging.
  • Patient-Derived Organoid (PDO) Model: Tumor tissues from TNBC patients were used to generate 3D organoid cultures. The viability of these organoids after treatment with compound 6n was assessed to evaluate its therapeutic potential.

The Rationale for Targeting AXL in TNBC

The development of AXL degraders is grounded in the well-established role of AXL receptor tyrosine kinase in driving cancer progression. The diagram below illustrates why AXL is a high-value target, particularly in TNBC.

architecture cluster_axl AXL Signaling in TNBC Gas6 GAS6 Ligand AXL AXL Receptor Gas6->AXL Binds & Activates Downstream Downstream Pathways (PI3K/AKT, MAPK/ERK, JAK/STAT) AXL->Downstream Phosphorylation Outcomes Functional Outcomes Downstream->Outcomes Proliferation Cell Proliferation & Survival Outcomes->Proliferation EMT EMT, Migration & Invasion Outcomes->EMT TherapyResistance Therapy Resistance Outcomes->TherapyResistance ImmuneEvasion Immune Evasion Outcomes->ImmuneEvasion

As shown, AXL activation promotes multiple aggressive traits in cancer [2] [3] [4]. In TNBC, high AXL expression is strongly associated with the mesenchymal subtype, metastasis, and poor survival [5] [4]. AXL also contributes to an immunosuppressive tumor microenvironment, further complicating treatment [5] [3] [6].

Comparison Guide and Research Outlook

While comprehensive cross-cancer data is not yet published, the available evidence positions AXL degraders as a promising strategy for TNBC.

  • Advantage over Kinase Inhibitors: PROTAC degraders like compound 6n remove the entire AXL protein from cells, which may more effectively shut down both kinase-dependent and kinase-independent (scaffolding) functions of AXL. This can lead to superior anti-proliferative and anti-metastatic effects compared to inhibitors that only block the kinase activity [1].
  • Potential in Other Cancers: AXL is overexpressed in many other cancers, including lung, pancreatic, and prostate cancers [2] [3]. The rationale for using AXL degraders in these cancers is strong, but direct head-to-head experimental data in the same study is needed for a true efficacy comparison.
  • Monitor Clinical Trials: Track the development of AXL degraders like compound 6n on clinical trial registries to see if and when they expand into other cancer indications.
  • Broaden Literature Review: Conduct a systematic search for preprints or recent publications on "AXL degraders" in specific cancer types of interest to see if independent studies have emerged.

References

×

XLogP3

3.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

713.31864877 Da

Monoisotopic Mass

713.31864877 Da

Heavy Atom Count

53

Dates

Last modified: 08-10-2024

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